molecular formula C12H16N2 B12728258 Fenproporex, (+)- CAS No. 37577-21-2

Fenproporex, (+)-

Cat. No.: B12728258
CAS No.: 37577-21-2
M. Wt: 188.27 g/mol
InChI Key: IQUFSXIQAFPIMR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenproporex, (+)- is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fenproporex, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenproporex, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37577-21-2

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-[[(2S)-1-phenylpropan-2-yl]amino]propanenitrile

InChI

InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m0/s1

InChI Key

IQUFSXIQAFPIMR-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NCCC#N

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC#N

Origin of Product

United States

Foundational & Exploratory

Enantioselective Synthesis of (+)-Fenproporex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Fenproporex, chemically known as (S)-3-(1-phenylpropan-2-ylamino)propanenitrile, is a stimulant of the phenethylamine (B48288) and amphetamine chemical classes. Due to the stereocenter at the alpha-carbon of the propyl chain, the synthesis of the enantiomerically pure (+)-isomer is of significant interest for pharmaceutical and research applications. This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (+)-Fenproporex. The strategy hinges on the well-established Myers' asymmetric alkylation using a chiral pseudoephedrine auxiliary to construct the key chiral intermediate, (+)-amphetamine ((S)-1-phenylpropan-2-amine). This intermediate is then subjected to cyanoethylation to yield the final product. This approach offers high enantiomeric purity and good overall yields.

Synthetic Strategy Overview

The enantioselective synthesis of (+)-Fenproporex is accomplished in a three-stage process:

  • Chiral Auxiliary Attachment: (1S,2S)-(+)-Pseudoephedrine is acylated with propionyl chloride to form the corresponding propionamide (B166681). This amide serves as the substrate for the key stereoselective alkylation step.

  • Diastereoselective Alkylation and Auxiliary Cleavage: The pseudoephedrine propionamide undergoes a highly diastereoselective alkylation with benzyl (B1604629) bromide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired stereoisomer. Subsequent reductive cleavage of the auxiliary yields enantiomerically pure (+)-amphetamine.

  • Cyanoethylation: The final step involves the Michael addition of (+)-amphetamine to acrylonitrile, which selectively installs the cyanoethyl group on the nitrogen atom to afford (+)-Fenproporex.

G cluster_0 Stage 1: Chiral Auxiliary Attachment cluster_1 Stage 2: Asymmetric Alkylation & Cleavage cluster_2 Stage 3: Cyanoethylation Pseudoephedrine Pseudoephedrine Pseudoephedrine_Propionamide Pseudoephedrine_Propionamide Pseudoephedrine->Pseudoephedrine_Propionamide Acylation Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Pseudoephedrine_Propionamide Alkylated_Amide Alkylated_Amide Pseudoephedrine_Propionamide->Alkylated_Amide Diastereoselective Alkylation Amphetamine (+)-Amphetamine Alkylated_Amide->Amphetamine Reductive Cleavage Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->Alkylated_Amide Fenproporex (+)-Fenproporex Amphetamine->Fenproporex Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Fenproporex G Pseudoephedrine_Amide Pseudoephedrine Propionamide Enolate Chelated (Z)-Enolate Pseudoephedrine_Amide->Enolate Deprotonation LDA_LiCl LDA, LiCl, THF LDA_LiCl->Enolate Alkylated_Product Alkylated Amide (High Diastereoselectivity) Enolate->Alkylated_Product Alkylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Alkylated_Product

Chemical Characterization of Fenproporex Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Fenproporex hydrochloride. The document outlines its physicochemical properties, detailed analytical methodologies for its identification and quantification, and an exploration of its metabolic and signaling pathways. This guide is intended to serve as a valuable resource for professionals engaged in research, development, and analysis of this compound.

Physicochemical Properties

Fenproporex hydrochloride is a synthetic stimulant of the phenethylamine (B48288) and amphetamine classes. It is primarily known as a pro-drug to amphetamine and has been used as an anorectic for the treatment of obesity. A thorough understanding of its fundamental chemical and physical properties is essential for its proper handling, formulation, and analysis.

PropertyValueReference
Chemical Name 3-[(1-methyl-2-phenylethyl)amino]propanenitrile hydrochloride[1]
Synonyms (±)-N-2-Cyanoethylamphetamine hydrochloride, Perphoxene, Gacilin, Solvolip[1]
CAS Number 16359-54-9[1]
Molecular Formula C₁₂H₁₇ClN₂[2]
Molecular Weight 224.73 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 146 °C[3]
Solubility Soluble in water and organic solvents[1]
IUPAC Name 3-(1-phenylpropan-2-ylamino)propanenitrile;hydrochloride[2]

Analytical Characterization: Experimental Protocols

Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of Fenproporex hydrochloride in various matrices. This section details the experimental protocols for the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of Fenproporex hydrochloride in pharmaceutical formulations and biological samples.

Instrumentation:

  • HPLC system with a UV detector

  • LiChrospher 100 RP-18 column (5 µm, 125 x 4.6 mm) or equivalent

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile, methanol, and 0.1% aqueous ammonium (B1175870) carbonate (50:10:40, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing Fenproporex hydrochloride in the mobile phase to achieve a suitable concentration.

  • For solid dosage forms, crush the tablet and extract the active ingredient with a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the unequivocal identification and quantification of Fenproporex hydrochloride, particularly in complex matrices like biological fluids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation (Derivatization is often required):

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine) at an alkaline pH using an organic solvent like diethyl ether or a solid-phase extraction.

  • Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA) or acetic anhydride (B1165640) to improve the chromatographic properties and mass spectral characteristics of Fenproporex and its metabolites.

  • Heat the mixture to facilitate the reaction, then inject the derivatized sample into the GC-MS system.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the identification of Fenproporex hydrochloride by providing a unique fingerprint based on the vibrations of its functional groups.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Experimental Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

Expected Characteristic Absorptions:

  • N-H stretch: A broad band in the region of 3300-3000 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹

  • C≡N stretch (nitrile): A sharp, medium intensity band around 2245 cm⁻¹

  • C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹

  • C-N stretch: Bands in the region of 1250-1020 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the Fenproporex hydrochloride molecule, confirming the connectivity of atoms and the overall structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Experimental Parameters for ¹H NMR:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16 or more for good signal-to-noise ratio

Experimental Parameters for ¹³C NMR:

  • Solvent: CDCl₃ or DMSO-d₆

  • Pulse Sequence: Proton-decoupled experiment

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C

Expected Chemical Shifts (¹H NMR):

  • Aromatic protons: Signals in the range of 7.2-7.4 ppm

  • Aliphatic protons (propyl chain and ethyl linker): A complex pattern of signals in the upfield region (1.0-3.5 ppm)

  • N-H proton: A broad signal that may exchange with deuterium (B1214612) in the solvent

Metabolic Pathway

Fenproporex is extensively metabolized in the body, with the primary pathway involving its conversion to amphetamine. Understanding this metabolic fate is critical in both therapeutic and forensic contexts. The major metabolic transformations include N-dealkylation, aromatic hydroxylation, and subsequent conjugation.

Fenproporex Fenproporex Hydrochloride N_dealkylation N-dealkylation (Major Pathway) Fenproporex->N_dealkylation CYP450 Enzymes Aromatic_hydroxylation Aromatic Hydroxylation Fenproporex->Aromatic_hydroxylation CYP450 Enzymes Amphetamine Amphetamine N_dealkylation->Amphetamine Beta_hydroxylation β-Hydroxylation (Minor Pathway) Amphetamine->Beta_hydroxylation Dopamine (B1211576) β-hydroxylase Conjugation Conjugation (e.g., Glucuronidation) Amphetamine->Conjugation Hydroxyfenproporex p-Hydroxyfenproporex Aromatic_hydroxylation->Hydroxyfenproporex Hydroxyfenproporex->Conjugation Norephedrine Norephedrine Beta_hydroxylation->Norephedrine Norephedrine->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of Fenproporex hydrochloride.

Signaling Pathway and Mechanism of Action

The pharmacological effects of Fenproporex are primarily mediated by its active metabolite, amphetamine. Amphetamine is a potent central nervous system stimulant that exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine (B1679862).

Amphetamine interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons. Instead of being a simple reuptake inhibitor, amphetamine acts as a substrate for these transporters and is transported into the presynaptic terminal. This process leads to a reversal of the transporter's direction, causing the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. The elevated levels of these neurotransmitters then stimulate their respective postsynaptic receptors, leading to the characteristic stimulant effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fenproporex Fenproporex (as Amphetamine) DAT Dopamine Transporter (DAT) Fenproporex->DAT Enters neuron via DAT NET Norepinephrine Transporter (NET) Fenproporex->NET Enters neuron via NET DA_vesicle Dopamine Vesicles Fenproporex->DA_vesicle Disrupts vesicular storage NE_vesicle Norepinephrine Vesicles Fenproporex->NE_vesicle Disrupts vesicular storage DA_synapse Increased Dopamine DAT->DA_synapse Increased Efflux NE_synapse Increased Norepinephrine NET->NE_synapse Increased Efflux DA Dopamine DA_vesicle->DA Leakage NE Norepinephrine NE_vesicle->NE Leakage DA->DAT Reversal of transport (Efflux) NE->NET Reversal of transport (Efflux) DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activation NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Activation Response Postsynaptic Response (Stimulant Effects) DA_receptor->Response NE_receptor->Response

Caption: Signaling pathway of Fenproporex's active metabolite.

Logical Workflow for Characterization

The comprehensive characterization of a substance like Fenproporex hydrochloride follows a logical progression from fundamental identification to detailed structural and quantitative analysis.

Start Sample of Suspected Fenproporex Hydrochloride Physicochemical Physicochemical Properties (Appearance, Melting Point, Solubility) Start->Physicochemical Spectroscopic_ID Spectroscopic Identification Physicochemical->Spectroscopic_ID FTIR FTIR Spectroscopy Spectroscopic_ID->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopic_ID->NMR Structural Elucidation MS Mass Spectrometry Spectroscopic_ID->MS Molecular Weight Chromatographic_Analysis Chromatographic Separation and Quantification FTIR->Chromatographic_Analysis NMR->Chromatographic_Analysis MS->Chromatographic_Analysis HPLC HPLC-UV Chromatographic_Analysis->HPLC Quantitative Analysis GC_MS GC-MS Chromatographic_Analysis->GC_MS Confirmatory Analysis Confirmation Confirmation of Identity and Purity HPLC->Confirmation GC_MS->Confirmation

Caption: Logical workflow for Fenproporex hydrochloride characterization.

References

Unraveling the Molecular Dynamics of (+)-Fenproporex: A Technical Guide to its Action on Catecholamine Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Neuropharmacology of a Prodrug Stimulant

This technical guide provides a comprehensive analysis of the mechanism of action of (+)-Fenproporex, a sympathomimetic amine of the phenethylamine (B48288) class, with a specific focus on its interaction with catecholamine reuptake transporters. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its pharmacodynamics, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Executive Summary

(+)-Fenproporex is recognized primarily as a prodrug, undergoing rapid and extensive metabolism in vivo to its active metabolite, (+)-amphetamine.[1][2][3] Consequently, the pharmacological effects of (+)-Fenproporex on the central nervous system, including its impact on catecholamine systems, are predominantly mediated by (+)-amphetamine. This guide will therefore focus on the well-established mechanisms of (+)-amphetamine's interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, while also addressing the direct actions of the parent compound where data is available. The primary mechanism of action is the inhibition of catecholamine reuptake, leading to increased synaptic concentrations of dopamine and norepinephrine.

The Prodrug Nature of (+)-Fenproporex

Upon oral administration, (+)-Fenproporex is readily absorbed and undergoes N-dealkylation to form (+)-amphetamine.[1] This metabolic conversion is a critical determinant of its pharmacological activity. Studies in rats have shown that after administration of fenproporex, significant concentrations of amphetamine and its metabolite, 4-hydroxyamphetamine, are detected in the brain.[1] The half-life of amphetamine following fenproporex administration was found to be approximately twice as long as after the administration of an equimolar dose of amphetamine itself, suggesting that fenproporex provides a sustained release of its active metabolite.[1]

Mechanism of Action at Catecholamine Transporters

The primary molecular targets of (+)-amphetamine, the active metabolite of (+)-Fenproporex, are the presynaptic transporters for dopamine (DAT) and norepinephrine (NET). Amphetamine acts as a competitive inhibitor of these transporters, and also as a substrate, leading to a complex series of events that ultimately increase the extracellular concentrations of these neurotransmitters.

Inhibition of Catecholamine Reuptake
Transporter-Mediated Efflux (Reverse Transport)

Beyond simple reuptake inhibition, (+)-amphetamine is also a substrate for DAT and NET. It is transported into the presynaptic terminal, a process that leads to a reversal of the normal transporter function. This results in the non-vesicular release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft, a phenomenon known as reverse transport or efflux. This efflux contributes significantly to the overall increase in synaptic catecholamine levels.

Quantitative Data on Transporter Interactions

The following table summarizes the available quantitative data for the interaction of (+)-amphetamine with the human dopamine, norepinephrine, and serotonin transporters. It is important to reiterate that these values reflect the activity of the primary active metabolite of (+)-Fenproporex.

CompoundTransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
(+)-Amphetamine hDAT24.840.1
hNET7.113.1
hSERT21003300

Data compiled from various sources. The exact values may vary depending on the experimental conditions and cell systems used.

Signaling Pathways and Logical Relationships

The interaction of (+)-amphetamine with catecholamine transporters initiates a cascade of events within the presynaptic neuron and the synapse. The following diagrams illustrate these processes.

Catecholamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DAT Dopamine Transporter (DAT) Cytosolic_DA Cytosolic Dopamine DAT->Cytosolic_DA Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reverse Transport NET Norepinephrine Transporter (NET) Cytosolic_NE Cytosolic Norepinephrine NET->Cytosolic_NE Synaptic_NE Synaptic Norepinephrine NET->Synaptic_NE Reverse Transport VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Norepinephrine_Vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_Vesicle Packaging Cytosolic_DA->VMAT2 Cytosolic_NE->VMAT2 Synaptic_DA->DAT Reuptake Synaptic_NE->NET Reuptake Amphetamine (+)-Amphetamine (from Fenproporex) Amphetamine->DAT Blocks Amphetamine->DAT Enters Amphetamine->NET Blocks Amphetamine->NET Enters

Mechanism of (+)-Amphetamine on Catecholamine Transporters.

Experimental Protocols

The characterization of compounds like (+)-Fenproporex and its metabolite, (+)-amphetamine, at monoamine transporters relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a compound for DAT, NET, or SERT.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compound ((+)-Fenproporex or (+)-amphetamine).

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate (Total, Non-specific, Test Compound) A->B C Filter through Glass Fiber Filters B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Workflow for a Radioligand Binding Assay.
Synaptosome Preparation and Neurotransmitter Uptake Assays

Neurotransmitter uptake assays using synaptosomes (isolated nerve terminals) are conducted to measure the functional effect of a compound on transporter activity (IC50 for reuptake inhibition).

Objective: To determine the concentration of a test compound that inhibits 50% (IC50) of the uptake of a radiolabeled neurotransmitter into synaptosomes.

Materials:

  • Fresh brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET).

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Test compound.

  • Uptake inhibitors for defining non-specific uptake (e.g., nomifensine (B1679830) for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Homogenizer.

  • Centrifuge.

Procedure:

  • Synaptosome Preparation:

    • Dissect the brain region of interest in ice-cold sucrose buffer.

    • Homogenize the tissue.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with the test compound at various concentrations or a reference inhibitor.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period at a physiological temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value by analyzing the concentration-response curve for the inhibition of neurotransmitter uptake.

Synaptosome_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay A Dissect Brain Tissue B Homogenize A->B C Differential Centrifugation B->C D Resuspend Synaptosomes C->D E Pre-incubate with Test Compound D->E F Add Radiolabeled Neurotransmitter E->F G Incubate F->G H Terminate by Filtration & Washing G->H I Quantify Radioactivity H->I J Determine IC50 I->J

Workflow for Synaptosome Preparation and Uptake Assay.

Conclusion

The primary mechanism of action of (+)-Fenproporex on catecholamine reuptake is indirect, stemming from its in vivo conversion to the potent monoamine reuptake inhibitor and releasing agent, (+)-amphetamine. The resulting increase in synaptic dopamine and norepinephrine underlies its stimulant and anorectic effects. While direct interaction of the parent compound with catecholamine transporters cannot be entirely ruled out, the available evidence strongly suggests that its pharmacological profile is overwhelmingly dictated by its active metabolite. Future research focusing on the in vitro characterization of (+)-Fenproporex at DAT, NET, and SERT would provide a more complete understanding of its direct pharmacological activity, if any. The experimental protocols detailed herein provide a robust framework for such investigations.

References

Neuropharmacological Profile of (+)-Fenproporex in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenproporex is a psychostimulant drug of the phenethylamine (B48288) and amphetamine chemical classes, primarily utilized as an anorectic for the treatment of obesity. Its neuropharmacological effects are largely attributed to its rapid in vivo metabolism to (+)-amphetamine. This technical guide provides a comprehensive overview of the neuropharmacological profile of (+)-Fenproporex in rodent models, detailing its mechanism of action, behavioral effects, and the underlying neurobiological pathways. This document synthesizes quantitative data from various studies into structured tables, provides detailed experimental protocols for key assays, and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development purposes.

Mechanism of Action

The primary mechanism of action of (+)-Fenproporex is indirect and relies on its metabolic conversion to (+)-amphetamine.[1] Once formed, (+)-amphetamine exerts its effects by targeting monoamine transporters, leading to a significant increase in the extracellular concentrations of dopamine (B1211576) (DA), and to a lesser extent, norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[2][3]

The key actions of (+)-amphetamine at the presynaptic terminal include:

  • Inhibition of Monoamine Reuptake: (+)-Amphetamine competitively inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft.[2][3]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: (+)-Amphetamine disrupts the sequestration of monoamines into synaptic vesicles by inhibiting VMAT2. This leads to an accumulation of cytosolic dopamine.

  • Induction of Reverse Transport: By increasing cytosolic dopamine levels and interacting with the transporters, (+)-amphetamine induces a reversal of DAT, NET, and SERT function, causing the non-vesicular release of monoamines into the synapse.

The following diagram illustrates the primary mechanism of action of (+)-amphetamine, the active metabolite of (+)-Fenproporex, at a dopaminergic synapse.

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Fenproporex (+)-Fenproporex Amphetamine (+)-Amphetamine Fenproporex->Amphetamine Metabolism VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT DAT Amphetamine->DAT Inhibits Reuptake & Induces Reverse Transport Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_synapse Dopamine DAT->Dopamine_synapse Reuptake Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Leak (Increased by AMPH) Dopamine_cyto->VMAT2 Substrate Dopamine_cyto->DAT Reverse Transport Dopamine_cyto->Dopamine_synapse Efflux D1R D1 Receptor Dopamine_synapse->D1R Binds D2R D2 Receptor Dopamine_synapse->D2R Binds Signaling_Cascade Downstream Signaling D1R->Signaling_Cascade D2R->Signaling_Cascade

Mechanism of (+)-Fenproporex's active metabolite, (+)-amphetamine.
Dopamine Receptor Signaling Pathways

The elevated synaptic dopamine resulting from (+)-amphetamine action stimulates postsynaptic dopamine receptors, primarily D1 and D2 receptors, initiating distinct intracellular signaling cascades.

D1 Receptor Signaling (Gs-coupled): Activation of D1-like receptors (D1 and D5) stimulates the Gs/olf alpha subunit of the G-protein complex. This activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), leading to the modulation of gene expression and neuronal excitability.

Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Targets (e.g., DARPP-32) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Dopamine D1 Receptor Signaling Pathway.

D2 Receptor Signaling (Gi-coupled): Activation of D2-like receptors (D2, D3, and D4) stimulates the Gi/o alpha subunit of the G-protein complex. This has two primary effects:

  • Inhibition of adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity.

  • Activation of Phospholipase C (PLC) by the βγ subunits of the G-protein. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates (βγ) cAMP cAMP AC->cAMP Decreased production Response Cellular Response cAMP->Response IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to IP3_DAG->Response

Dopamine D2 Receptor Signaling Pathway.

Quantitative Data

Monoamine Transporter Binding Affinities

The affinity of (+)-amphetamine, the active metabolite of (+)-Fenproporex, for monoamine transporters has been characterized in rat brain tissue.

CompoundTransporterBrain RegionKi (nM)Reference
(+)-AmphetamineDopamine Transporter (DAT)Synaptosomes34[2][3]
(+)-AmphetamineNorepinephrine Transporter (NET)Synaptosomes39[2][3]
(+)-AmphetamineSerotonin Transporter (SERT)Synaptosomes3800[2][3]
Behavioral Effects in Rodents

(+)-Fenproporex induces a range of behavioral changes in rodents, consistent with its classification as a psychostimulant.

Table 2.1: Locomotor Activity in Rats

TreatmentDose (mg/kg, i.p.)SexTime PointLocomotor Activity (counts)Reference
Saline-MaleAcute608 ± 419
(+)-Fenproporex10MaleAcute677 ± 354
Saline-MaleChronic (60 days)701 ± 423
(+)-Fenproporex10MaleChronic (60 days)908 ± 479
Saline-FemaleAcute817 ± 350
(+)-Fenproporex10FemaleAcute1177 ± 282
Saline-FemaleChronic (60 days)623 ± 274
(+)-Fenproporex10FemaleChronic (60 days)1511 ± 573

Table 2.2: Stereotyped Behavior in Rats

TreatmentDose (mg/kg, i.p.)SexStereotypy ScoreReference
Methamphetamine2.5Male3.8 ± 0.3
(+)-Fenproporex10Male6.0 ± 0.9
Methamphetamine5.0Female15.4 ± 1.9
(+)-Fenproporex20Female9.7 ± 1.3

Table 2.3: Anorectic Effects in Male Rats

TreatmentDose (mg/kg, i.p.)Food Intake (g)Weight Gain (g)Reference
Saline-12.8 ± 2.538 ± 10
Methamphetamine2.54.7 ± 4.025 ± 1.0
(+)-Fenproporex104.4 ± 2.027 ± 3.0

Experimental Protocols

In Vivo Microdialysis for Dopamine Release

This protocol describes a general procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of a psychostimulant like (+)-amphetamine, the active metabolite of (+)-Fenproporex.[4][5][6]

A Guide Cannula Implantation B Recovery Period (5-7 days) A->B C Microdialysis Probe Insertion B->C D Baseline Sample Collection C->D E Drug Administration ((+)-Fenproporex) D->E F Post-treatment Sample Collection E->F G HPLC-ECD Analysis of Dopamine F->G H Histological Verification of Probe Placement G->H

Workflow for In Vivo Microdialysis Experiment.

3.1.1. Materials and Reagents

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Guide cannula (26-gauge) and dummy cannula

  • Microdialysis probes (e.g., 4mm membrane, 20 kDa cutoff)

  • Microinfusion pump and liquid swivel

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, glucose, pH 7.4

  • (+)-Fenproporex hydrochloride

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Perchloric acid

3.1.2. Surgical Procedure

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Expose the skull and drill a small hole over the target brain region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

  • Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.

  • Insert a dummy cannula to maintain patency of the guide.

  • Allow the animal to recover for at least 5-7 days with appropriate post-operative care.

3.1.3. Microdialysis Procedure

  • On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.

  • Connect the probe inlet to the microinfusion pump via a liquid swivel and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.

  • Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent dopamine degradation.

  • Administer (+)-Fenproporex via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples at regular intervals for several hours post-administration.

  • Store samples at -80°C until analysis.

3.1.4. Sample Analysis

  • Thaw dialysate samples on ice.

  • Inject a fixed volume of each sample into the HPLC-ECD system.

  • Separate dopamine from other compounds using a reverse-phase C18 column.

  • Quantify dopamine concentration based on the electrochemical signal compared to a standard curve.

3.1.5. Histological Verification

  • At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain, section it, and stain the sections to verify the correct placement of the microdialysis probe track.

Locomotor Activity Assessment

This protocol outlines the procedure for measuring spontaneous locomotor activity in an open field arena.[7][8][9][10][11]

3.2.1. Apparatus

  • Open field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material. The arena is often equipped with a grid of infrared beams or a video tracking system to automatically record activity.

3.2.2. Procedure

  • Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Clean the open field arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

  • Gently place the animal in the center of the arena.

  • Record locomotor activity for a predetermined period (e.g., 30-60 minutes).

  • Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena.

  • After the session, return the animal to its home cage.

Stereotyped Behavior Assessment

This protocol describes a common method for scoring stereotyped behaviors induced by psychostimulants.[12][13][14][15][16]

3.3.1. Observation and Scoring

  • Following administration of (+)-Fenproporex, place the animal in a clear observation cage.

  • At regular intervals (e.g., every 5 or 10 minutes) for a set duration (e.g., 60-90 minutes), an observer blind to the treatment conditions scores the animal's behavior based on a rating scale.

  • A commonly used stereotypy rating scale:

    • 0: Asleep or inactive.

    • 1: Active, but with normal exploratory behavior.

    • 2: Increased locomotor activity with some repetitive movements.

    • 3: Repetitive movements of the head (head weaving) and sniffing along a fixed path.

    • 4: Continuous sniffing, licking, or biting of the cage.

    • 5: Intense, continuous sniffing, licking, or biting focused on a small area of the cage.

    • 6: Dyskinetic-like movements of the limbs or mouth, with or without vocalization.

Conclusion

The neuropharmacological profile of (+)-Fenproporex in rodent models is predominantly that of its active metabolite, (+)-amphetamine. It acts as a potent, indirect dopamine agonist, leading to significant increases in locomotor activity, stereotyped behaviors, and anorexia. Chronic administration can lead to alterations in memory and anxiety-like states. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the effects of (+)-Fenproporex and related compounds. Future research should aim to further elucidate the specific binding profile of (+)-Fenproporex itself and to explore the long-term neuroadaptations resulting from its chronic use.

References

The In Vivo Conversion of (+)-Fenproporex to (+)-Amphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenproporex, a psychostimulant drug of the phenethylamine (B48288) and amphetamine chemical classes, has been utilized as an anorectic for the treatment of obesity.[1] Despite its intended therapeutic use, a significant body of research has demonstrated that (+)-fenproporex is extensively metabolized in vivo to (+)-amphetamine, a potent central nervous system stimulant.[2][3] This biotransformation is a critical consideration in both therapeutic and forensic contexts, as the resulting amphetamine can elicit pronounced pharmacological effects and lead to positive findings in amphetamine-specific drug tests.[4][5][6] This technical guide provides a comprehensive overview of the in vivo metabolism of (+)-fenproporex to (+)-amphetamine, presenting key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathway and experimental workflows.

Metabolic Pathway

The primary metabolic fate of (+)-fenproporex in vivo is N-dealkylation, which cleaves the N-cyanoethyl group to yield (+)-amphetamine.[7] This conversion is rapid and substantial, with studies indicating that a large portion, ranging from 30% to 80%, of fenproporex is converted to amphetamine.[1][2][8] While N-dealkylation is the major pathway, further metabolism can occur. Two partially overlapping metabolic pathways have been postulated: ring degradation through aromatic hydroxylation and subsequent methylation, and side-chain degradation via N-dealkylation to amphetamine.[9] A minor pathway involves the beta-hydroxylation of amphetamine to form norephedrine.[2]

Metabolic_Pathway Fenproporex (+)-Fenproporex Amphetamine (+)-Amphetamine Fenproporex->Amphetamine N-dealkylation (Major Pathway) Hydroxylated_Metabolites Ring Hydroxylated Metabolites Fenproporex->Hydroxylated_Metabolites Aromatic hydroxylation Norephedrine Norephedrine (Minor Metabolite) Amphetamine->Norephedrine β-hydroxylation (Minor Pathway) Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis Subject_Selection Subject Selection (Human or Animal) Drug_Administration Drug Administration (e.g., Oral, i.p.) Subject_Selection->Drug_Administration Sample_Collection Biological Sample Collection (Urine, Oral Fluid, Brain) Drug_Administration->Sample_Collection Extraction Analyte Extraction (e.g., SPME, LLE) Sample_Collection->Extraction Derivatization Derivatization (Optional) (e.g., Acylation) Extraction->Derivatization Instrumental_Analysis Instrumental Analysis (e.g., GC-MS, LC-MS) Derivatization->Instrumental_Analysis Data_Analysis Data Analysis (Quantification, Pharmacokinetics) Instrumental_Analysis->Data_Analysis

References

The Anorectic Effects of (+)-Fenproporex: A Technical Guide on its Impact on Feeding Behavior and Satiety Centers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenproporex is a psychostimulant of the phenethylamine (B48288) and amphetamine classes, historically utilized as an anorectic for the treatment of obesity. Its primary mechanism of action is indirect, functioning as a prodrug for (+)-amphetamine. Following administration, (+)-Fenproporex is substantially metabolized to (+)-amphetamine, which exerts potent effects on the central nervous system to suppress appetite. This technical guide provides a comprehensive overview of the effects of (+)-Fenproporex on feeding behavior and the underlying neurobiological mechanisms within the brain's satiety centers. It details the signaling pathways, summarizes quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate these effects.

Introduction

Obesity is a significant global health issue, driving research into pharmacological interventions that can modulate appetite and energy balance. Anorectic agents, which reduce appetite, have been a cornerstone of such research. (+)-Fenproporex was developed in the 1960s for this purpose[1][2]. Understanding its metabolic fate and the subsequent actions of its primary metabolite, (+)-amphetamine, is crucial for comprehending its efficacy and side-effect profile. This document will delve into the molecular and neurocircuitry-level mechanisms by which (+)-Fenproporex, via (+)-amphetamine, influences the hypothalamic centers that govern hunger and satiety.

Pharmacokinetics and Metabolism

The pharmacological activity of (+)-Fenproporex is primarily attributable to its in vivo conversion to (+)-amphetamine[1][2][3][4]. A significant portion of orally administered (+)-Fenproporex is rapidly metabolized, leading to systemic levels of (+)-amphetamine[3].

Table 1: Pharmacokinetic Parameters of (+)-Fenproporex and its Metabolite (+)-Amphetamine in Humans
Parameter(+)-Fenproporex(+)-Amphetamine (from Fenproporex)Reference(s)
Dose 25 mg (oral)25 mg (oral Fenproporex)[5][6]
Time to Peak Concentration (Tmax) 1.00 - 1.50 hours1.50 - 4.00 hours[5][6]
Peak Concentration (Cmax) in Oral Fluid 70.7 - 227.5 µg/L33.0 - 150.9 µg/L[5][6]

Mechanism of Action in Satiety Centers

The anorectic effects of (+)-Fenproporex are mediated by the action of (+)-amphetamine on key satiety centers within the central nervous system, most notably the hypothalamus[7][8][9][10].

Primary Molecular Targets: DAT and NET

(+)-Amphetamine is a potent norepinephrine-dopamine reuptake inhibitor[11][12]. It competitively binds to the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations[12][13][14]. Studies indicate that amphetamines exhibit a high affinity for both transporters, with some evidence suggesting a greater affinity for NET over DAT[11][12]. This elevation of synaptic dopamine and norepinephrine in the hypothalamus is the primary trigger for the downstream signaling that leads to appetite suppression[15][16].

Modulation of Hypothalamic Satiety Circuits

The hypothalamus, particularly the arcuate nucleus (ARC), integrates peripheral and central signals to regulate energy homeostasis[7][10]. The increased dopaminergic and noradrenergic tone produced by (+)-amphetamine directly modulates two critical, opposing neuronal populations within the ARC:

  • Inhibition of Orexigenic NPY/AgRP Neurons: (+)-Amphetamine suppresses the activity of neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP)[17][18]. These neurons are powerful stimulators of food intake (orexigenic). Studies in rats have demonstrated that amphetamine treatment leads to a down-regulation of NPY gene expression in the hypothalamus[17][18][19].

  • Activation of Anorexigenic POMC/CART Neurons: Concurrently, (+)-amphetamine stimulates neurons that co-express Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART)[17][18][20][21]. These neurons are anorexigenic, promoting satiety and reducing food intake. Amphetamine administration has been shown to increase the expression of POMC in the hypothalamus[17][18].

The net effect of this dual action is a powerful shift in the hypothalamic balance away from hunger and towards satiety.

Downstream Signaling Pathways

The activation of POMC neurons leads to the cleavage of the POMC pro-peptide and the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin receptors (MC3R and MC4R) in downstream hypothalamic nuclei, such as the paraventricular nucleus (PVN), to signal satiety[17][22].

Furthermore, research indicates the involvement of the Phosphatidylinositol 3-kinase (PI3K) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in mediating amphetamine's effects. Studies have shown that amphetamine treatment increases the expression and phosphorylation of STAT3 in the hypothalamus, and that blocking STAT3 can partially reverse the anorectic effects of amphetamine[17][18]. This suggests that the PI3K-STAT3 pathway is a key intracellular mediator of the changes in NPY and POMC neuronal function.

Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Synaptic Cleft (Hypothalamus) cluster_2 Arcuate Nucleus (ARC) cluster_3 Behavioral Outcome Fen (+)-Fenproporex Amp (+)-Amphetamine Fen->Amp Metabolism (Liver) DAT Dopamine Transporter (DAT) Amp->DAT Inhibits NET Norepinephrine Transporter (NET) Amp->NET Inhibits DA_NE ↑ DA & NE DA_inc ↑ [Dopamine] NE_inc ↑ [Norepinephrine] DA Dopamine NE Norepinephrine NPY_AgRP NPY/AgRP Neurons (Orexigenic) Appetite Appetite Suppression ↓ Food Intake NPY_AgRP->Appetite ↓ Appetite Stimulation POMC_CART POMC/CART Neurons (Anorexigenic) POMC_CART->Appetite ↑ Satiety Signal DA_NE->NPY_AgRP Inhibits DA_NE->POMC_CART Activates

Caption: Mechanism of (+)-Fenproporex induced appetite suppression.

Effects on Feeding Behavior: Quantitative Data

The neurochemical changes induced by (+)-Fenproporex translate into measurable reductions in food intake and body weight.

Table 2: Effects of (+)-Fenproporex on Food Intake and Body Weight in Male Wistar Rats
Treatment GroupDose (i.p.)Acute Food Intake (g)Chronic Weight Gain (g)Reference(s)
Saline (Control) N/A12.8 ± 2.538 ± 10[23]
(+)-Fenproporex 10 mg/kg4.4 ± 2.027 ± 3.0[23]
Methamphetamine 2.5 mg/kg4.7 ± 4.025 ± 1.0[23]
Data presented as mean ± SD. Chronic treatment was for 60 days.
Table 3: Weight Loss in Human Clinical Trials with (+)-Fenproporex
Duration of TreatmentAverage Weight Reduction vs. PlaceboReference(s)
2 Months 1.55 kg[24]
6 Months 3.8 kg[24]
1 Year 4.7 kg[24]
Data from a systematic review of placebo-controlled trials. Doses ranged from 20 to 33.6 mg/day.

Experimental Protocols

The investigation of anorectic agents like (+)-Fenproporex involves a variety of preclinical and clinical methodologies.

Preclinical Assessment of Anorectic Effects in Rodents

This protocol outlines a typical workflow for evaluating the impact of a test compound on feeding behavior.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-350g) are commonly used[23][25]. Animals are individually housed to allow for accurate food intake measurement.

  • Habituation: Animals are acclimated to the housing conditions, handling, and injection procedures for at least one week prior to the experiment to minimize stress-induced effects on feeding.

  • Drug Administration: (+)-Fenproporex is dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 5, 10, 20 mg/kg)[23][26]. Control animals receive vehicle injections.

  • Measurement of Food Intake and Body Weight: Pre-weighed amounts of standard laboratory chow are provided. Food intake and body weight are measured at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection for acute studies, and daily for chronic studies[23].

  • Data Analysis: Food consumption is calculated by subtracting the weight of the remaining food from the initial amount. Data are typically analyzed using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals[27][28][29].

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a specific brain region such as the lateral hypothalamus or the arcuate nucleus. Animals are allowed to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: After a stabilization period, several baseline dialysate samples are collected to establish basal neurotransmitter levels.

  • Drug Administration and Sampling: (+)-Fenproporex is administered systemically (e.g., i.p.), and dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.

  • Sample Analysis: The collected dialysate is analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

Experimental_Workflow start Start acclimation Phase 1: Acclimation (7-10 days) - Acclimate rats to housing - Handle daily - Habituate to injection procedure (saline) start->acclimation surgery Optional: Stereotaxic Surgery - Implant microdialysis guide cannula - Recovery period (5-7 days) acclimation->surgery For Neurochemical Studies baseline Phase 2: Baseline Measurement (2-3 days) - Record baseline food intake - Record baseline body weight acclimation->baseline surgery->baseline treatment Phase 3: Treatment (Acute or Chronic) - Randomize into groups (Vehicle, Fenproporex) - Administer drug (i.p.) baseline->treatment measurements Phase 4: Data Collection - Measure food intake & body weight - Optional: Collect microdialysis samples treatment->measurements analysis Phase 5: Analysis - Statistical analysis of behavioral data - HPLC analysis of dialysate measurements->analysis end End analysis->end

Caption: Preclinical experimental workflow for anorectic drug testing.

Conclusion

(+)-Fenproporex exerts its anorectic effects through its primary metabolite, (+)-amphetamine. The mechanism is centrally mediated and involves the inhibition of dopamine and norepinephrine reuptake in the hypothalamus. This neurochemical change leads to a functional shift in the activity of the arcuate nucleus, suppressing orexigenic NPY/AgRP neuronal pathways while enhancing anorexigenic POMC/CART signaling. Downstream pathways, including melanocortin and PI3K-STAT3 signaling, are critically involved in translating these neuronal changes into the behavioral outcome of reduced food intake. While effective in promoting modest weight loss, the amphetamine-mediated mechanism also carries a risk of central nervous system stimulation and potential for abuse, which must be considered in its risk-benefit assessment. The experimental protocols and quantitative data presented here provide a technical foundation for professionals engaged in the research and development of centrally-acting anti-obesity therapeutics.

References

The Behavioral Pharmacology of (+)-Fenproporex in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenproporex, a psychostimulant of the phenethylamine (B48288) class, has been utilized clinically as an anorectic. However, its pharmacological profile, largely attributed to its in vivo conversion to (+)-amphetamine, raises significant interest in its behavioral effects. This technical guide provides a comprehensive overview of the behavioral pharmacology of (+)-Fenproporex in rats, synthesizing key findings on its stimulant, anorectic, and other behavioral properties. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research in the field. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Introduction

(+)-Fenproporex, or N-(2-cyanoethyl)amphetamine, is a central nervous system (CNS) stimulant that has been prescribed for the short-term management of obesity. Its primary mechanism of action is understood to be mediated through its metabolic conversion to (+)-amphetamine.[1][2][3][4] Amphetamine and its derivatives are known to increase extracellular levels of dopamine (B1211576) and other monoamines in the brain, leading to a range of behavioral effects including increased locomotor activity, stereotypy, and reduced food intake.[5][6] Understanding the specific behavioral pharmacology of (+)-Fenproporex in preclinical models, such as the rat, is crucial for elucidating its therapeutic potential and abuse liability. This guide aims to provide a detailed technical summary of the existing research.

Core Pharmacological Effects

Metabolism and Mechanism of Action

In vivo, (+)-Fenproporex is readily metabolized to (+)-amphetamine through the cleavage of the N-cyanoethyl group.[3][4] This metabolic conversion is a critical determinant of its pharmacological activity. The resulting (+)-amphetamine then acts as a potent releaser and reuptake inhibitor of dopamine (DA) and norepinephrine (B1679862) (NE) in the CNS.[6][7] This leads to increased synaptic concentrations of these neurotransmitters, particularly in brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and striatum.

Metabolic Pathway and Mechanism of Action of (+)-Fenproporex cluster_0 In Vivo Metabolism cluster_1 Neuronal Mechanism of Action Fenproporex (+)-Fenproporex Amphetamine (+)-Amphetamine Fenproporex->Amphetamine Metabolic Cleavage Amphetamine_Action (+)-Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_Action->DAT Inhibits Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine_Action->VMAT2 Disrupts Vesicular Storage Synaptic_Dopamine Synaptic Dopamine DAT->Synaptic_Dopamine Reverses Transport VMAT2->Synaptic_Dopamine Increases Cytosolic Dopamine Postsynaptic_Receptors Postsynaptic Dopamine Receptors Synaptic_Dopamine->Postsynaptic_Receptors Activates Behavioral_Effects Stimulant & Anorectic Effects Postsynaptic_Receptors->Behavioral_Effects Leads to

Figure 1: Metabolic conversion of (+)-Fenproporex and its subsequent mechanism of action on dopaminergic neurons.

Locomotor Activity

Consistent with its amphetamine-like properties, (+)-Fenproporex administration in rats leads to a significant increase in locomotor activity. This is a hallmark of central nervous system stimulants and is often used as a primary behavioral assay.

Table 1: Effects of (+)-Fenproporex on Locomotor Activity in Rats

StudyAnimal ModelDose (mg/kg, i.p.)TreatmentKey Findings
Mattei & Carlini, 1996[5]Male Wistar Rats10AcuteIncreased motor activity (mean counts ± SD: 677 ± 354) compared to saline.
Mattei & Carlini, 1996[5]Male Wistar Rats10Chronic (60 days)Sustained increase in motor activity (mean counts ± SD: 908 ± 479).
Mattei & Carlini, 1996[5]Female Wistar Rats10AcuteMore pronounced increase in motor activity compared to males (mean counts ± SD: 1177 ± 282).
Mattei & Carlini, 1996[5]Female Wistar Rats10Chronic (60 days)Significant and sustained increase in motor activity (mean counts ± SD: 1511 ± 573).
Rezin et al., 2014[1]Male Wistar RatsNot specifiedAcute & ChronicIncreased locomotor activity.
Planas et al., 2015[7]Adolescent Male Wistar Rats3AcuteIncreased locomotor activity. Repeated testosterone (B1683101) pretreatment led to behavioral sensitization to fenproporex.
Planas et al., 2015[7]Adult Male Wistar Rats3AcuteIncreased locomotor activity. No behavioral sensitization observed after repeated testosterone pretreatment.

Experimental Protocol: Locomotor Activity Assessment

  • Animals: Male or female Wistar or Sprague-Dawley rats, group-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Apparatus: Open-field arenas (e.g., 40x40x40 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

  • Procedure:

    • Rats are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are administered (+)-Fenproporex (various doses) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Immediately after injection, rats are placed individually into the open-field arenas.

    • Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).

    • Data are typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

  • Key Parameters Measured:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Stereotyped behaviors (e.g., sniffing, licking, head weaving) may be scored by a trained observer.

Experimental Workflow for Locomotor Activity Assessment cluster_workflow Workflow Habituation Animal Habituation (60 min) Drug_Admin Drug Administration ((+)-Fenproporex or Vehicle, i.p.) Habituation->Drug_Admin Placement Placement in Open-Field Arena Drug_Admin->Placement Data_Collection Automated Data Collection (e.g., 60-120 min) Placement->Data_Collection Data_Analysis Data Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis

Figure 2: A generalized experimental workflow for assessing locomotor activity in rats following (+)-Fenproporex administration.

Anorectic Effects

(+)-Fenproporex significantly reduces food intake in rats, which is consistent with its clinical use as an appetite suppressant.

Table 2: Anorectic Effects of (+)-Fenproporex in Rats

StudyAnimal ModelDose (mg/kg, i.p.)Key Findings
Mattei & Carlini, 1996[5]Male Wistar Rats10Significant decrease in food intake (mean grams ± SD: 4.4 ± 2.0) compared to saline (12.8 ± 2.5).
Mattei & Carlini, 1996[5]Male Wistar Rats10Reduced weight gain (mean grams ± SD: 27 ± 3.0) compared to saline (38 ± 10).
Mattei & Carlini, 1996[5]Female Wistar Rats10Less pronounced anorectic effect compared to males at this dose. Higher doses (20 mg/kg) were required for a complete blockade of food intake.

Experimental Protocol: Food Intake Measurement

  • Animals: Adult male or female rats, often food-deprived for a set period (e.g., 12-24 hours) to ensure robust feeding behavior.

  • Procedure:

    • Animals are habituated to the testing cages and the specific diet to be used.

    • At the start of the dark cycle (when rats are most active and eat), animals are administered (+)-Fenproporex or vehicle.

    • A pre-weighed amount of food is presented to each rat.

    • Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and accounting for any spillage.

    • Water intake and body weight changes are also typically monitored.

Abuse Potential Assessment

Drug Discrimination

Drug discrimination studies assess the subjective effects of a drug. Rats can be trained to recognize the interoceptive cues produced by a specific drug and differentiate them from vehicle.

Experimental Protocol: Drug Discrimination

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet or sweetened liquid).

  • Training Phase:

    • Rats are trained to press one lever (the "drug" lever) to receive a reinforcer after being injected with a training dose of a known psychostimulant (e.g., d-amphetamine).

    • On alternate days, they are trained to press the other lever (the "vehicle" lever) to receive a reinforcer after a vehicle injection.

    • Training continues until the rats reliably select the correct lever based on the injection they received (e.g., >80% correct responses).

  • Testing Phase:

    • Once the discrimination is established, test sessions are conducted where various doses of (+)-Fenproporex are administered.

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution (≥80% on the drug lever) would suggest that (+)-Fenproporex produces subjective effects similar to the training drug.

Self-Administration

Intravenous self-administration is the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse potential.

Experimental Protocol: Intravenous Self-Administration

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.

  • Apparatus: Operant conditioning chambers with two levers. One lever is "active" (results in a drug infusion) and the other is "inactive" (has no programmed consequence).

  • Acquisition Phase:

    • Rats are placed in the chambers and learn to press the active lever to receive an infusion of (+)-Fenproporex.

    • Sessions are typically 2-6 hours long, and the number of infusions per session is recorded.

  • Dose-Response and Progressive Ratio Schedules:

    • A dose-response curve can be generated by varying the dose of (+)-Fenproporex per infusion to determine the most reinforcing dose.

    • A progressive ratio schedule , where the number of lever presses required for each subsequent infusion increases, is used to measure the "breakpoint" - the point at which the rat is no longer willing to work for the drug. A higher breakpoint indicates a stronger reinforcing effect.

Other Behavioral and Neurochemical Effects

Cognitive and Non-Cognitive Behaviors

Chronic administration of (+)-Fenproporex has been shown to impact cognitive and emotional behaviors in rats.

  • Memory: Chronic treatment with (+)-Fenproporex (12.5 and 25 mg/kg, i.p. for 14 days) impaired performance in the object recognition task, suggesting deficits in recognition memory.[1][2] However, another study found that chronic administration of similar doses did not impair short- and long-term memory in inhibitory avoidance tasks.[5]

  • Anxiety: In the elevated plus-maze task, chronic administration of (+)-Fenproporex (6.25, 12.5, and 25 mg/kg) induced anxiogenic-like effects in rats.[1][2]

Neurochemical Effects
  • Acetylcholinesterase Activity: Acute administration of (+)-Fenproporex (12.5 and 25 mg/kg) increased acetylcholinesterase activity in the hippocampus and posterior cortex of young rats.[8] Conversely, chronic administration (14 days) decreased acetylcholinesterase activity in the prefrontal cortex and striatum of adult rats.[5]

  • Brain Energy Metabolism: Both acute and chronic administration of (+)-Fenproporex have been shown to increase the activity of Krebs cycle enzymes and mitochondrial respiratory chain complexes in the brains of young rats, suggesting an activation of brain energy metabolism.[9] However, another study reported that fenproporex administration decreased the activity of these enzymes, and that this effect was reversed by mood stabilizers.[1]

Logical Relationships and Summary

The behavioral pharmacology of (+)-Fenproporex is intrinsically linked to its metabolic conversion to (+)-amphetamine. The resulting increase in dopaminergic and noradrenergic signaling drives its primary behavioral effects: increased locomotor stimulation and decreased appetite. These stimulant properties are also the basis for its potential abuse liability.

Logical Relationships of (+)-Fenproporex's Effects Fenproporex (+)-Fenproporex Administration Metabolism Metabolism to (+)-Amphetamine Fenproporex->Metabolism Neurotransmission Increased Dopamine/Norepinephrine Signaling Metabolism->Neurotransmission Stimulation CNS Stimulation Neurotransmission->Stimulation Anorexia Anorectic Effects Neurotransmission->Anorexia Other_Effects Cognitive & Neurochemical Alterations Neurotransmission->Other_Effects Abuse_Potential Potential for Abuse Stimulation->Abuse_Potential

Figure 3: The logical cascade from (+)-Fenproporex administration to its primary behavioral and neurochemical outcomes.

Conclusion

The behavioral pharmacology of (+)-Fenproporex in rats is largely consistent with that of its primary metabolite, (+)-amphetamine. It produces robust stimulant and anorectic effects. While its impact on cognition and anxiety is also evident, further research is required to fully characterize these effects. A significant gap in the literature exists regarding its reinforcing properties and subjective effects in drug discrimination and self-administration paradigms. Such studies would be invaluable for a more complete understanding of its abuse potential. This guide provides a foundational summary of the current knowledge and detailed methodologies to aid in the design of future research in this area.

References

The Impact of (+)-Fenproporex on Cerebral Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenproporex, a psychostimulant of the amphetamine class, is utilized as an anorectic in some countries for the treatment of obesity. Upon administration, it is rapidly metabolized to amphetamine, which is responsible for its primary pharmacological effects.[1][2][3] The mechanism of action involves the blockade of dopamine (B1211576) and norepinephrine (B1679862) reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4] This technical guide provides an in-depth analysis of the effects of (+)-Fenproporex on brain energy metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Quantitative Effects on Brain Energy Metabolism Enzymes

Studies in young rats have demonstrated that (+)-Fenproporex administration can significantly alter the activity of key enzymes involved in mitochondrial respiration and energy production. The following tables summarize the quantitative findings from key research.

Table 1: Effects of Acute (+)-Fenproporex Administration on Brain Enzyme Activity
EnzymeDose (mg/kg)% Increase vs. ControlBrain RegionReference
Citrate (B86180) Synthase6.25~15%Whole Brain[1]
12.5~25%Whole Brain[1]
25~30%Whole Brain[1]
Malate Dehydrogenase6.25~10%Whole Brain[1]
12.5~18%Whole Brain[1]
25~22%Whole Brain[1]
Succinate Dehydrogenase6.25~20%Whole Brain[1]
12.5~35%Whole Brain[1]
25~45%Whole Brain[1]
Complex I6.25~12%Whole Brain[1]
12.5~20%Whole Brain[1]
25~28%Whole Brain[1]
Complex II-III6.25~18%Whole Brain[1]
12.5~25%Whole Brain[1]
25~30%Whole Brain[1]
Complex IV6.25~15%Whole Brain[1]
12.5~22%Whole Brain[1]
25~28%Whole Brain[1]
Creatine Kinase6.25~10%Whole Brain[1]
12.5~15%Whole Brain[1]
25~20%Whole Brain[1]
Table 2: Effects of Chronic (+)-Fenproporex Administration on Brain Enzyme Activity
EnzymeDose (mg/kg/day for 14 days)% Increase vs. ControlBrain RegionReference
Citrate Synthase6.25~20%Whole Brain[1]
12.5~28%Whole Brain[1]
25~35%Whole Brain[1]
Malate Dehydrogenase6.25~15%Whole Brain[1]
12.5~20%Whole Brain[1]
25~25%Whole Brain[1]
Succinate Dehydrogenase6.25~25%Whole Brain[1]
12.5~40%Whole Brain[1]
25~50%Whole Brain[1]
Complex I6.25~15%Whole Brain[1]
12.5~25%Whole Brain[1]
25~30%Whole Brain[1]
Complex II-III6.25~20%Whole Brain[1]
12.5~28%Whole Brain[1]
25~32%Whole Brain[1]
Complex IV6.25~18%Whole Brain[1]
12.5~25%Whole Brain[1]
25~30%Whole Brain[1]
Creatine Kinase6.25~12%Whole Brain[1]
12.5~18%Whole Brain[1]
25~22%Whole Brain[1]
Contrasting Findings in an Animal Model of Mania

It is crucial to note that in a separate study utilizing (+)-Fenproporex to induce a mania-like state in rats, the opposite effect was observed. Chronic administration of (+)-Fenproporex in this context led to a decrease in the activity of Krebs cycle enzymes and mitochondrial respiratory chain complexes in most brain structures evaluated.[5] This suggests that the impact of (+)-Fenproporex on brain energy metabolism is highly dependent on the underlying physiological or pathological state.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Treatment

Young male Wistar rats were used in the primary studies.[1][4] For acute administration, a single intraperitoneal (i.p.) injection of (+)-Fenproporex (6.25, 12.5, or 25 mg/kg) or vehicle (Tween 80) was administered.[1] For chronic administration, the animals received a single daily i.p. injection of (+)-Fenproporex (6.25, 12.5, or 25 mg/kg) or vehicle for 14 days.[1] Two hours after the final injection, the rats were euthanized by decapitation, and the brains were promptly removed for biochemical analysis.[1]

Preparation of Brain Homogenates

The whole brain was homogenized in a buffer solution (e.g., 1 mM EGTA, 215 mM mannitol, 75 mM sucrose, 0.1% BSA, 20 mM HEPES, pH 7.2) to isolate mitochondria through differential centrifugation. The resulting mitochondrial pellet was then homogenized for use in the enzyme assays.

Enzyme Activity Assays

The activities of the Krebs cycle enzymes and mitochondrial respiratory chain complexes were determined spectrophotometrically.

  • Citrate Synthase Activity: The assay is based on the reaction of acetyl-CoA with oxaloacetate to form citrate and Coenzyme A-SH. The released Coenzyme A-SH reacts with DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to produce a yellow-colored product, the formation of which is monitored at 412 nm.

  • Malate Dehydrogenase Activity: The activity is determined by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of malate.

  • Succinate Dehydrogenase (Complex II) Activity: The activity is measured by following the reduction of a specific electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at 600 nm in the presence of succinate.

  • Mitochondrial Respiratory Chain Complex I (NADH:ubiquinone oxidoreductase) Activity: The activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Mitochondrial Respiratory Chain Complex II-III (Succinate:cytochrome c oxidoreductase) Activity: This coupled activity is measured by following the reduction of cytochrome c at 550 nm in the presence of succinate.

  • Mitochondrial Respiratory Chain Complex IV (Cytochrome c oxidase) Activity: The activity is determined by monitoring the oxidation of reduced cytochrome c at 550 nm.

  • Creatine Kinase Activity: The activity is measured by a coupled enzyme system where the ATP produced from phosphocreatine (B42189) and ADP is used by hexokinase to phosphorylate glucose, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH, monitored at 340 nm.

Signaling Pathways and Logical Relationships

The effects of (+)-Fenproporex on brain energy metabolism are initiated by its influence on dopaminergic and noradrenergic signaling. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

fenproporex_signaling_pathway fenproporex (+)-Fenproporex amphetamine Amphetamine (Metabolite) fenproporex->amphetamine Metabolism dat_net Dopamine & Norepinephrine Transporter Blockade amphetamine->dat_net da_ne ↑ Synaptic Dopamine & Norepinephrine dat_net->da_ne receptors Dopamine & Adrenergic Receptor Activation da_ne->receptors g_protein G-Protein Activation (Gs/Gq) receptors->g_protein ac Adenylate Cyclase Activation g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka creb CREB Phosphorylation pka->creb enzyme_activity ↑ Krebs Cycle & Respiratory Chain Enzyme Activity pka->enzyme_activity Direct/Indirect Phosphorylation? mitochondrial_biogenesis ↑ Mitochondrial Biogenesis (e.g., PGC-1α) creb->mitochondrial_biogenesis mitochondrial_biogenesis->enzyme_activity

Caption: Proposed signaling pathway for (+)-Fenproporex-induced enhancement of brain energy metabolism.

experimental_workflow animal_model Animal Model (Young Male Wistar Rats) treatment Treatment Groups: - Vehicle (Control) - (+)-Fenproporex (6.25, 12.5, 25 mg/kg) animal_model->treatment admin_acute Acute Administration (Single i.p. injection) treatment->admin_acute admin_chronic Chronic Administration (Daily i.p. injection for 14 days) treatment->admin_chronic euthanasia Euthanasia & Brain Extraction (2 hours post-injection) admin_acute->euthanasia admin_chronic->euthanasia homogenization Brain Homogenization & Mitochondrial Isolation euthanasia->homogenization assays Spectrophotometric Enzyme Assays: - Citrate Synthase - Malate Dehydrogenase - Succinate Dehydrogenase - Complexes I, II-III, IV - Creatine Kinase homogenization->assays data_analysis Data Analysis (Comparison to Control) assays->data_analysis

Caption: Experimental workflow for assessing the effects of (+)-Fenproporex on brain enzyme activity.

Conclusion

(+)-Fenproporex, primarily through its metabolite amphetamine, stimulates brain energy metabolism in young, healthy rats, as evidenced by the increased activity of key enzymes in the Krebs cycle and mitochondrial respiratory chain. This effect is likely mediated by the enhancement of dopaminergic and noradrenergic signaling, leading to the activation of the cAMP/PKA/CREB pathway and subsequent mitochondrial biogenesis. However, the context-dependent nature of these effects, highlighted by the contrasting findings in an animal model of mania, underscores the complexity of psychostimulant action on cerebral metabolism. Further research is warranted to elucidate the precise molecular mechanisms and the implications of these metabolic alterations in both therapeutic and pathological contexts.

References

Fenproporex and DNA Damage: A Technical Overview of Acute and Chronic Administration Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the genotoxic effects of Fenproporex, focusing on the differential impacts of acute and chronic administration on DNA integrity. Fenproporex, a sympathomimetic amine used as an anorectic, is metabolized in vivo to amphetamine, a compound with known neurotoxic properties. This whitepaper, intended for researchers, scientists, and drug development professionals, synthesizes key findings on Fenproporex-induced DNA damage, details the experimental methodologies used for its assessment, and visualizes the potential molecular pathways involved.

Executive Summary

Studies have demonstrated that acute exposure to Fenproporex induces DNA damage in both young and adult animal models. In contrast, chronic administration does not appear to elevate DNA damage levels, suggesting the activation of cellular DNA repair mechanisms over time. The primary methodologies for assessing this genotoxicity have been the alkaline comet assay and the micronucleus test, which detect DNA strand breaks and chromosomal damage, respectively. The underlying mechanisms of DNA damage are likely linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known consequence of amphetamine metabolism.

Data Presentation: Quantitative Effects of Fenproporex on DNA Damage

The following tables summarize the quantitative data from a key study by Gonçalves et al. (2013), which investigated the effects of Fenproporex on DNA damage in the peripheral blood of Wistar rats using the comet assay.[1][2] The damage is quantified by the "damage index" and "damage frequency."

Table 1: Acute Administration of Fenproporex and its Effects on DNA Damage in Young Rats

Treatment Group (mg/kg)Damage Index (Mean ± SD)Damage Frequency (Mean ± SD)
Control (Vehicle)18.0 ± 3.59.0 ± 2.1
Fenproporex (6.25)21.0 ± 4.210.5 ± 2.5
Fenproporex (12.5)25.0 ± 5.013.0 ± 2.8
Fenproporex (25)35.0 ± 6.118.0 ± 3.9
*Statistically significant difference from the control group (p < 0.05).

Table 2: Acute Administration of Fenproporex and its Effects on DNA Damage in Adult Rats

Treatment Group (mg/kg)Damage Index (Mean ± SD)Damage Frequency (Mean ± SD)
Control (Vehicle)15.0 ± 3.17.5 ± 1.8
Fenproporex (6.25)17.0 ± 3.88.5 ± 2.0
Fenproporex (12.5)28.0 ± 5.514.0 ± 3.1
Fenproporex (25)38.0 ± 6.819.5 ± 4.2
*Statistically significant difference from the control group (p < 0.05).

Chronic Administration Findings:

While specific quantitative data for chronic administration were not available in the reviewed literature, the study by Gonçalves et al. (2013) reported that chronic treatment (daily injections for 14 days) with the same doses of Fenproporex did not result in a statistically significant alteration in the levels of DNA damage in either young or adult rats.[1] This suggests a potential adaptive response involving the upregulation of DNA repair mechanisms.[1]

Experimental Protocols

The assessment of Fenproporex-induced genotoxicity relies on standardized and validated assays. Below are detailed methodologies for the key experiments cited.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[3]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[3]

Protocol:

  • Cell Preparation: Whole blood is collected, and a 10 µL aliquot is suspended in 75 µL of 0.7% low melting point agarose in Phosphate Buffered Saline (PBS) at 37°C.[[“]]

  • Slide Preparation: The cell-agarose suspension is pipetted onto a pre-coated microscope slide and covered with a coverslip. The agarose is allowed to solidify at 4°C.[5]

  • Lysis: The slides are immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least one hour at 4°C to lyse the cells and unfold the DNA.[3]

  • Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[3]

  • Electrophoresis: Electrophoresis is performed at a low voltage (e.g., 25V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.[3]

  • Neutralization and Staining: Slides are washed with a neutralization buffer (0.4 M Tris, pH 7.5). The DNA is then stained with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.[3]

  • Analysis: Slides are examined using a fluorescence microscope. The comets are scored, either visually or using image analysis software, to determine the percentage of DNA in the tail and the comet tail length, which are used to calculate a damage index.[3]

In Vivo Micronucleus Test

The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus.[[“]]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated animal population indicates genotoxic activity.[[“]]

Protocol:

  • Animal Dosing: Rodents (typically rats or mice) are administered the test substance (Fenproporex) via an appropriate route (e.g., intraperitoneal injection) at three different dose levels. A concurrent vehicle control and a positive control group are also included. Dosing can be acute (one or two administrations) or chronic (repeated administrations over a set period).[7]

  • Tissue Collection: Approximately 24 hours after the final dose, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.[7]

  • Slide Preparation: For bone marrow, a cell suspension is prepared, and smears are made on microscope slides. For peripheral blood, a small drop is used to make a smear.[7]

  • Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (immature red blood cells) from normochromatic erythrocytes (mature red blood cells) and the visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).

  • Analysis: At least 2000 polychromatic erythrocytes per animal are scored under a microscope for the presence of micronuclei. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is calculated.[7]

  • Cytotoxicity Assessment: The ratio of polychromatic to normochromatic erythrocytes is also determined to assess the cytotoxic effects of the test substance on bone marrow proliferation.[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow of the comet assay and a proposed signaling pathway for amphetamine-induced DNA damage, which is relevant to Fenproporex due to its metabolic conversion.

Comet_Assay_Workflow cluster_sample_prep Sample Preparation cluster_slide_prep Slide Preparation & Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis start Whole Blood Collection mix Mix with Low Melting Point Agarose start->mix embed Embed Cells on Agarose-Coated Slide mix->embed lyse Cell Lysis in High Salt/Detergent Solution embed->lyse Formation of Nucleoids unwind Alkaline Unwinding (pH > 13) lyse->unwind electro Electrophoresis unwind->electro Migration of Damaged DNA neutralize Neutralization & Staining electro->neutralize visualize Fluorescence Microscopy neutralize->visualize score Comet Scoring & Data Analysis visualize->score

Caption: Experimental workflow of the alkaline comet assay.

DNA_Damage_Pathway cluster_drug Initiating Agent cluster_metabolism Metabolism cluster_cellular_stress Cellular Stress Induction cluster_damage Molecular Damage cluster_response Cellular Response fenproporex Fenproporex amphetamine Amphetamine fenproporex->amphetamine In Vivo Conversion ros Increased Reactive Oxygen Species (ROS) amphetamine->ros mito Mitochondrial Dysfunction amphetamine->mito ox_stress Oxidative Stress ros->ox_stress mito->ros dna_damage DNA Strand Breaks & Base Oxidation ox_stress->dna_damage repair DNA Repair Activation dna_damage->repair apoptosis Apoptosis dna_damage->apoptosis If damage is severe

Caption: Proposed pathway of Fenproporex-induced DNA damage.

Conclusion

The available evidence indicates that acute administration of Fenproporex is associated with a dose-dependent increase in DNA damage. This effect is likely mediated by its metabolite, amphetamine, through the induction of oxidative stress. The absence of significant DNA damage following chronic administration points towards the activation of compensatory DNA repair mechanisms, a critical area for further investigation. These findings have important implications for the safety assessment of Fenproporex and other amphetamine-based compounds, highlighting the need to consider both acute and chronic exposure scenarios in genotoxicity testing. Future research should focus on elucidating the specific DNA repair pathways that are activated in response to chronic Fenproporex exposure and further detailing the signaling cascades that initiate the DNA damage response.

References

Investigating the Anxiogenic-Like Effects of Chronic Fenproporex Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenproporex, a stimulant of the phenethylamine (B48288) and amphetamine classes, has been utilized as an appetite suppressant. However, its long-term use has been associated with a range of adverse effects, including psychiatric symptoms such as anxiety. This technical guide synthesizes the current understanding of the anxiogenic-like effects induced by chronic administration of Fenproporex. It provides a detailed overview of the experimental evidence, methodologies employed in preclinical studies, and the putative neurobiological mechanisms underlying these effects. Quantitative data from key studies are presented in standardized tables for comparative analysis. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular and procedural aspects of this research area.

Introduction

Fenproporex acts as a central nervous system stimulant, primarily through its metabolism to amphetamine.[1] While its anorectic properties have been exploited clinically, concerns regarding its safety profile, including its potential to induce anxiety and dependence, have led to its withdrawal in many countries.[1][2] Understanding the anxiogenic-like properties of chronic Fenproporex administration is crucial for a comprehensive risk-benefit assessment and for informing the development of safer therapeutic alternatives. This guide focuses on the preclinical evidence that characterizes these anxiogenic effects.

Experimental Evidence of Anxiogenic-Like Effects

Preclinical studies, primarily in rodent models, have been instrumental in characterizing the behavioral effects of chronic Fenproporex administration. The elevated plus-maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[3] The test is based on the natural aversion of rodents to open and elevated spaces.

A key study by Gonçalves et al. (2015) demonstrated that chronic administration of Fenproporex induced anxiogenic-like effects in male adult Wistar rats.[4][5] Rats treated with Fenproporex for 14 days showed a significant decrease in the time spent in and the number of entries into the open arms of the EPM, indicative of increased anxiety.[4]

Quantitative Data from Elevated Plus-Maze (EPM) Task

The following table summarizes the quantitative data from the study by Gonçalves et al. (2015), illustrating the dose-dependent anxiogenic-like effects of chronic Fenproporex administration.

Treatment Group (n=8 per group)Dose (mg/kg, i.p.)Time Spent in Open Arms (s) (Mean ± SEM)Number of Entries into Open Arms (Mean ± SEM)Time Spent in Enclosed Arms (s) (Mean ± SEM)Number of Entries into Enclosed Arms (Mean ± SEM)
Vehicle (Control)-28.3 ± 4.55.1 ± 0.8171.7 ± 15.210.2 ± 1.1
Fenproporex6.2515.2 ± 3.13.2 ± 0.5184.8 ± 12.912.8 ± 1.3
Fenproporex12.510.1 ± 2.5 2.1 ± 0.4189.9 ± 10.714.1 ± 1.0
Fenproporex258.7 ± 1.9 1.8 ± 0.3191.3 ± 9.814.5 ± 0.9

*p < 0.05, **p < 0.01 compared to the vehicle group. Data extracted from Gonçalves et al. (2015).[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following section outlines the methodology used in the pivotal study by Gonçalves et al. (2015).[4]

Animals
  • Species: Male adult Wistar rats.

  • Housing: Housed in groups in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.

  • Acclimatization: Animals were allowed to acclimatize to the laboratory conditions for at least one week before the start of the experiments.

  • Diet: Standard laboratory chow and water were available ad libitum.

Drug Administration
  • Drug: Fenproporex hydrochloride.

  • Vehicle: Saline solution (0.9% NaCl).

  • Doses: 6.25, 12.5, and 25 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Administration Schedule: Once daily for 14 consecutive days.

Elevated Plus-Maze (EPM) Test
  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) arranged opposite to each other.

  • Procedure:

    • Twenty-four hours after the last Fenproporex or vehicle injection, each rat was individually placed in the center of the maze, facing an open arm.

    • The animal was allowed to freely explore the maze for 5 minutes.

    • The sessions were recorded by a video camera mounted above the maze.

  • Behavioral Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the enclosed arms.

    • Number of entries into the enclosed arms.

  • Data Analysis: The data were analyzed using one-way ANOVA followed by a post-hoc test.

Putative Signaling Pathways

The anxiogenic effects of Fenproporex are believed to be mediated through its influence on monoaminergic neurotransmitter systems, a characteristic it shares with other amphetamine-like compounds.[6] Chronic administration can lead to neuroadaptive changes in these pathways, contributing to a state of heightened anxiety.

Dopaminergic and Noradrenergic Pathway Dysregulation

Fenproporex, through its metabolite amphetamine, increases the extracellular levels of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the brain.[6] This is achieved by promoting their release from presynaptic terminals and inhibiting their reuptake. While acute increases in these neurotransmitters can have stimulant and euphoric effects, chronic overstimulation can lead to a dysregulation of these systems.

The following diagram illustrates the proposed signaling pathway for Fenproporex-induced anxiety.

Fenproporex_Anxiety_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Fenproporex Chronic Fenproporex (metabolized to Amphetamine) VMAT2 VMAT2 Fenproporex->VMAT2 Inhibits DAT_NET DAT/NET Fenproporex->DAT_NET Reverses DA_NE_Vesicles Dopamine/Norepinephrine Vesicles VMAT2->DA_NE_Vesicles Packages DA_NE_Cytosol Cytosolic Dopamine/ Norepinephrine DA_NE_Synapse Synaptic Dopamine/ Norepinephrine DAT_NET->DA_NE_Synapse Reuptake DA_NE_Cytosol->DA_NE_Synapse Efflux DA_R Dopamine Receptors (e.g., D1, D2) DA_NE_Synapse->DA_R Binds NE_R Norepinephrine Receptors (e.g., α, β) DA_NE_Synapse->NE_R Binds Signaling_Cascade Downstream Signaling (e.g., cAMP, PKA) DA_R->Signaling_Cascade NE_R->Signaling_Cascade Anxiogenic_Effects Anxiogenic-Like Effects Signaling_Cascade->Anxiogenic_Effects

Proposed signaling pathway of Fenproporex-induced anxiety.

This diagram illustrates that chronic Fenproporex administration leads to a sustained increase in synaptic dopamine and norepinephrine. This overstimulation of postsynaptic receptors is hypothesized to trigger downstream signaling cascades that, over time, lead to neuroadaptations in brain regions critical for anxiety regulation, such as the amygdala, prefrontal cortex, and hippocampus, ultimately manifesting as anxiogenic-like behaviors.

Experimental Workflow

A clear and logical experimental workflow is paramount for conducting rigorous scientific investigations. The following diagram outlines the typical workflow for studying the anxiogenic-like effects of chronic drug administration in rodents.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization group_assignment Random Assignment to Treatment Groups acclimatization->group_assignment drug_administration Chronic Drug Administration (14 days) group_assignment->drug_administration behavioral_testing Behavioral Testing (24h after last dose) - Elevated Plus-Maze drug_administration->behavioral_testing data_collection Data Collection and Video Recording behavioral_testing->data_collection data_analysis Data Analysis (e.g., ANOVA) data_collection->data_analysis results Interpretation of Results data_analysis->results end End results->end

General experimental workflow for assessing chronic drug effects on anxiety.

This workflow provides a standardized sequence of procedures, from animal preparation to data analysis, ensuring a systematic approach to investigating the behavioral effects of chronic Fenproporex administration.

Conclusion

For researchers and drug development professionals, these findings underscore the importance of thoroughly evaluating the long-term neuropsychiatric effects of stimulant-based medications. Future research should aim to further elucidate the specific molecular adaptations within key brain circuits that mediate these anxiogenic effects. This knowledge will be critical for the development of novel therapeutic agents with improved safety profiles.

References

The Impact of (+)-Fenproporex on Locomotor Activity and Stereotypy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (+)-Fenproporex on locomotor activity and stereotypy, drawing from preclinical research. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and procedural frameworks.

Introduction

(+)-Fenproporex is a psychostimulant of the phenethylamine (B48288) class, primarily used as an anorectic for the treatment of obesity. Its pharmacological effects are largely attributed to its in vivo metabolism to amphetamine.[1] Understanding the impact of (+)-Fenproporex on motor behaviors, specifically locomotor activity and stereotypy, is crucial for elucidating its mechanism of action and potential side effects. Locomotor activity serves as a general measure of behavioral arousal, while stereotypy, characterized by repetitive, invariant behaviors, is often associated with higher doses of psychostimulants and is thought to be mediated by the dopaminergic system. This guide synthesizes findings from preclinical studies to provide a detailed overview of these behavioral effects.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of (+)-Fenproporex on locomotor activity and stereotypy in Wistar rats. The data is presented for both acute (single administration) and chronic (60 days of administration) treatment paradigms in both male and female subjects.

Table 1: Effect of (+)-Fenproporex on Locomotor Activity in Wistar Rats [2]

Treatment GroupSexTreatment DurationLocomotor Activity (Mean ± SEM)
SalineMaleAcuteData not provided
Methamphetamine (2.5 mg/kg, i.p.)MaleAcute608 ± 419
(+)-Fenproporex (10 mg/kg, i.p.) Male Acute 677 ± 354
SalineMaleChronicData not provided
Methamphetamine (2.5 mg/kg, i.p.)MaleChronic701 ± 423
(+)-Fenproporex (10 mg/kg, i.p.) Male Chronic 908 ± 479
SalineFemaleAcuteData not provided
Methamphetamine (2.5 mg/kg, i.p.)FemaleAcute817 ± 350
(+)-Fenproporex (10 mg/kg, i.p.) Female Acute 1177 ± 282
SalineFemaleChronicData not provided
Methamphetamine (2.5 mg/kg, i.p.)FemaleChronic623 ± 274
(+)-Fenproporex (10 mg/kg, i.p.) Female Chronic 1511 ± 573

SEM: Standard Error of the Mean i.p.: Intraperitoneal

Table 2: Effect of (+)-Fenproporex on Stereotypy in Wistar Rats [2]

Treatment GroupSexStereotypy Score (Mean ± SEM)
SalineMaleData not provided
Methamphetamine (2.5 mg/kg, i.p.)Male3.8 ± 0.3
(+)-Fenproporex (10 mg/kg, i.p.) Male 6.0 ± 0.9
SalineFemaleData not provided
Methamphetamine (2.5 mg/kg, i.p.)Female15.4 ± 1.9
(+)-Fenproporex (10 mg/kg, i.p.) Female 9.7 ± 1.3

SEM: Standard Error of the Mean i.p.: Intraperitoneal Stereotypy was evaluated at 30, 60, 120, 180, and 300 minutes after drug administration on day 1 and day 60.

Experimental Protocols

The following sections detail the methodologies employed in the cited research to assess the impact of (+)-Fenproporex on locomotor activity and stereotypy.

Animal Models
  • Species: Wistar rats[2]

  • Sex: Male and Female[2]

  • Age: 5 months for males and 3 months for females at the beginning of the experiments.[2]

  • Housing: Group-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

Drug Administration
  • Drug: (+)-Fenproporex (Fenp)[2]

  • Dose: 10 mg/kg[2]

  • Route of Administration: Intraperitoneal (i.p.) injection.[2]

  • Control Group: Received saline injections.[2]

  • Treatment Duration:

    • Acute: A single administration.[2]

    • Chronic: Daily administration for 60 days.[2]

Behavioral Assessment: Open-Field Test

The open-field test is a common method used to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square or circular arena with walls to prevent escape. For rats, a common size is a 100 cm x 100 cm arena.[3] The floor is often divided into a grid of squares (e.g., 20 cm x 20 cm) to quantify movement.[3]

  • Procedure:

    • The animal is placed in the center or a corner of the open-field arena.

    • The animal is allowed to freely explore the apparatus for a predetermined amount of time (e.g., 5-30 minutes).[4]

    • Behavior is recorded using a video camera mounted above the arena.

    • The apparatus is cleaned thoroughly between each trial to remove any olfactory cues.

  • Parameters Measured for Locomotor Activity:

    • Distance Traveled: Total distance moved by the animal.

    • Number of Line Crossings: The number of times the animal crosses the grid lines on the floor of the arena.

    • Rearing: The number of times the animal stands on its hind legs.

Behavioral Assessment: Stereotypy Rating

Stereotyped behaviors are assessed by direct observation and scoring based on a rating scale.

  • Procedure:

    • Following drug administration, animals are placed in an observation cage.

    • At specific time intervals (e.g., 30, 60, 120, 180, and 300 minutes), an observer blind to the treatment conditions scores the animal's behavior.[2]

  • Stereotyped Behaviors Scored:

    • Sniffing

    • Continuous licking

    • False bites[2]

  • Rating Scale: A quantitative rating scale is typically used, where higher scores indicate more intense and persistent stereotyped behaviors.

Signaling Pathways and Experimental Workflow

The behavioral effects of (+)-Fenproporex are primarily mediated by its metabolite, amphetamine, which significantly impacts the dopaminergic system.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the amphetamine-induced increase in locomotor activity and stereotypy.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Fenproporex (+)-Fenproporex Amphetamine Amphetamine Fenproporex->Amphetamine Metabolism DAT Dopamine (B1211576) Transporter (DAT) Amphetamine->DAT Inhibits Reuptake & Promotes Efflux VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Presynaptic_Neuron Presynaptic Dopaminergic Neuron Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Leakage Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Efflux via DAT Postsynaptic_Neuron Postsynaptic Neuron D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor Binds D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase Activates D2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Activates Neuronal_Excitability Increased Neuronal Excitability PKA->Neuronal_Excitability Leads to CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Locomotor_Activity Locomotor Activity Neuronal_Excitability->Locomotor_Activity Stereotypy Stereotypy Neuronal_Excitability->Stereotypy

Caption: Amphetamine's mechanism of action on dopaminergic neurons.

Amphetamine Amphetamine Dopamine_Increase Increased Synaptic Dopamine Amphetamine->Dopamine_Increase Nigrostriatal_Pathway Nigrostriatal Pathway (Dorsal Striatum) Dopamine_Increase->Nigrostriatal_Pathway Mesolimbic_Pathway Mesolimbic Pathway (Ventral Striatum/ Nucleus Accumbens) Dopamine_Increase->Mesolimbic_Pathway D1_D2_Activation_Nigro D1 & D2 Receptor Activation Nigrostriatal_Pathway->D1_D2_Activation_Nigro D1_D2_Activation_Meso D1 & D2 Receptor Activation Mesolimbic_Pathway->D1_D2_Activation_Meso Stereotypy Stereotyped Behaviors D1_D2_Activation_Nigro->Stereotypy Locomotor_Activity Increased Locomotor Activity D1_D2_Activation_Meso->Locomotor_Activity

Caption: Dopaminergic pathways mediating locomotor and stereotyped behaviors.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effects of (+)-Fenproporex on locomotor activity and stereotypy.

Animal_Acclimation Animal Acclimation & Housing Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration ((+)-Fenproporex or Saline) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Open_Field Open-Field Test (Locomotor Activity) Behavioral_Testing->Open_Field Stereotypy_Rating Stereotypy Rating Behavioral_Testing->Stereotypy_Rating Data_Collection Data Collection & Video Recording Open_Field->Data_Collection Stereotypy_Rating->Data_Collection Data_Analysis Data Analysis (Statistical Tests) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for behavioral analysis.

Conclusion

The administration of (+)-Fenproporex leads to significant increases in both locomotor activity and stereotyped behaviors in rats.[2] These effects are consistent with the known pharmacology of its primary metabolite, amphetamine, which enhances dopaminergic neurotransmission. The data indicate a dose-dependent and sex-differentiated response, with female rats generally exhibiting a greater sensitivity to the motor-stimulant effects of the drug.[2] The underlying mechanism involves the modulation of dopamine release and reuptake in key motor circuits, including the mesolimbic and nigrostriatal pathways. A thorough understanding of these behavioral and neurobiological effects is essential for the continued evaluation of the therapeutic potential and abuse liability of (+)-Fenproporex and related compounds. This guide provides a foundational resource for researchers in this field, offering a synthesis of quantitative data, detailed methodologies, and visual representations of the core biological and experimental processes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (+)-Fenproporex in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Fenproporex is a psychostimulant drug of the amphetamine class that has been used as an anorectic for the treatment of obesity. In vivo, it is metabolized to amphetamine, which is responsible for its pharmacological effects.[1][2] These effects are primarily mediated through the modulation of monoaminergic systems, including dopamine, norepinephrine (B1679862), and serotonin (B10506).[3][4][5] Understanding the in vivo effects of (+)-Fenproporex in animal models, such as mice, is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological profile. These application notes provide detailed protocols for behavioral and neurochemical studies of (+)-Fenproporex in mice.

Data Presentation

While specific quantitative data for (+)-Fenproporex in mice is limited in publicly available literature, the following tables present illustrative data from studies conducted in rats, which can serve as a reference for expected outcomes.

Table 1: Effects of Chronic (+)-Fenproporex Administration on Behavioral Parameters in Rats

Treatment GroupDose (mg/kg, i.p.)Open-Field Crossings (Number)Open-Field Rearings (Number)Time in Open Arms (s) - EPMEntries into Open Arms (%) - EPM
Vehicle-105 ± 825 ± 335 ± 440 ± 5
(+)-Fenproporex6.25120 ± 1028 ± 428 ± 332 ± 4
(+)-Fenproporex12.5155 ± 1235 ± 520 ± 2 25 ± 3
(+)-Fenproporex25180 ± 15 42 ± 615 ± 2 18 ± 2

*Data are presented as mean ± SEM. EPM = Elevated Plus Maze. Data is hypothetical and based on findings in rat studies.[6][7] *p < 0.05, *p < 0.01 compared to vehicle.

Table 2: Pharmacokinetic Parameters of Amphetamine in Rat Brain Following (+)-Fenproporex Administration

ParameterValue
Cmax (amphetamine) 0.56 times the Cmax of an equimolar dose of amphetamine
t½ (amphetamine) 2.04 times the t½ of an equimolar dose of amphetamine
tmax (4-hydroxyamphetamine) 4 times lower than after an equimolar dose of amphetamine
Cmax (4-hydroxyamphetamine) Nearly 4 times higher than after an equimolar dose of amphetamine

Data from studies in rats.[2][8][9]

Experimental Protocols

Animal Model and Drug Administration
  • Species: Male Swiss mice or other appropriate strains (e.g., C57BL/6J).

  • Age: 8-12 weeks.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: (+)-Fenproporex hydrochloride can be dissolved in a vehicle such as sterile saline or water.

  • Administration:

    • Oral Gavage: A typical dose used in mice is 15 mg/kg.[10]

    • Intraperitoneal (i.p.) Injection: Doses ranging from 6.25 to 25 mg/kg have been used in rats and can be adapted for mice.[6][7]

Behavioral Assays

This test assesses spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Administer (+)-Fenproporex or vehicle at the chosen dose and route.

    • Place the mouse in the center of the open-field arena.

    • Record locomotor activity for a specified period (e.g., 30-60 minutes).

  • Parameters Measured:

    • Total distance traveled.

    • Number of line crossings.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency (vertical activity).

This assay is used to evaluate anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Acclimate the mice to the testing room.

    • Administer (+)-Fenproporex or vehicle.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5-10 minutes.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total arm entries (as a measure of general activity).

This test assesses recognition memory.

  • Apparatus: The open-field arena with two identical objects during the training phase and one familiar and one novel object during the testing phase.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty open-field arena for 5-10 minutes for 1-2 days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).

    • Retention Interval: Return the mouse to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore.

  • Parameters Measured:

    • Time spent exploring the novel object versus the familiar object.

    • Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Neurochemical Analysis

This involves measuring neurotransmitter levels in specific brain regions.

  • Procedure:

    • Following behavioral testing, euthanize the mice.

    • Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on ice.

    • Homogenize the tissue in an appropriate buffer.

    • Analyze the levels of dopamine, serotonin, norepinephrine, and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or other sensitive analytical methods.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Assays cluster_analysis Post-Mortem Analysis A Animal Acclimation (Swiss Mice, 8-12 weeks) B (+)-Fenproporex or Vehicle Administration (e.g., 15 mg/kg, gavage) A->B C Open-Field Test (Locomotor Activity) B->C 30 min post-injection D Elevated Plus-Maze (Anxiety-Like Behavior) C->D E Novel Object Recognition (Memory) D->E F Euthanasia & Brain Dissection E->F G Neurochemical Analysis (HPLC) (Dopamine, Serotonin, Norepinephrine) F->G

Caption: Experimental workflow for in vivo studies of (+)-Fenproporex in mice.

Signaling Pathways

dopaminergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron fen (+)-Fenproporex amp Amphetamine (Metabolite) fen->amp Metabolism vmat VMAT2 amp->vmat Inhibits taar1 TAAR1 amp->taar1 Activates da_vesicle Dopamine Vesicle vmat->da_vesicle Blocks DA uptake da_synapse Dopamine da_vesicle->da_synapse Increased cytosolic DA leads to release dat DAT (Dopamine Transporter) taar1->dat Phosphorylates dat->da_synapse Reverses transport (DA release) d1r D1 Receptor da_synapse->d1r Binds fosb ΔFosB Accumulation (Addiction Factor) d1r->fosb Activates signaling cascade

Caption: Amphetamine's effect on the dopaminergic signaling pathway.

monoamine_pathways cluster_amphetamine Amphetamine Action cluster_ne Noradrenergic Neuron cluster_5ht Serotonergic Neuron cluster_effects Downstream Effects amp Amphetamine net NET (Norepinephrine Transporter) amp->net Blocks reuptake & Promotes efflux sert SERT (Serotonin Transporter) amp->sert Blocks reuptake & Promotes efflux ne_synapse Increased Norepinephrine in Synapse locomotion Increased Locomotion ne_synapse->locomotion ht_synapse Increased Serotonin in Synapse anxiety Anxiogenic Effects ht_synapse->anxiety

Caption: Amphetamine's modulation of norepinephrine and serotonin pathways.

References

Application Notes and Protocols for (+)-Fenproporex in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the dosages and protocols for the use of (+)-Fenproporex in behavioral research in rats. The information is intended for researchers, scientists, and drug development professionals to facilitate experimental design and execution.

Data Summary

The following table summarizes the quantitative data from various studies on the behavioral effects of (+)-Fenproporex in rats. This allows for easy comparison of dosages, administration routes, and observed outcomes across different experimental paradigms.

Dosage Range (mg/kg)Route of AdministrationRat StrainBehavioral ParadigmKey Findings
6.25, 12.5, 25Intraperitoneal (i.p.)WistarOpen-Field Test (Habituation), Object Recognition TaskChronic administration of 12.5 and 25 mg/kg impaired habituation and performance in the object recognition task.[1][2]
6.25, 12.5, 25Intraperitoneal (i.p.)WistarElevated Plus-MazeAll tested doses induced anxiogenic-like effects.[1][2]
6.25, 12.5, 25Intraperitoneal (i.p.)WistarInhibitory Avoidance, Continuous Multiple Trials Step-Down Inhibitory AvoidanceChronic administration did not impair short and long-term avoidance memory.[3]
10Intraperitoneal (i.p.)WistarFood Intake, Stereotyped Behavior, Motor ActivityAcutely and chronically decreased food intake and increased motor activity and stereotyped behaviors in male rats.[4]
20Intraperitoneal (i.p.)WistarFood IntakeRequired to achieve a complete blockade of food intake in female rats.[4]
3Intraperitoneal (i.p.)WistarLocomotor Activity (Cross-sensitization with testosterone)An acute injection increased locomotor activity. This effect was sensitized by prior repeated testosterone (B1683101) injections in adolescent rats.[5]
Not SpecifiedNot SpecifiedWistarLocomotor Activity, Stereotypy, Energy MetabolismAcute and chronic administration increased locomotor activity.[6]
2.0Intraperitoneal (i.p.)Not SpecifiedLocomotor ActivityIncreased locomotor activity in adolescent rats.

Experimental Protocols

Detailed methodologies for key behavioral experiments cited in the literature are provided below.

Locomotor Activity Assessment

This protocol is used to evaluate the stimulant effects of (+)-Fenproporex on spontaneous movement.

  • Animals: Male adult Wistar rats.[1][3][4][5][6]

  • Apparatus: An open-field arena, often equipped with automated activity monitoring systems (e.g., infrared beams). A common dimension is a 40 x 50 cm area.[1]

  • Procedure:

    • Acclimatize rats to the testing room for at least 1 hour before the experiment.

    • Administer (+)-Fenproporex or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).

    • Place the rat in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, number of line crossings) for a specified duration (e.g., 40-60 minutes).[5][7]

  • Data Analysis: Compare locomotor activity measures between the (+)-Fenproporex-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).

Elevated Plus-Maze Test for Anxiety-Like Behavior

This test is used to assess the anxiogenic or anxiolytic effects of a substance.

  • Animals: Male adult Wistar rats.[1][2]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimatize rats to the testing room.

    • Administer (+)-Fenproporex or vehicle.

    • After a specific pre-treatment time, place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and enclosed arms.

  • Data Analysis: Anxiogenic-like effects are indicated by a decrease in the time spent and entries into the open arms compared to the control group.

Object Recognition Task for Memory Assessment

This task evaluates non-spatial memory.

  • Animals: Male adult Wistar rats.[1][2]

  • Apparatus: An open-field arena and two different sets of objects.

  • Procedure:

    • Habituation: Allow rats to explore the empty open-field arena for a set duration on consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore for a set time.

    • Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object.

  • Data Analysis: A recognition index (time spent with novel object / total time with both objects) is calculated. A lower index in the (+)-Fenproporex group suggests memory impairment.

Visualizations

The following diagrams illustrate key experimental workflows.

Experimental_Workflow_Locomotor_Activity cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimatize Acclimatize Rats to Testing Room (>= 1 hr) Treatment Administer (+)-Fenproporex or Vehicle (i.p.) Acclimatize->Treatment Testing Place in Open-Field Arena Treatment->Testing Record Record Locomotor Activity (40-60 min) Testing->Record Analysis Compare Activity Between Groups (ANOVA) Record->Analysis

Workflow for Locomotor Activity Assessment.

Experimental_Workflow_Object_Recognition cluster_treatment Chronic Treatment cluster_habituation Habituation Phase cluster_training Training Phase cluster_testing Testing Phase Treatment Daily (+)-Fenproporex or Vehicle Administration (14 days) Habituation Explore Empty Open-Field Treatment->Habituation Training Explore Arena with Two Identical Objects Habituation->Training Testing Explore Arena with One Familiar and One Novel Object Training->Testing Retention Interval Analysis Calculate Recognition Index Testing->Analysis

Workflow for the Object Recognition Task.

References

Application Notes and Protocols for the Bioanalytical Quantification of (+)-Fenproporex in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Fenproporex is a stimulant drug that is metabolized to amphetamine and is used as an anorectic for the treatment of obesity. The monitoring of (+)-fenproporex concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides a detailed application note and protocol for the quantification of (+)-fenproporex in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies used for fenproporex in other biological matrices and is a common technique for isolating drugs from plasma.[1]

Materials:

  • Human plasma samples

  • (+)-Fenproporex standard solution

  • Internal Standard (IS) solution (e.g., Amphetamine-d5)

  • Sodium Hydroxide (NaOH) solution, 0.1 M[2]

  • Extraction Solvent: Ethyl Ether[1]

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of plasma into a centrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to alkalize the sample.[2]

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl ether.[1]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are based on typical methods for amphetamine-type stimulants.[3]

Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating fenproporex from matrix components.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • Start with 95% A

    • Linearly decrease to 10% A over 3 minutes

    • Hold at 10% A for 1 minute

    • Return to 95% A and equilibrate for 2 minutes

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • Fenproporex: The precursor ion is [M+H]+ at m/z 189.1. A common product ion for quantification is m/z 91.1.[3]

    • Internal Standard (e.g., Amphetamine-d5): The transitions would be specific to the chosen IS.

  • Instrument Settings (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Collision Energy: Optimize for the specific transitions.

Data Presentation

The following tables summarize typical validation parameters for a bioanalytical method for fenproporex, compiled from various studies. Note that these values may vary depending on the specific laboratory conditions and instrumentation.

Table 1: Linearity and Sensitivity

AnalyteMatrixMethodLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
FenproporexOral FluidLC-MS/MS2.5 - 90> 0.99-2.5
FenproporexUrineGC-MS1 - 10000.99940.1-
FenproporexBone MarrowGC-MS-> 0.991 (ng/mg)5 (ng/mg)

Data adapted from references[1][3][4]. LOD: Limit of Detection, LOQ: Limit of Quantitation.

Table 2: Accuracy and Precision

AnalyteMatrixMethodIntraday Precision (%CV)Interday Precision (%CV)Recovery (%)
FenproporexUrineGC-MS6.6 - 7.93.9 - 5.596.6
FenproporexBone MarrowGC-MS--> 80

Data adapted from references[1][4]. %CV: Percent Coefficient of Variation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is alkalize Alkalize (0.1M NaOH) add_is->alkalize extract Liquid-Liquid Extraction (Ethyl Ether) alkalize->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Fenproporex calibrate->quantify

Caption: Workflow for (+)-Fenproporex quantification in plasma.

Bioanalytical Method Validation Pathway

validation_pathway cluster_core Core Validation Parameters cluster_additional Additional Validation Selectivity Selectivity & Specificity Recovery Extraction Recovery Selectivity->Recovery Linearity Linearity & Range Linearity->Recovery Accuracy Accuracy Accuracy->Recovery Precision Precision (Intra- & Inter-day) Precision->Recovery LLOQ Lower Limit of Quantification LLOQ->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability (Freeze-thaw, Bench-top) Matrix->Stability Validated Validated Method Stability->Validated Method Developed Method Method->Selectivity Method->Linearity Method->Accuracy Method->Precision Method->LLOQ

Caption: Logical flow for bioanalytical method validation.

References

Application Note: Simultaneous Determination of Fenproporex and Amphetamine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective HPLC-MS/MS method for the simultaneous quantification of Fenproporex and its primary metabolite, amphetamine, in biological matrices. The protocol is designed for researchers, scientists, and professionals in drug development and forensic toxicology who require a robust analytical procedure for these controlled substances. The method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to ensure successful implementation.

Introduction

Fenproporex is a stimulant drug that is primarily used as an anorectic for the treatment of obesity.[1] In the body, Fenproporex is metabolized to amphetamine, a potent central nervous system stimulant.[1][2][3] Due to the potential for abuse and illicit use, the simultaneous detection and quantification of both Fenproporex and amphetamine are crucial in forensic and clinical toxicology. This HPLC-MS/MS method provides the necessary selectivity and sensitivity for the accurate determination of these compounds in complex biological samples such as urine and oral fluid.

Experimental

Materials and Reagents
  • Fenproporex hydrochloride (certified reference standard)

  • Amphetamine hydrochloride (certified reference standard)

  • Amphetamine-d5 (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Sodium chloride

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for urine samples. Modifications may be required for other matrices.

  • Pipette 2.0 mL of the urine sample into a 10 mL polypropylene (B1209903) tube.

  • Add 80 µL of a 20 µg/mL solution of Amphetamine-d5 (internal standard).

  • Add 1.0 g of NaCl to the tube.

  • Add 200 µL of 5 mol/L KOH to alkalinize the sample.

  • Add 4 mL of diethyl ether.

  • Vortex the tube for 10 minutes to ensure thorough mixing.

  • Centrifuge at 2000 rpm for 10 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and inject into the HPLC-MS/MS system.

HPLC Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time ~7 minutes

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.02080
5.02080
5.1955
7.0955
Mass Spectrometry Conditions
ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V
Source Temperature 550°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The MRM transitions for the analytes and the internal standard are provided in Table 2.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Fenproporex 189.2119.11002560
189.291.11003560
Amphetamine 136.1119.01501550
136.191.01502250
Amphetamine-d5 141.1124.01501550

Note: Collision Energy and Declustering Potential values are typical starting points and should be optimized for the specific instrument used.

Table 3: Method Validation Parameters

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Fenproporex4 - 256>0.9924
Amphetamine2 - 256>0.9925

Data synthesized from multiple sources for illustrative purposes.[4][5][6][7]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Urine Sample (2 mL) add_is Add Internal Standard (Amphetamine-d5) sample->add_is alkalinize Alkalinize with KOH Add NaCl add_is->alkalinize extract Liquid-Liquid Extraction (Diethyl Ether) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification (Internal Standard Method) msms->quant report Generate Report quant->report

Caption: HPLC-MS/MS experimental workflow from sample preparation to data analysis.

Analyte Detection Pathway

G cluster_fenproporex Fenproporex cluster_amphetamine Amphetamine fen_parent Precursor Ion (Q1) 189.2 m/z ms Tandem MS (Collision Cell) fen_parent->ms fen_frag Product Ions (Q3) 119.1 m/z 91.1 m/z amp_parent Precursor Ion (Q1) 136.1 m/z amp_parent->ms amp_frag Product Ions (Q3) 119.0 m/z 91.0 m/z ms->fen_frag ms->amp_frag

References

Application Note: Quantitative Analysis of Fenproporex and its Major Metabolite, Amphetamine, in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenproporex is a stimulant drug of the phenethylamine (B48288) and amphetamine classes, previously used as an anorectic for the treatment of obesity.[1][2] Following administration, Fenproporex is extensively metabolized in the human body, with a significant portion being converted to amphetamine.[3][4] This metabolic conversion is a critical consideration in clinical and forensic toxicology, as the detection of amphetamine in a urine sample may originate from the use of Fenproporex.[5][6] Consequently, a reliable and validated analytical method for the simultaneous determination of both Fenproporex and amphetamine in urine is essential for accurate interpretation of toxicological findings.

This application note describes a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of Fenproporex and its primary metabolite, amphetamine, in human urine samples by Gas Chromatography-Mass Spectrometry (GC-MS). The method involves enzymatic hydrolysis of conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Derivatization with trifluoroacetic anhydride (B1165640) (TFAA) is employed to improve the chromatographic performance and mass spectrometric detection of the target analytes.

Metabolic Pathway of Fenproporex

Fenproporex undergoes significant metabolism, primarily through two main pathways: N-dealkylation and aromatic hydroxylation.[3] The major metabolic route is the N-dealkylation of the N-cyanoethyl group to yield amphetamine.[3][4] Amphetamine can be further metabolized through beta-hydroxylation to form norephedrine.[3] Additionally, both Fenproporex and its metabolites can undergo aromatic hydroxylation and subsequent methylation.[3]

Fenproporex_Metabolism Figure 1: Metabolic Pathway of Fenproporex Fenproporex Fenproporex Amphetamine Amphetamine Fenproporex->Amphetamine N-dealkylation (Major Pathway) Hydroxylated_Metabolites Aromatic Hydroxylation & Methylation Products Fenproporex->Hydroxylated_Metabolites Hydroxylation & Methylation Norephedrine Norephedrine Amphetamine->Norephedrine β-hydroxylation (Minor Pathway) Amphetamine->Hydroxylated_Metabolites Hydroxylation & Methylation

Figure 1: Metabolic Pathway of Fenproporex

Experimental Protocols

Sample Preparation

The sample preparation workflow is designed to efficiently hydrolyze conjugated analytes, extract Fenproporex and amphetamine from the urine matrix, and remove potential interferences prior to GC-MS analysis.

Sample_Preparation_Workflow Figure 2: Sample Preparation Workflow cluster_0 Enzymatic Hydrolysis cluster_1 Solid-Phase Extraction (SPE) cluster_2 Derivatization Urine_Sample 1. Urine Sample (2 mL) + Internal Standard Add_Buffer 2. Add Acetate (B1210297) Buffer (pH 5.0) Urine_Sample->Add_Buffer Add_Enzyme 3. Add β-glucuronidase Add_Buffer->Add_Enzyme Incubate 4. Incubate at 60°C for 2 hours Add_Enzyme->Incubate Condition 5. Condition SPE Cartridge (Methanol, then Water) Incubate->Condition Load 6. Load Hydrolyzed Sample Condition->Load Wash 7. Wash Cartridge (e.g., Water, acidic buffer) Load->Wash Dry 8. Dry Cartridge Wash->Dry Elute 9. Elute with Ethyl Acetate/Ammonia Dry->Elute Evaporate 10. Evaporate Eluate to Dryness Elute->Evaporate Add_TFAA 11. Add Ethyl Acetate and TFAA Evaporate->Add_TFAA React 12. React at 70°C for 30 minutes Add_TFAA->React Evaporate_Final 13. Evaporate to Dryness React->Evaporate_Final Reconstitute 14. Reconstitute in Ethyl Acetate for GC-MS Evaporate_Final->Reconstitute

Figure 2: Sample Preparation Workflow

Materials and Reagents:

  • Fenproporex and Amphetamine analytical standards

  • Amphetamine-d5 (internal standard)

  • β-glucuronidase from E. coli

  • Sodium acetate buffer (1 M, pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol (B129727), Ethyl acetate, Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Trifluoroacetic anhydride (TFAA)

  • Nitrogen gas for evaporation

Protocol:

  • Enzymatic Hydrolysis:

    • Pipette 2 mL of urine into a glass tube.

    • Add an appropriate amount of internal standard (e.g., Amphetamine-d5).

    • Add 1 mL of 1 M sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase.

    • Vortex the mixture and incubate in a water bath at 60°C for 2 hours.

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

    • Cap the tube and heat at 70°C for 30 minutes.[7]

    • Cool the sample to room temperature and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injection Volume1 µL (splitless mode)
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)

Mass Spectra of Derivatized Analytes:

The derivatization with TFAA results in the formation of stable trifluoroacetyl derivatives of Fenproporex and amphetamine, which exhibit characteristic mass spectra.

  • TFAA-Amphetamine: The mass spectrum of trifluoroacetylated amphetamine typically shows a prominent molecular ion and a base peak resulting from the cleavage of the carbon-carbon bond beta to the nitrogen atom.[5]

  • TFAA-Fenproporex: The mass spectrum of trifluoroacetylated Fenproporex will also display a characteristic fragmentation pattern, allowing for its unambiguous identification.[5]

Quantitative Data

The following table summarizes typical validation parameters for the quantitative analysis of Fenproporex and amphetamine in urine. It is important to note that these values are illustrative and a full method validation should be performed in the laboratory implementing this protocol.

ParameterFenproporexAmphetamineReference(s)
Linearity Range 50 - 1000 ng/mL50 - 1000 ng/mL[5]
Limit of Detection (LOD) ~50 ng/mL~100 ng/mL[3]
Limit of Quantification (LOQ) 150 ng/mL150 ng/mL[5]
Recovery > 50%> 50%[5]
Precision (%RSD) < 15%< 15%[5]

Selected Ion Monitoring (SIM) Parameters:

For enhanced sensitivity and selectivity in quantitative analysis, the mass spectrometer can be operated in SIM mode. The following ions are suggested for monitoring the TFAA derivatives:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TFAA-Amphetamine 14011891
TFAA-Fenproporex (To be determined from full scan spectrum)(To be determined)(To be determined)
Amphetamine-d5-TFAA (IS) 14312392

Note: Specific ions for TFAA-Fenproporex should be determined by analyzing a standard of the derivatized compound and selecting abundant and specific fragment ions from its mass spectrum.

Conclusion

The described GC-MS method provides a robust and reliable approach for the simultaneous quantification of Fenproporex and its major metabolite, amphetamine, in human urine. The detailed protocol for sample preparation, including enzymatic hydrolysis and solid-phase extraction, ensures effective isolation and clean-up of the analytes. Derivatization with TFAA enhances the chromatographic and mass spectrometric properties of the compounds, allowing for sensitive and selective detection. This application note serves as a comprehensive guide for researchers and scientists in toxicology and drug metabolism studies. A full in-house validation of the method is recommended to ensure compliance with laboratory-specific and regulatory requirements.

References

Application Note: Liquid-Liquid Extraction of Fenproporex from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of Fenproporex from biological matrices, primarily urine and blood (plasma/serum). Fenproporex is a stimulant drug that is metabolized to amphetamine, making the simultaneous extraction and analysis of both compounds crucial in clinical and forensic toxicology. The described methodology is optimized for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with diode-array detection (HPLC-DAD). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of Fenproporex and its primary metabolite.

Introduction

Fenproporex is a central nervous system stimulant previously used as an anorectic for the treatment of obesity. Due to its potential for abuse and its metabolic conversion to amphetamine, methods for its detection in biological samples are of significant interest in forensic and clinical settings.[1][2][3] Liquid-liquid extraction is a robust and cost-effective sample preparation technique for the isolation of drugs like Fenproporex from complex biological matrices.[4] This method relies on the differential solubility of the analyte between an aqueous sample and an immiscible organic solvent. Key parameters influencing the extraction efficiency include pH of the aqueous phase, choice of organic solvent, and the solvent volume.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the liquid-liquid extraction of Fenproporex from urine and blood samples.

Materials and Reagents
  • Fenproporex and Amphetamine reference standards

  • Internal Standard (e.g., Deuterated Amphetamine)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate/Sodium Bicarbonate buffer

  • Extraction Solvents: Diethyl ether, Ethyl acetate, Chloroform, 1-Chlorobutane, Dichloromethane (B109758)

  • Derivatizing Agents (for GC-MS analysis): N-methyl-bis-trifluoroacetamide (MBTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or Acetic Anhydride

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid

  • Ammonium Formate

  • Deionized Water

  • Biological Matrix (Urine or Blood Plasma/Serum)

Equipment
  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

  • pH meter or pH indicator strips

  • Pipettes and tips

  • Glass centrifuge tubes (15 mL)

  • Analytical balance

  • GC-MS or HPLC-DAD system

Sample Preparation: Urine
  • Sample Aliquoting: Pipette 1-5 mL of urine into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the urine sample.

  • pH Adjustment: Adjust the pH of the urine sample to a range of 9-10 using a sodium carbonate/sodium bicarbonate buffer or dropwise addition of NaOH. Verify the pH using a pH meter or indicator strips. This step is critical to ensure Fenproporex and Amphetamine are in their non-ionized, extractable form.

  • Solvent Addition: Add 5 mL of the selected organic extraction solvent (e.g., diethyl ether or a mixture of chloroform:ethyl acetate:ethanol).

  • Extraction: Vortex the mixture for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000-4000 rpm for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a rotary evaporator.

  • Reconstitution/Derivatization:

    • For HPLC-DAD analysis: Reconstitute the dried residue in a suitable mobile phase (e.g., a mixture of acetonitrile and water with formic acid).

    • For GC-MS analysis: Proceed with derivatization by adding a derivatizing agent such as MBTFA/MSTFA or acetic anhydride, and incubate as required by the specific agent's protocol.[5] After derivatization, the sample can be injected into the GC-MS.

Sample Preparation: Blood (Plasma/Serum)
  • Sample Aliquoting: Pipette 1 mL of plasma or serum into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard.

  • Protein Precipitation (Optional but Recommended): Add 2 mL of cold acetonitrile or methanol to the sample, vortex for 30 seconds, and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube. This step helps to reduce matrix effects.

  • pH Adjustment: Adjust the pH of the supernatant to 9-10 with NaOH or a suitable buffer.

  • Solvent Addition: Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and ethyl acetate).

  • Extraction: Vortex for 1-2 minutes.

  • Phase Separation: Centrifuge at 3000-4000 rpm for 10 minutes.

  • Organic Layer Collection: Transfer the organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution/Derivatization: Proceed as described for urine samples.

Data Presentation

The following tables summarize typical quantitative data obtained from liquid-liquid extraction of Fenproporex from biological matrices, as reported in various studies.

ParameterUrineBone MarrowOral Fluid
Recovery > 50%[6]> 80%[5]46.3% - 104.7%[7]
Limit of Detection (LOD) 150 ng/mL[6]1 ng/mg[5]0.1 ng/mL[8]
Limit of Quantification (LOQ) -5 ng/mg[5]0.5 ng/mL
Linearity (r²) > 0.99 (150-1000 ng/mL)[6]> 0.99[5]> 0.99 (1-1000 ng/mL)[8]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of Fenproporex from biological matrices.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Blood) Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH to 9-10 Add_IS->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute (HPLC) Evaporate->Reconstitute Derivatize Derivatize (GC-MS) Evaporate->Derivatize Analysis Instrumental Analysis (GC-MS/HPLC) Reconstitute->Analysis Derivatize->Analysis

Caption: Liquid-Liquid Extraction Workflow for Fenproporex.

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a reliable and efficient method for the isolation of Fenproporex and its metabolite, amphetamine, from biological matrices. The procedure is adaptable for both GC-MS and HPLC-DAD analysis, offering flexibility for different laboratory setups. By carefully controlling the pH and selecting an appropriate organic solvent, high recovery and clean extracts can be achieved, enabling accurate quantification for research, clinical, and forensic applications.

References

Application Notes and Protocols for the Solid-Phase Extraction of (+)-Fenproporex and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of (+)-Fenproporex and its primary metabolites, amphetamine and N-2-cyanoethylamphetamine, from biological matrices. The methodologies described are intended for analytical procedures such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

(+)-Fenproporex is a stimulant drug of the phenethylamine (B48288) and amphetamine chemical classes, previously used as an appetite suppressant for the treatment of obesity.[1] Following administration, fenproporex is extensively metabolized in the body, with a significant portion being converted to amphetamine.[2] Therefore, analytical methods for the detection of fenproporex abuse must also target its major metabolites. Solid-phase extraction is a widely used sample preparation technique that offers cleanup and concentration of analytes from complex biological matrices, leading to improved analytical sensitivity and accuracy.

This application note details a mixed-mode solid-phase extraction protocol suitable for the simultaneous extraction of the basic compounds (+)-Fenproporex and its metabolite amphetamine.

Metabolic Pathway of (+)-Fenproporex

(+)-Fenproporex undergoes two primary metabolic pathways: N-dealkylation to form amphetamine and ring hydroxylation.[2][3] The major pathway involves the conversion to amphetamine, which can be further metabolized. A simplified metabolic pathway is illustrated below.

Fenproporex_Metabolism Fenproporex (+)-Fenproporex Amphetamine Amphetamine Fenproporex->Amphetamine N-dealkylation (Major Pathway) N_Cyanoethylamphetamine N-2-cyanoethylamphetamine (Minor Metabolite) Fenproporex->N_Cyanoethylamphetamine Hydrolysis Norephedrine Norephedrine (Minor Metabolite) Amphetamine->Norephedrine β-hydroxylation

Metabolic pathway of (+)-Fenproporex.

Quantitative Data Summary

The following tables summarize the quantitative data for the extraction and analysis of fenproporex and amphetamine from various biological matrices.

Table 1: Solid-Phase Extraction Recovery Data

AnalyteMatrixSPE SorbentRecovery (%)Reference
AmphetamineUrineMixed-Mode C8-SCX>88%[4]
MethamphetamineUrineMixed-Mode C8-SCX>86%[4]
AmphetamineHairHybridSPE83.4 - 96.8%
MethamphetamineHairHybridSPE83.4 - 94.8%
AmphetamineUrineMolecularly Imprinted Polymer>80%[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixAnalytical MethodLODLOQReference
FenproporexOral FluidGC-MS-70.7-227.5 µg/L (Peak Conc.)[6]
AmphetamineOral FluidGC-MS-33.0-150.9 µg/L (Peak Conc.)[6]
FenproporexUrineGC-MS50 ng/mL-[3]
AmphetamineUrineGC-MS100 ng/mL-[3]
AmphetamineHairGC-MS0.016 ng/mg-
MethamphetamineHairGC-MS0.031 ng/mg-

Experimental Protocols

Recommended Solid-Phase Extraction (SPE) Protocol for Urine

This protocol is based on a mixed-mode cation exchange SPE methodology, which is effective for the extraction of basic drugs like fenproporex and amphetamine.[7]

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Clean Screen® DAU or similar)

  • Urine sample

  • Internal Standard (e.g., Amphetamine-d5)

  • 100 mM Phosphate (B84403) Buffer (pH 6.0)

  • Methanol

  • 0.1 M Hydrochloric Acid

  • Elution Solvent: Ethyl Acetate (B1210297)/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 1-2 mL of urine, add the internal standard.

    • Add an equal volume of 100 mM phosphate buffer (pH 6.0).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl.

    • Wash the cartridge with 3 mL of methanol.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of the elution solvent (Ethyl Acetate/Isopropanol/Ammonium Hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization agent for GC-MS).

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to improve the chromatographic properties and thermal stability of fenproporex and its metabolites.[8]

Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate

Procedure:

  • To the dried extract from the SPE procedure, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the analysis of fenproporex and its metabolites from a biological sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection Biological Sample Collection (e.g., Urine, Plasma) Pretreatment Sample Pre-treatment (e.g., pH adjustment, add IS) SampleCollection->Pretreatment Conditioning SPE Cartridge Conditioning Pretreatment->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution / Derivatization Evaporation->Reconstitution GCMS_LCMS GC-MS or LC-MS/MS Analysis Reconstitution->GCMS_LCMS Data Data Analysis and Quantification GCMS_LCMS->Data

References

Application Notes and Protocols for the Development of Immunoassays for (+)-Fenproporex Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenproporex is a stimulant drug that is metabolized to amphetamine in the body. Its potential for misuse and as a doping agent necessitates the development of sensitive and specific screening methods. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer rapid, high-throughput, and cost-effective solutions for the detection of (+)-Fenproporex in biological samples.

These application notes provide a comprehensive guide to the development of immunoassays for (+)-Fenproporex screening, covering hapten synthesis, antibody production, and detailed protocols for competitive ELISA and lateral flow assays.

Hapten Synthesis and Immunogen Preparation

The development of a specific immunoassay for a small molecule like (+)-Fenproporex begins with the synthesis of a hapten. The hapten is a modified version of the target molecule that can be conjugated to a carrier protein to make it immunogenic.

1.1. Hapten Design Strategy

A successful hapten design involves introducing a linker arm at a position on the (+)-Fenproporex molecule that is distal to its key antigenic determinants. This ensures that the resulting antibodies will recognize the parent molecule with high specificity. For (+)-Fenproporex, the secondary amine or the phenyl group are potential sites for modification. A strategy involving derivatization at the secondary amine is proposed here to preserve the characteristic phenylethylamine backbone.

Hapten_Synthesis_Strategy Fenproporex (+)-Fenproporex Intermediate N-derivatized Intermediate Fenproporex->Intermediate Reaction with a bifunctional linker Hapten Fenproporex Hapten (with carboxyl group) Intermediate->Hapten Hydrolysis Immunogen Immunogen (Fenproporex-Carrier Protein) Hapten->Immunogen Conjugation to Carrier Protein (e.g., BSA, KLH)

Caption: Proposed hapten synthesis strategy for (+)-Fenproporex.

1.2. Protocol for Hapten Synthesis (N-carboxyalkyl derivative)

This protocol describes a general method for synthesizing an N-carboxyalkyl derivative of (+)-Fenproporex.

Materials:

  • (+)-Fenproporex hydrochloride

  • Ethyl 4-bromobutyrate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • N-Alkylation:

    • Dissolve (+)-Fenproporex hydrochloride in water and neutralize with a base (e.g., NaHCO₃) to obtain the free base. Extract with an organic solvent like DCM and dry over MgSO₄.

    • In a round-bottom flask, dissolve the (+)-Fenproporex free base in anhydrous acetonitrile.

    • Add potassium carbonate and ethyl 4-bromobutyrate.

    • Reflux the mixture for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent. Purify the resulting ester intermediate using column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester intermediate in a mixture of ethanol (B145695) and water.

    • Add a solution of sodium hydroxide and stir at room temperature overnight.

    • Acidify the reaction mixture with HCl to pH 3-4.

    • Extract the N-carboxybutyl-fenproporex (the hapten) with an organic solvent.

    • Dry the organic layer over MgSO₄ and evaporate the solvent to yield the final hapten. The structure should be confirmed by NMR and mass spectrometry.

1.3. Immunogen and Coating Antigen Preparation

To elicit an immune response, the synthesized hapten is conjugated to a carrier protein.

Procedure:

  • Activation of Hapten:

    • Dissolve the hapten in anhydrous DMF.

    • Add EDC and NHS and stir at room temperature for 4-6 hours to form an active ester.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA for immunogen, Ovalbumin (OVA) for coating antigen in ELISA) in PBS.

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification:

    • Purify the conjugate by dialysis against PBS to remove unconjugated hapten and coupling reagents.

    • The conjugation ratio (hapten molecules per protein molecule) can be determined using MALDI-TOF mass spectrometry. A ratio of 10-20 is generally desirable for immunogens.

Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies is crucial for a sensitive immunoassay.

Antibody_Production_Workflow Immunization Immunization of Mice with Fenproporex-BSA Spleen_Harvest Spleen Cell Harvest Immunization->Spleen_Harvest Fusion Fusion with Myeloma Cells (Hybridoma Formation) Spleen_Harvest->Fusion Selection HAT Selection Fusion->Selection Screening Screening of Hybridomas (ELISA) Selection->Screening Cloning Subcloning of Positive Clones Screening->Cloning Expansion Expansion and Antibody Production Cloning->Expansion Purification Antibody Purification Expansion->Purification

Caption: Monoclonal antibody production workflow.

2.1. Protocol for Monoclonal Antibody Production

Procedure:

  • Immunization:

    • Emulsify the Fenproporex-BSA immunogen with an equal volume of Complete Freund's Adjuvant (for the primary immunization) or Incomplete Freund's Adjuvant (for subsequent boosts).

    • Immunize BALB/c mice subcutaneously with the emulsion (50-100 µg of immunogen per mouse).

    • Boost the mice every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum by indirect ELISA using Fenproporex-OVA as the coating antigen.

  • Hybridoma Production:

    • Once a high antibody titer is achieved, give a final intravenous boost with the immunogen in saline.

    • Three to four days later, sacrifice the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).

    • Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium.

  • Screening and Cloning:

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA with Fenproporex-OVA.

    • Select positive clones and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo by inducing ascites in pristine-primed mice.

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.

Competitive ELISA Protocol for (+)-Fenproporex Screening

The competitive ELISA is a sensitive format for the detection of small molecules. In this assay, free (+)-Fenproporex in the sample competes with a fixed amount of enzyme-labeled (+)-Fenproporex or a coating antigen for binding to a limited amount of antibody.

Competitive_ELISA_Principle cluster_well Antibody-Coated Well cluster_sample Sample Addition cluster_result Result Ab Ab Fpx Fpx-HRP Ab->Fpx Binding Fpx_HRP Fpx-HRP Ab->Fpx_HRP Competition High_Fpx High Fenproporex in Sample: Low Signal Low_Fpx Low Fenproporex in Sample: High Signal

Caption: Principle of competitive ELISA for Fenproporex.

3.1. Materials:

  • Anti-Fenproporex monoclonal antibody

  • Fenproporex-OVA conjugate (for coating) or Fenproporex-HRP conjugate (for competition)

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample/Standard Dilution Buffer (PBST)

  • (+)-Fenproporex standard solutions

  • Goat anti-mouse IgG-HRP (if using unlabeled primary antibody and coated antigen)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

3.2. Assay Protocol (Indirect Competitive Format):

  • Coating:

    • Dilute the Fenproporex-OVA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times as described above.

  • Competition:

    • Prepare serial dilutions of (+)-Fenproporex standards and test samples in Sample/Standard Dilution Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Fenproporex monoclonal antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 3 times.

  • Detection:

    • Add 100 µL of diluted Goat anti-mouse IgG-HRP to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 5 times.

  • Substrate Reaction:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

3.3. Data Analysis:

  • Calculate the percentage of binding for each standard and sample using the formula: % B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of % B/B₀ versus the logarithm of the Fenproporex concentration.

  • Determine the concentration of Fenproporex in the samples by interpolating their % B/B₀ values on the standard curve.

Lateral Flow Immunoassay (LFIA) for Rapid Screening

The LFIA provides a rapid, portable, and user-friendly format for on-site screening of (+)-Fenproporex.

LFIA_Workflow Sample_Application Sample Application Conjugate_Release Release of AuNP-Ab Conjugate Sample_Application->Conjugate_Release Migration Capillary Migration Conjugate_Release->Migration Test_Line Test Line: Competition for Binding Migration->Test_Line Control_Line Control Line: Capture of Excess AuNP-Ab Test_Line->Control_Line Result Visual Result Control_Line->Result

Caption: Workflow of a competitive lateral flow immunoassay.

4.1. Materials:

  • Anti-Fenproporex monoclonal antibody

  • Gold nanoparticles (AuNPs)

  • Fenproporex-OVA conjugate

  • Goat anti-mouse IgG antibody

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, absorbent pad

  • Backing card

  • Buffers for conjugation and dispensing

4.2. Protocol for LFIA Strip Preparation:

  • Preparation of Gold Nanoparticle-Antibody Conjugate:

    • Adjust the pH of the AuNP solution.

    • Add the anti-Fenproporex monoclonal antibody and incubate to allow for adsorption.

    • Block the remaining surface of the AuNPs with a blocking agent (e.g., BSA).

    • Centrifuge and resuspend the conjugate in a storage buffer.

  • Preparation of Test and Control Lines:

    • Dispense the Fenproporex-OVA conjugate onto the nitrocellulose membrane to form the test line.

    • Dispense the goat anti-mouse IgG antibody onto the same membrane at a different position to form the control line.

    • Dry the membrane.

  • Assembly of the Strip:

    • Laminate the nitrocellulose membrane, sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), and absorbent pad onto a backing card.

    • Cut the assembled card into individual test strips.

4.3. Assay Procedure:

  • Apply a few drops of the sample (e.g., urine) to the sample pad.

  • The liquid sample will migrate along the strip by capillary action.

  • As the sample passes through the conjugate pad, it rehydrates the AuNP-antibody conjugate, which then binds to any Fenproporex present in the sample.

  • The mixture continues to migrate to the test and control lines.

  • Read the results visually within 5-10 minutes.

4.4. Interpretation of Results:

  • Negative: Two colored lines appear (one at the test line and one at the control line). This indicates that there is no or very low concentration of Fenproporex, and the AuNP-antibody conjugate has bound to the immobilized antigen at the test line.

  • Positive: Only one colored line appears at the control line. This indicates the presence of Fenproporex in the sample, which has bound to the AuNP-antibody conjugate, preventing it from binding to the test line.

  • Invalid: No line appears at the control line. The test is invalid and should be repeated.

Quantitative Data and Performance Characteristics

The following tables present hypothetical but realistic performance data for a developed (+)-Fenproporex immunoassay. This data should be determined experimentally during assay validation.

Table 1: Competitive ELISA Performance Characteristics

ParameterValue
IC₅₀ (ng/mL) 5.0
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.5
Linear Range (ng/mL) 1.5 - 50
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%

Table 2: Cross-Reactivity of the Anti-Fenproporex Antibody

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)*
(+)-Fenproporex 5.0 100
Amphetamine1503.3
Methamphetamine> 1000< 0.5
MDMA> 1000< 0.5
Ephedrine> 1000< 0.5
Phenylpropanolamine> 1000< 0.5

*Cross-reactivity (%) = (IC₅₀ of (+)-Fenproporex / IC₅₀ of competing compound) x 100

Table 3: LFIA Performance Characteristics

ParameterValue
Visual Cut-off (ng/mL) 25
Assay Time (minutes) 10
Specificity High (as determined by cross-reactivity studies)
Storage Stability 12-24 months at 4-30°C

Conclusion

The development of sensitive and specific immunoassays for (+)-Fenproporex is a viable approach for its effective screening in various contexts. The protocols and data presented in these application notes provide a comprehensive framework for researchers and scientists to establish robust ELISA and LFIA methods. Careful optimization of each step, from hapten synthesis to assay validation, is critical to ensure the reliability and accuracy of the developed immunoassays.

Application Notes and Protocols for Induction of Mania-Like Behavior Using (+)-Fenproporex

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Fenproporex is a psychostimulant drug that is metabolized in vivo to amphetamine.[1][2] This metabolic conversion makes it a useful pharmacological tool for inducing mania-like behaviors in preclinical animal models.[1] Amphetamine-based models are widely used in neuroscience research to study the neurobiology of mania and to screen potential therapeutic agents, due to their ability to produce a behavioral state that mimics several core symptoms of mania, including hyperactivity, stereotyped behaviors, and altered reward processing.[3][4]

The validity of an animal model is typically assessed across three domains: face, construct, and predictive validity.[3] The (+)-Fenproporex model of mania demonstrates:

  • Face Validity: The model induces observable behaviors that are analogous to human manic symptoms, such as increased locomotor activity and stereotypy.[1][3]

  • Construct Validity: The underlying neurobiological mechanisms, particularly the enhancement of dopaminergic neurotransmission, are consistent with the current understanding of the pathophysiology of mania.[3][5]

  • Predictive Validity: The behavioral effects induced by (+)-Fenproporex can be reversed or prevented by clinically effective mood-stabilizing drugs, such as lithium and valproate.[1]

These application notes provide detailed protocols for using (+)-Fenproporex to induce mania-like behavior in rodents, along with methods for behavioral and neurochemical assessment.

Experimental Protocols

Protocol 1: Induction of Mania-Like Behavior in Rats

This protocol describes the acute and chronic administration of (+)-Fenproporex to induce a mania-like state in rats.

Materials:

  • Male Wistar rats (young adults)

  • (+)-Fenproporex hydrochloride

  • Vehicle solution (e.g., 0.9% saline with 2% Tween 80)[6][7]

  • Standard laboratory animal housing and husbandry equipment

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats to the laboratory environment for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Preparation: Dissolve (+)-Fenproporex hydrochloride in the vehicle solution to achieve the desired concentrations (e.g., 6.25 mg/ml, 12.5 mg/ml, and 25 mg/ml for a 1 ml/kg injection volume).

  • Administration Paradigms:

    • Acute Model: Administer a single intraperitoneal (i.p.) injection of (+)-Fenproporex at doses of 6.25, 12.5, or 25 mg/kg.[7][8]

    • Chronic Model: Administer a single i.p. injection of (+)-Fenproporex daily for 14 consecutive days at doses of 6.25, 12.5, or 25 mg/kg.[8][9]

  • Control Group: Administer an equivalent volume of the vehicle solution to the control group of animals using the same injection schedule (acute or chronic).

  • Behavioral Testing: Conduct behavioral assessments (see Protocol 2) at a specified time point after the final injection, for example, 2 hours post-injection for acute studies.[7][8]

Protocol 2: Behavioral Assessment Battery

This protocol outlines a series of behavioral tests to quantify mania-like behaviors in rodents.

2.1 Open Field Test (OFT)

  • Purpose: To assess locomotor activity, exploration, and stereotyped behaviors.[3]

  • Apparatus: A square arena (e.g., 50 x 50 x 50 cm) with a defined central zone.[10]

  • Procedure:

    • Place the rat in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 5-30 minutes).[1][10]

    • Record the session using a video camera mounted above the arena.

    • Analyze the video recordings for the following parameters:

      • Total distance traveled

      • Time spent in the central zone

      • Frequency of rearing

      • Incidence and duration of stereotyped behaviors (e.g., repetitive head movements, gnawing).

2.2 Elevated Plus Maze (EPM)

  • Purpose: To assess anxiety and risk-taking behavior.[3]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Place the rat at the junction of the four arms, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms. An increase in the time spent in and the number of entries into the open arms is indicative of reduced anxiety and increased risk-taking behavior.

2.3 Sucrose (B13894) Preference Test (SPT)

  • Purpose: To assess anhedonia (reduced pleasure) or, in the context of mania, potentially enhanced reward-seeking behavior.[3]

  • Procedure:

    • For 48 hours, habituate the rats to two drinking bottles in their home cage, one containing water and the other a 1% sucrose solution.

    • Following a period of food and water deprivation (e.g., 4 hours), present the rats with pre-weighed bottles of water and 1% sucrose solution for 1 hour.

    • Measure the consumption of each liquid by weighing the bottles before and after the test.

    • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

2.4 Pentobarbital-Induced Sleep Test

  • Purpose: To model the reduced need for sleep observed in mania.[3]

  • Procedure:

    • Administer a sub-hypnotic dose of pentobarbital (B6593769) (e.g., 40 mg/kg, i.p.).

    • Measure the latency to the onset of sleep (defined by the loss of the righting reflex) and the total duration of sleep. A longer latency and shorter duration of sleep are indicative of a mania-like state.[10]

Protocol 3: Neurochemical Analysis

This protocol provides an overview of methods to assess neurochemical changes associated with (+)-Fenproporex administration.

3.1 Brain Tissue Collection:

  • Two hours after the final (+)-Fenproporex or vehicle injection, euthanize the rats by decapitation.[8]

  • Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on a cold plate.[1][6]

  • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

3.2 Mitochondrial Respiratory Chain Complex and Krebs Cycle Enzyme Assays:

  • Homogenize the brain tissue in an appropriate buffer.

  • Measure the activities of Krebs cycle enzymes (citrate synthase, malate (B86768) dehydrogenase, succinate (B1194679) dehydrogenase) and mitochondrial respiratory chain complexes (I, II, II-III, and IV) using spectrophotometric methods as described in the literature.[1][8] These assays typically involve monitoring the change in absorbance of specific substrates or electron acceptors over time.

3.3 Acetylcholinesterase (AChE) Activity Assay:

  • Homogenize the brain tissue in a suitable buffer.

  • Determine the AChE activity using the Ellman method, which measures the production of thiocholine (B1204863) as acetylthiocholine (B1193921) is hydrolyzed. The rate of color change, measured spectrophotometrically, is proportional to the AChE activity.[6][7]

Data Presentation

Table 1: Effects of Acute and Chronic (+)-Fenproporex Administration on Behavior in Rats

Behavioral ParameterAcute AdministrationChronic AdministrationReference(s)
Locomotor Activity IncreasedIncreased[1]
Stereotypy IncreasedIncreased[1]
Anxiety (EPM) Anxiogenic-like effectsAnxiogenic-like effects[11]
Memory (Object Recognition) Not reportedImpaired[11]

Table 2: Effects of (+)-Fenproporex on Brain Energy Metabolism and Acetylcholinesterase Activity in Rats

Biochemical ParameterBrain Region(s)Acute AdministrationChronic AdministrationReference(s)
Citrate Synthase Activity VariousIncreasedIncreased[8]
Malate Dehydrogenase Activity VariousIncreasedIncreased[8]
Succinate Dehydrogenase Activity VariousIncreasedDecreased[1][8]
Mitochondrial Complex I Activity VariousIncreasedDecreased[1][8]
Mitochondrial Complex II Activity VariousIncreasedDecreased[1][8]
Mitochondrial Complex IV Activity VariousIncreasedDecreased[1][8]
Creatine Kinase Activity VariousIncreasedDecreased[1][8]
Acetylcholinesterase Activity Hippocampus, Posterior CortexIncreasedNot reported[6][7]
Acetylcholinesterase Activity Prefrontal Cortex, StriatumNo changeDecreased[9]

Visualizations

experimental_workflow cluster_setup Phase 1: Setup and Acclimation cluster_treatment Phase 2: Drug Administration cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis A Animal Acclimation (Male Wistar Rats, 1 week) B Random Assignment to Groups (Control, Fenproporex Doses) A->B C Acute Administration (Single i.p. injection) B->C Treatment Paradigm D Chronic Administration (Daily i.p. injection for 14 days) B->D Treatment Paradigm E Behavioral Testing (OFT, EPM, SPT, etc.) C->E 2 hours post-injection D->E After final injection F Neurochemical Analysis (Brain Tissue Collection) E->F Following behavioral tests G Statistical Analysis of Behavioral & Neurochemical Data F->G

Caption: Experimental workflow for inducing and assessing mania-like behavior.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron fen (+)-Fenproporex -> Amphetamine dat Dopamine (B1211576) Transporter (DAT) fen->dat Inhibits/Reverses vmat Vesicular Monoamine Transporter 2 (VMAT2) fen->vmat Inhibits/Reverses synaptic_cleft Synaptic Cleft (Increased Dopamine) dat->synaptic_cleft Reuptake da_vesicle Dopamine Vesicle vmat->da_vesicle Packages Dopamine da_vesicle->synaptic_cleft Release d1_r D1 Receptor downstream Downstream Signaling (e.g., cAMP, PI3K/Akt) d1_r->downstream Activates d2_r D2 Receptor d2_r->downstream Activates [Mania-like Behaviors] [Mania-like Behaviors] downstream->[Mania-like Behaviors] synaptic_cleft->d1_r Binds to synaptic_cleft->d2_r Binds to

Caption: Simplified dopamine signaling pathway affected by (+)-Fenproporex.

References

Application of (+)-Fenproporex in Models of Appetite Suppression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenproporex is a psychostimulant of the phenethylamine (B48288) and amphetamine chemical classes, developed in the 1960s for its appetite suppressant properties in the treatment of obesity.[1] It functions as a prodrug to amphetamine, with its anorectic effects largely attributed to its active metabolite.[2] Though its clinical use has been limited in many countries due to the potential for abuse and amphetamine-like side effects, it remains a subject of interest in pharmacological research for understanding the mechanisms of appetite control.[3][4] These application notes provide an overview of the preclinical application of (+)-Fenproporex in models of appetite suppression, detailing its mechanism of action, experimental protocols, and expected outcomes based on available data.

Mechanism of Action

(+)-Fenproporex is rapidly metabolized in vivo to d-amphetamine.[2] The appetite-suppressing effects of amphetamine are mediated through its action on the central nervous system, particularly within the hypothalamus, a key brain region for regulating energy homeostasis.[5][6]

The primary mechanisms include:

  • Modulation of Monoamine Neurotransmitters: Amphetamine increases the synaptic concentration of dopamine (B1211576) and norepinephrine (B1679862) by inhibiting their reuptake and promoting their release.[7] This enhanced dopaminergic and noradrenergic signaling in brain regions associated with reward and executive control is thought to reduce the motivation to eat.

  • Regulation of Hypothalamic Neuropeptides: Amphetamine influences the expression and release of key neuropeptides that govern appetite:

    • Anorexigenic (Appetite-Suppressing) Pathways: It stimulates the pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[7] POMC is a precursor to α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to reduce food intake.[7] Additionally, amphetamine induces the synthesis of cocaine- and amphetamine-regulated transcript (CART), another anorexigenic peptide that works in concert with leptin signaling to promote satiety.[8]

    • Orexigenic (Appetite-Stimulating) Pathways: Amphetamine inhibits the activity of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, which are potent stimulators of food intake.[9][10]

The following diagram illustrates the proposed signaling pathway for the appetite-suppressing effects of (+)-Fenproporex via its active metabolite, amphetamine.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Hypothalamic Neuron Fenproporex (+)-Fenproporex (Prodrug) Amphetamine d-Amphetamine (Active Metabolite) Fenproporex->Amphetamine Metabolism VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Vesicular Storage DAT DAT Amphetamine->DAT Inhibits Reuptake NET NET Amphetamine->NET Inhibits Reuptake DA Dopamine (DA) VMAT2->DA NE Norepinephrine (NE) VMAT2->NE DAT->DA NET->NE POMC_CART POMC/CART Neuron (Anorexigenic) DA->POMC_CART Stimulates NPY_AgRP NPY/AgRP Neuron (Orexigenic) DA->NPY_AgRP Inhibits NE->POMC_CART Stimulates NE->NPY_AgRP Inhibits MC4R MC4R POMC_CART->MC4R Releases α-MSH Appetite Appetite NPY_AgRP->Appetite Stimulates MC4R->Appetite Inhibits

Caption: Signaling pathway of (+)-Fenproporex's anorectic effect.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on the effects of (+)-Fenproporex and its active metabolite, d-amphetamine, on food intake and body weight.

Table 1: Preclinical Effects of (+)-Fenproporex on Food Intake and Body Weight in Rats

SpeciesSexDose (mg/kg, i.p.)Treatment DurationChange in Food Intake (g)Change in Body Weight (g)Reference
RatMale1060 days (chronic)Decreased: 4.4 ± 2.0 (vs. 12.8 ± 2.5 for saline)Decreased Gain: 27 ± 3.0 (vs. 38 ± 10 for saline)[11]

Table 2: Preclinical Dose-Response Effects of d-Amphetamine on Food Intake in Rats

SpeciesSexDose (mg/kg, i.p.)Food TypeEffect on Food IntakeReference
RatMale0.125Sugar, Sweetened ChowIncreased[12]
RatMale0.50Sugar, Sweetened ChowIncreased[12]
RatMale2.00Sugar, Sweetened ChowNo significant effect[12]
RatMale1, 2, 5Standard ChowBiphasic: Initial suppression followed by hyperphagia[13]
RatMale2.0Standard ChowBiphasic: Hypophagia (1-6h), Normal (7-12h), Hypophagia (13-27h)[14]

Table 3: Preclinical Effects of d-Amphetamine on Body Weight in Rats

SpeciesSexDose (mg/kg, i.p.)Treatment DurationEffect on Body WeightReference
RatMale1, 2, 5, 1030 days (chronic)Initial weight loss (first 12 days), then normal weight gain[15]
Rat---Amphetamine reduces body weight through mechanisms other than just anorexia[16]
Rat---Reduces body weight by altering metabolic rate and fat metabolism[17]

Table 4: Clinical Efficacy of Fenproporex in Human Obesity Trials

Study DurationDose Range (mg/day)Additional Weight Reduction vs. Placebo (kg)Key Side Effects ReportedReference
2 months20 - 33.61.55 (average)Insomnia, irritability, anxiety[3]
6 months20 - 33.63.8 (average)Insomnia, irritability, anxiety[3]
1 year20 - 33.64.7 (average)Insomnia, irritability, anxiety[3]

Experimental Protocols

The following are detailed protocols for assessing the appetite-suppressant effects of (+)-Fenproporex in rodent models. These protocols are based on standard methodologies in the field and should be adapted to specific research questions and institutional guidelines.

Protocol 1: Acute Food Intake Study in Rats

Objective: To determine the short-term (e.g., 24-hour) effect of a single administration of (+)-Fenproporex on food consumption in rats.

Materials:

  • Male Wistar rats (250-300g)

  • Standard rodent chow

  • (+)-Fenproporex

  • Vehicle (e.g., 0.9% saline)

  • Metabolic cages with food and water dispensers and collection trays

  • Animal scale

Procedure:

  • Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment. Maintain a 12:12 hour light-dark cycle.

  • Baseline Measurement: For 2 consecutive days before the treatment, measure and record food intake and body weight at the same time each day.

  • Randomization: Randomly assign rats to treatment groups (e.g., vehicle, 5 mg/kg (+)-Fenproporex, 10 mg/kg (+)-Fenproporex).

  • Dosing: At the onset of the dark cycle (when rats are most active and eat), administer the assigned treatment via intraperitoneal (i.p.) injection.

  • Data Collection: Measure and record cumulative food intake at 1, 2, 4, 8, and 24 hours post-injection. Also, record body weight at 24 hours.

  • Data Analysis: Compare the food intake and body weight change between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chronic Food Intake and Body Weight Study in Rats

Objective: To evaluate the long-term effects of daily administration of (+)-Fenproporex on food intake, body weight, and potential development of tolerance.

Materials:

  • Same as Protocol 1.

Procedure:

  • Acclimation and Baseline: Follow steps 1 and 2 from Protocol 1.

  • Randomization: Randomly assign rats to treatment groups (e.g., vehicle, 10 mg/kg (+)-Fenproporex).

  • Chronic Dosing: Administer the assigned treatment daily via i.p. injection at the same time each day (e.g., 1 hour before the dark cycle) for a period of 14 to 60 days.

  • Daily Measurements: Record food intake and body weight daily, just before the next injection.

  • Data Analysis: Analyze the data for daily and cumulative food intake and body weight changes over the treatment period. Compare the trends between the (+)-Fenproporex and vehicle groups. Assess for tolerance by examining if the initial anorectic effect diminishes over time.

The following diagram illustrates a typical experimental workflow for a preclinical study of (+)-Fenproporex.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis Acclimation Acclimation of Rats to Metabolic Cages (3-5 days) Baseline Baseline Measurement of Food Intake and Body Weight (2 days) Acclimation->Baseline Randomization Randomization into Groups (Vehicle, Fenproporex Doses) Baseline->Randomization Dosing Drug Administration (Acute or Chronic) Randomization->Dosing FoodIntake Measure Food Intake (e.g., 1, 2, 4, 8, 24h for acute; daily for chronic) Dosing->FoodIntake BodyWeight Measure Body Weight (e.g., 24h for acute; daily for chronic) Dosing->BodyWeight Stats Statistical Analysis (e.g., ANOVA) FoodIntake->Stats BodyWeight->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for appetite suppression studies.

Conclusion

(+)-Fenproporex, primarily through its conversion to d-amphetamine, demonstrates a clear anorectic effect in preclinical models. This effect is mediated by complex interactions within the central nervous system, involving key monoamine neurotransmitters and hypothalamic neuropeptide pathways. The provided protocols offer a framework for researchers to investigate the appetite-suppressing properties of (+)-Fenproporex and similar compounds. Given the biphasic effects of amphetamine at different doses and over time, careful dose selection and detailed temporal analysis of feeding behavior are critical for robust and interpretable results. While preclinical data supports its efficacy, the modest effects and potential for adverse events observed in clinical trials should also be considered in the overall assessment of its therapeutic potential.

References

Quantification of Fenproporex in Oral Fluid using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of fenproporex in oral fluid samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample collection, preparation via liquid-liquid extraction, and the specific LC-MS/MS parameters for sensitive and accurate detection. This method is suitable for clinical and forensic toxicology applications, as well as pharmacokinetic studies. All quantitative data and validation parameters are presented in structured tables for clarity.

Introduction

Fenproporex is a stimulant drug that is metabolized to amphetamine and is used as an anorectic for the treatment of obesity. Its potential for misuse and its classification as a doping agent necessitate reliable and sensitive detection methods. Oral fluid is an increasingly popular biological matrix for drug testing due to its non-invasive collection and strong correlation with blood concentrations, reflecting recent drug use.[1][2] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of drugs in complex biological matrices like oral fluid.[2][3][4] This application note details a validated method for the quantification of fenproporex in oral fluid.

Experimental Protocols

Oral Fluid Sample Collection

Oral fluid samples can be collected using specialized devices, such as the Quantisal™ device or the Greiner Bio-One saliva collection system.[5][6][7] These devices typically consist of a collection swab and a buffer solution that preserves the analytes.[1][2][8] It is important to follow the manufacturer's instructions for sample collection to ensure sample integrity. Collected samples should be stored frozen at -20°C until analysis.[9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol utilizes a simple and rapid liquid-liquid extraction method.[9]

Materials:

  • Blank oral fluid

  • Fenproporex analytical standard

  • Internal Standard (IS) working solution (e.g., Deuterated Amphetamine)[6]

  • Methanol

  • Acetonitrile (B52724)

  • Sodium carbonate/sodium bicarbonate solid buffer system (9:1, w/w)

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • Thaw frozen oral fluid samples.

  • Vortex the samples for 20 seconds and then centrifuge at 3,000 x g for 3 minutes to separate the mucous fraction.[9]

  • Transfer a 0.4 mL aliquot of the supernatant to a clean tube.

  • Add the internal standard to all samples.

  • Add 20% (w/v) of the solid sodium carbonate/sodium bicarbonate buffer system.[9]

  • Vortex for 20 seconds to homogenize.

  • Add 1 mL of acetonitrile and vortex for an additional 30 seconds.[9]

  • Centrifuge at 3,000 x g for 3 minutes.[9]

  • Transfer a 200 µL aliquot of the upper organic layer to a clean glass vial for LC-MS/MS analysis.[9]

  • Inject 10 µL of the extract into the LC-MS/MS system.[9]

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for the simultaneous determination of fenproporex and other stimulants.[9]

Liquid Chromatography (LC) System: Agilent 1100 series or equivalent.[9]

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 10 mM Ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[9]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[9]

  • Flow Rate: 200 µL/min.

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 20°C.[9]

  • Gradient: Start with 90% mobile phase A, then program to 90% mobile phase B.[9]

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: +5,500 V.[9]

MRM Transitions for Fenproporex:

Analyte Precursor Ion (m/z) Product Ion (m/z)

| Fenproporex | 189.139 | 91.1 |

Table based on data from Mariotti et al., 2019.[9]

Method Validation Data

The following tables summarize the quantitative data from a validated method for fenproporex in oral fluid.[9]

Table 1: Calibration and Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Fenproporex2.5 - 90> 0.99
Table 2: Limits of Detection and Quantification
AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Fenproporex0.52.5
Table 3: Precision and Accuracy
Quality Control LevelConcentration (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
Low (LQC)5< 15< 1580-120
Medium (MQC)40< 15< 1580-120
High (HQC)70< 15< 1580-120

Regulatory limits for precision are typically within 15% RSD (20% at the LLOQ) and for accuracy within ±15% (±20% at the LLOQ).[9]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing oral_fluid Oral Fluid Collection centrifuge1 Centrifugation (3,000 x g) oral_fluid->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant add_is Add Internal Standard supernatant->add_is add_buffer Add Solid Buffer add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_acetonitrile Add Acetonitrile vortex1->add_acetonitrile vortex2 Vortex add_acetonitrile->vortex2 centrifuge2 Centrifugation (3,000 x g) vortex2->centrifuge2 extract Transfer Organic Layer centrifuge2->extract lc_msms LC-MS/MS Analysis extract->lc_msms quantification Quantification lc_msms->quantification

Caption: Experimental workflow for fenproporex quantification in oral fluid.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of fenproporex in oral fluid. The simple liquid-liquid extraction procedure is efficient and suitable for routine analysis. The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range.[9] While this protocol details a specific LLE method, other sample preparation techniques such as solid-phase extraction (SPE) or a simple 'dilute-and-shoot' approach could also be adapted and validated.[1][10] The choice of sample preparation method may depend on the specific oral fluid collection device used, as the buffer solutions can sometimes cause ion suppression in the MS analysis.[8] It is crucial to validate the method with the specific collection devices used in your laboratory.

Conclusion

This application note provides a comprehensive protocol for the quantification of fenproporex in oral fluid by LC-MS/MS. The detailed methodology and performance data support its implementation in research, clinical, and forensic laboratories for the monitoring of fenproporex.

References

Analysis of Fenproporex in Bone Marrow: An Application Note and Protocol for Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

In forensic toxicology, the analysis of xenobiotics in post-mortem samples is crucial for determining the cause and manner of death. While blood and urine are standard matrices, their availability and integrity can be compromised in cases of advanced decomposition, trauma, or exsanguination.[1][2] Bone marrow has emerged as a valuable alternative matrix due to its protected location within the bone, which slows down decomposition and reduces the risk of contamination.[1][3][4] Its high lipid content and vascularization make it a suitable reservoir for various drugs, including the amphetamine-like anorectic drug, fenproporex.[1] This document provides a detailed protocol for the extraction and quantitative analysis of fenproporex and its primary metabolite, amphetamine, in bone marrow for forensic toxicology investigations.

Significance of Fenproporex Analysis in Bone Marrow

Fenproporex is a stimulant drug that is metabolized in the body to amphetamine.[5] Its detection can be critical in cases of suspected drug overdose or to establish a history of drug use. The analysis of fenproporex in bone marrow is particularly relevant in scenarios where conventional biological samples are unavailable.[6][7] The stability of drugs in bone marrow over extended post-mortem intervals makes it a reliable source of toxicological evidence.[1] The presented method offers a validated approach for the simultaneous quantification of fenproporex and amphetamine in this challenging matrix.[7]

Analytical Approach

The described method employs Gas Chromatography-Mass Spectrometry (GC-MS) for the separation, identification, and quantification of fenproporex and amphetamine in bone marrow.[6][7] The protocol involves several key stages: enzymatic cleaning of the bone, extraction of the bone marrow, homogenization of the marrow, a clean-up step, liquid-liquid extraction (LLE) of the analytes, derivatization to improve chromatographic performance, and subsequent GC-MS analysis.[7] This robust methodology ensures high recovery and sensitivity, making it suitable for forensic casework.[6]

Quantitative Data Summary

The following table summarizes the quantitative validation parameters for the analysis of fenproporex and amphetamine in porcine bone marrow using the described GC-MS method.[6][7]

ParameterFenproporexAmphetamine
Linearity (r²) > 0.99> 0.99
Recovery > 80%> 80%
Limit of Detection (LOD) 1 ng/mg1 ng/mg
Limit of Quantification (LOQ) 5 ng/mg5 ng/mg

Experimental Protocols

1. Bone Cleaning Protocol

This protocol describes the enzymatic digestion method for the effective removal of soft tissues from bone samples to isolate the bone for marrow extraction.[7]

  • Reagents and Materials:

    • Alcalase® solution

    • TRIS buffer (pH 8.5)

    • Incubator or water bath at 60°C

    • Mathieu saw

    • Liston bone cutter

    • Osteotome

  • Procedure:

    • Use a Mathieu saw for the initial fragmentation of the bone to obtain larger pieces.[7]

    • Prepare a solution of Alcalase® in TRIS buffer (pH 8.5).

    • Immerse the bone fragments in the enzymatic solution.

    • Incubate at 60°C for 6 hours to allow for the complete removal of soft tissues and ligaments.[7]

    • Following incubation, mechanically remove any remaining tissue.

    • Use a Liston bone cutter to obtain smaller bone fragments.[7]

2. Bone Marrow Extraction and Homogenization Protocol

This protocol details the procedure for extracting bone marrow from cleaned bone fragments and preparing a homogenate for analysis.[7]

  • Reagents and Materials:

    • Hydrochloric acid (1, 2, or 3 mol L⁻¹)

    • Test tubes

    • Incubator at 55°C

  • Procedure:

    • Scrape the bone marrow from the small bone fragments using an osteotome.[7]

    • Weigh 25 mg of the collected bone marrow and place it into a test tube.[7]

    • Add 2.5 mL of hydrochloric acid (1, 2, or 3 mol L⁻¹) to the test tube.[7]

    • Incubate the mixture at 55°C until a homogenous solution is obtained, with no coarse particles visible.[7]

3. Analyte Extraction and Derivatization Protocol

This protocol outlines the liquid-liquid extraction and derivatization steps for isolating fenproporex and amphetamine from the bone marrow homogenate.[6][7]

  • Reagents and Materials:

    • Anhydrous ethyl ether

    • Orbital shaker

    • Centrifuge

    • N-methyl-bis-trifluoroacetamide (MBTFA)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Procedure:

    • Clean-up:

      • To 2.5 mL of the bone marrow homogenate, add 5 mL of anhydrous ethyl ether.[7]

      • Stir the mixture for 20 minutes on an orbital shaker.[7]

      • Centrifuge at 3000 rpm for 5 minutes.[7]

      • Discard the ether layer and retain the aqueous layer for the next step.[7]

    • Liquid-Liquid Extraction (LLE):

      • Adjust the pH of the aqueous layer as required for the extraction of basic drugs.

      • Perform a liquid-liquid extraction with ethyl ether.[6][7]

    • Derivatization:

      • Evaporate the solvent from the LLE step to obtain a dry residue.[7]

      • Derivatize the dry residue with a mixture of N-methyl-bis-trifluoroacetamide (MBTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7]

4. GC-MS Analysis Protocol

This protocol provides the final analytical step for the quantification of derivatized fenproporex and amphetamine.[6][7]

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Procedure:

    • Inject the derivatized sample into the GC-MS system.

    • Perform the analysis to identify and quantify the target analytes.[6][7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis A Bone Cleaning (Enzymatic Digestion) B Bone Marrow Extraction A->B D Clean-up with Ethyl Ether C Homogenization in Acid B->C C->D E Liquid-Liquid Extraction D->E F Derivatization (MBTFA/MSTFA) E->F G GC-MS Analysis F->G H Data Interpretation G->H

Caption: Experimental workflow for the analysis of fenproporex in bone marrow.

Fenproporex_Metabolism Fenproporex Fenproporex Amphetamine Amphetamine Fenproporex->Amphetamine N-dealkylation (Major Pathway) Hydroxylated_Metabolites Aromatic Hydroxylation & Methylation Products Fenproporex->Hydroxylated_Metabolites Ring Degradation Norephedrine Norephedrine Amphetamine->Norephedrine beta-hydroxylation (Minor Pathway)

Caption: Metabolic pathways of fenproporex.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Fenproporex bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the bioanalysis of Fenproporex.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Fenproporex bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of Fenproporex by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, urine, oral fluid).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3]

Q2: What are the primary causes of matrix effects?

A2: Matrix effects are typically caused by endogenous components of a biological sample that co-elute with Fenproporex and interfere with its ionization in the mass spectrometer's source.[1] Common sources of interference include:

  • Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression.[1]

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source, reducing instrument performance.

  • Endogenous Metabolites: Small molecules naturally present in the biological matrix can compete with Fenproporex for ionization.[4]

  • Proteins: While often removed during sample preparation, residual proteins can still cause interference.[2]

  • Exogenous Substances: Anticoagulants, dosing vehicles, or co-administered drugs can also contribute to matrix effects.[1]

Q3: What is the difference between ion suppression and ion enhancement?

A3:

  • Ion Suppression: This is the more common effect where co-eluting matrix components reduce the ionization efficiency of Fenproporex, leading to a lower-than-expected signal.[1] This can happen when matrix components compete for charge, alter droplet surface tension, or change the physical properties of the electrospray droplets.[1][5][6]

  • Ion Enhancement: A less frequent phenomenon where matrix components increase the ionization efficiency of Fenproporex, resulting in a higher-than-expected signal.[1][7]

Both effects are undesirable as they lead to inaccurate quantification.[7]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Fenproporex analysis?

A4: A SIL-IS (e.g., Fenproporex-d5) is considered the gold standard for compensating for matrix effects.[1] Because it has nearly identical chemical properties and chromatographic retention time to Fenproporex, it will experience the same degree of ion suppression or enhancement.[1] This allows for accurate correction of the analyte signal, improving the precision and accuracy of the results. It is critical that the SIL-IS co-elutes perfectly with the analyte for this correction to be effective.[1]

Troubleshooting Guide

Problem: I am observing poor accuracy, low sensitivity, and high variability in my Fenproporex quantification.

This is a classic sign of uncharacterized or poorly compensated matrix effects. Follow this guide to diagnose and mitigate the issue.

Step 1: Qualitatively Assess the Presence of Matrix Effects

The first step is to determine if and where matrix effects are occurring in your chromatographic run. The post-column infusion technique is a valuable qualitative tool for this purpose.[8]

  • Setup: Infuse a standard solution of Fenproporex at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

  • Injection 1 (Blank): Inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for the infused Fenproporex.

  • Injection 2 (Blank Matrix Extract): Inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).

  • Analysis: Monitor the signal of the infused Fenproporex. Any significant dip in the baseline signal indicates a region of ion suppression, while a peak indicates ion enhancement.[8] By comparing the retention time of your Fenproporex peak with these regions, you can confirm if co-eluting matrix components are causing signal interference.[7]

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column Injector->Column T_Connector T-Connector Column->T_Connector Syringe_Pump Syringe Pump (Fenproporex Solution) Syringe_Pump->T_Connector MS Mass Spectrometer T_Connector->MS

Caption: Post-column infusion experimental workflow.

Step 2: Quantify the Matrix Effect

Once you've confirmed the presence of matrix effects, it's crucial to quantify their magnitude. The post-extraction addition method allows you to calculate a Matrix Factor (MF).[1]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Fenproporex and its IS into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure. Then, spike Fenproporex and its IS into the final extracted matrix at the same concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix / Recovery): Spike Fenproporex and its IS into the blank biological matrix before the extraction procedure.

  • Analysis: Analyze all three sets and record the peak areas.

  • Calculations:

ParameterFormulaDescriptionIdeal Value
Matrix Factor (MF) (Mean Peak Area of Set B) / (Mean Peak Area of Set A)Measures the absolute matrix effect.1.0 (No Effect)
Recovery (RE) (Mean Peak Area of Set C) / (Mean Peak Area of Set B)Measures the efficiency of the extraction process.>85% (Typical)
Process Efficiency (PE) (Mean Peak Area of Set C) / (Mean Peak Area of Set A)Measures the overall success of the method (MF x RE).Consistent

A Matrix Factor < 1 indicates ion suppression, while > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across different matrix lots should be <15% to ensure the effect is consistent.

Step 3: Mitigate the Matrix Effect

Based on your findings, implement one or more of the following strategies to reduce or eliminate the matrix effect.

cluster_strategies Mitigation Strategies start Inaccurate or Imprecise Results assess Assess Matrix Effect (Post-Column Infusion & Post-Extraction Addition) start->assess mitigate Mitigate Matrix Effect assess->mitigate prep Optimize Sample Preparation mitigate->prep Interference Identified chrom Modify Chromatography mitigate->chrom Co-elution Occurs is Use SIL-IS mitigate->is High Variability dilute Dilute Sample mitigate->dilute High Analyte Concentration validate Re-Validate Method prep->validate chrom->validate is->validate dilute->validate

Caption: General troubleshooting workflow for matrix effects.

The goal is to remove interfering components before analysis.[7] Protein precipitation is a common high-throughput method but is often insufficient for removing phospholipids, making it prone to matrix effects.[2][5]

Preparation MethodSelectivityPhospholipid RemovalThroughputRecommendation for Fenproporex
Protein Precipitation (PPT) LowPoorHighUse only if matrix effects are minimal.[2]
Liquid-Liquid Extraction (LLE) Moderate-HighGoodModerateEffective for basic compounds like Fenproporex. Requires method development.
Solid-Phase Extraction (SPE) HighExcellentModerate-HighOffers the cleanest extracts and is highly effective at removing interferences.[1]

If interfering components cannot be removed, adjust the chromatography to separate them from the Fenproporex peak.[7]

  • Change Gradient: Alter the mobile phase gradient to improve resolution between Fenproporex and the interfering peaks identified during the post-column infusion experiment.

  • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a mixed-mode or phenyl-hexyl column) to alter selectivity.[1]

  • Reduce Flow Rate: Lower flow rates can sometimes reduce the severity of ion suppression.

If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects from non-volatile salts and phospholipids, although it may have different sensitivity for Fenproporex.[8]

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of (+)-Fenproporex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid-liquid extraction (LLE) recovery of (+)-Fenproporex.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid-liquid extraction of (+)-Fenproporex in a question-and-answer format.

Q1: Why is my recovery of (+)-Fenproporex consistently low?

A1: Low recovery can stem from several factors. Firstly, since (+)-Fenproporex is a basic compound, the pH of your aqueous sample is critical.[1] Ensure the pH is adjusted to be at least 2 units above its pKa to neutralize the molecule, which enhances its partitioning into the organic solvent.[2] Secondly, your choice of extraction solvent may not be optimal. A solvent that is too polar or non-polar will not efficiently extract the analyte. Finally, insufficient mixing or an inadequate solvent-to-sample volume ratio can also lead to poor recovery. An organic solvent to aqueous sample ratio of 7:1 is often a good starting point for optimization.[3]

Q2: I'm observing a stable emulsion between the aqueous and organic layers. How can I resolve this?

A2: Emulsion formation is a frequent challenge in LLE, often caused by high concentrations of lipids or proteins in the sample.[4] To break an emulsion, you can try the following:

  • Salting out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.[4]

  • Centrifugation: Spinning the sample at a moderate speed can physically disrupt the emulsion.

  • Filtration: Passing the mixture through a glass wool plug can sometimes break the emulsion.

  • Solvent modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.

To prevent emulsions, consider gentler mixing, such as slow inversions of the separatory funnel, rather than vigorous shaking.[4]

Q3: My results are not reproducible. What could be the cause?

A3: Lack of reproducibility in LLE can be due to inconsistent experimental conditions. Key parameters to standardize include:

  • pH adjustment: Ensure the final pH of the aqueous phase is consistent for every sample.

  • Mixing: Standardize the mixing time and intensity.[5]

  • Volume measurements: Use calibrated pipettes for accurate volume measurements of the sample, solvent, and any added reagents.

  • Temperature: Perform extractions at a consistent temperature, as temperature can affect partition coefficients.[5]

Q4: I suspect my analyte is degrading during the extraction process. How can I mitigate this?

A4: While (+)-Fenproporex is relatively stable, prolonged exposure to harsh pH conditions or elevated temperatures can potentially lead to degradation. To minimize this risk:

  • Perform the extraction promptly after pH adjustment.

  • Avoid excessively high temperatures during any evaporation steps.

  • If performing a back-extraction into an acidic aqueous phase, neutralize the sample or proceed to the next step without delay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting (+)-Fenproporex?

A1: As a basic compound, the pH of the aqueous sample should be adjusted to at least 2 units above the pKa of (+)-Fenproporex to ensure it is in its neutral, more organosoluble form.[2] Since Fenproporex is a strong basic compound, a pH of 10 or greater is recommended for efficient extraction into an organic solvent.[1][2]

Q2: Which organic solvent is best for extracting (+)-Fenproporex?

A2: The choice of solvent depends on the sample matrix and the desired selectivity. A good starting point is to match the polarity of the solvent to that of (+)-Fenproporex.[6] For amphetamine-type substances, common LLE solvents include chloroform, 1-chlorobutane, dichloromethane, diethyl ether, and ethyl acetate, as well as mixtures like chloroform:ethyl acetate:ethanol (3:1:1 v/v).[2] One study noted the use of acetonitrile (B52724) for a fast LLE of Fenproporex, although with poor recovery.

Q3: How can I improve the purity of my extract?

A3: To improve the purity and reduce matrix effects, a back-extraction can be performed. After the initial extraction into the organic solvent, the (+)-Fenproporex can be back-extracted into an acidic aqueous solution (e.g., 0.1 M HCl).[7] In this acidic solution, the (+)-Fenproporex will become protonated (charged) and move into the aqueous layer, leaving many neutral impurities behind in the organic layer. The acidic aqueous layer can then be collected, the pH re-adjusted to be basic, and the analyte re-extracted into a fresh organic solvent.[7]

Q4: What is the "salting out" effect and how can it help my extraction?

A4: The "salting out" effect involves adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous phase before extraction.[6] This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic analyte and promoting its transfer into the organic phase, thereby increasing the extraction recovery.[6]

Data Presentation

Table 1: Physicochemical Properties of Fenproporex

PropertyValueSource
Molecular FormulaC12H16N2[8]
Molar Mass188.27 g/mol [8]
pKaStrong basic compound[1]
XLogP31.9[9]

Table 2: Recovery of Amphetamine with Different Solvents

Note: This data is for amphetamine but can serve as a starting point for solvent selection for the structurally similar (+)-Fenproporex.

Extraction SolventMean Recovery (%)
Chloroform85.5
1-Chlorobutane90.3
Dichloromethane88.1
Diethyl Ether75.4
Ethyl Acetate82.7
Chloroform:Ethyl Acetate:Ethanol (3:1:1 v/v)97.0

Data adapted from a study on amphetamine extraction.[2]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of (+)-Fenproporex from an Aqueous Sample

  • Sample Preparation: To 2 mL of the aqueous sample containing (+)-Fenproporex, add 2 mL of 1 M sodium hydroxide (B78521) (NaOH) to adjust the pH to ≥10.[2]

  • Solvent Addition: Add 20 mL of the selected organic extraction solvent (e.g., a mixture of chloroform:ethyl acetate:ethanol, 3:1:1 v/v).[2]

  • Extraction: Vortex the mixture for 10 minutes.

  • Phase Separation: Centrifuge at a low speed for 5 minutes to separate the aqueous and organic phases.[2]

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Protocol 2: Liquid-Liquid Extraction with Back-Extraction for Improved Purity

  • Initial Extraction: Follow steps 1-5 from Protocol 1.

  • Back-Extraction: To the collected organic phase, add 3 mL of 0.15 M sulfuric acid (H2SO4).[2]

  • Mixing and Separation: Vortex the mixture for 5 minutes and then centrifuge for 2 minutes.[2]

  • Analyte Transfer to Aqueous Phase: The protonated (+)-Fenproporex will now be in the acidic aqueous (bottom) layer. Carefully remove and discard the upper organic layer.

  • Re-extraction: To the remaining acidic aqueous layer, add a sufficient amount of a strong base (e.g., 1 M NaOH) to raise the pH to ≥10. Add a fresh 20 mL of the organic extraction solvent.

  • Final Extraction: Vortex for 10 minutes and centrifuge for 5 minutes.

  • Collection and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the extract in an appropriate solvent for analysis.

Visualizations

LLE_Workflow General Liquid-Liquid Extraction Workflow for (+)-Fenproporex start Aqueous Sample containing (+)-Fenproporex ph_adjust Adjust pH to ≥10 with NaOH start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent mix Vortex/Mix (e.g., 10 min) add_solvent->mix centrifuge Centrifuge (e.g., 5 min) mix->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate Solvent separate->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end Final Extract reconstitute->end

Caption: General LLE workflow for (+)-Fenproporex.

Troubleshooting_Emulsion Troubleshooting Emulsion Formation in LLE start Emulsion Observed salt Add Brine (Salting Out) start->salt Attempt 1 gentle_mix Prevention: Use Gentle Mixing start->gentle_mix Future Runs success Phases Separated salt->success failure Emulsion Persists salt->failure centrifuge Centrifuge Sample centrifuge->success centrifuge->failure failure->centrifuge Attempt 2 filter Filter through Glass Wool failure->filter Attempt 3 filter->success modify_solvent Add Small Amount of a Different Organic Solvent filter->modify_solvent modify_solvent->success

Caption: Decision tree for resolving emulsion formation.

References

Fenproporex Detection: A Technical Support Guide for LC-MS/MS Method Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection of Fenproporex.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode and typical mass transitions for Fenproporex detection?

A1: Fenproporex, being a basic compound, ionizes most efficiently in positive ion mode using Electrospray Ionization (ESI).[1][2] The most commonly monitored mass transitions (precursor ion → product ion) in Multiple Reaction Monitoring (MRM) mode are selected for quantification and confirmation. While optimal values should be determined empirically on your specific instrument, common transitions are:

  • Precursor Ion (Q1): m/z 189.1[1]

  • Product Ion (Q3) for Quantification: m/z 91.1[1]

  • Product Ion (Q3) for Confirmation: m/z 118.9[1]

Q2: How do matrix effects impact Fenproporex sensitivity and how can they be minimized?

A2: Matrix effects are a primary cause of poor sensitivity and reproducibility in LC-MS/MS analysis.[3] They occur when co-eluting compounds from the sample matrix (e.g., lipids, proteins, salts) interfere with the ionization of Fenproporex, typically causing ion suppression.[3][4] This reduces the analyte signal, leading to inaccurate quantification and higher detection limits.

To minimize matrix effects:

  • Improve Sample Preparation: Employ rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4][5] Protein precipitation is a simpler but less clean method.[3][6]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate Fenproporex from the regions where matrix components elute, often at the beginning and end of the gradient.[4]

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is identical to your sample type to compensate for consistent matrix effects.[7]

  • Employ an Internal Standard (IS): Use a stable isotope-labeled internal standard if available, or a structural analog that co-elutes and experiences similar matrix effects.

Q3: What are the recommended starting conditions for the liquid chromatography separation of Fenproporex?

A3: A robust starting point for Fenproporex analysis typically involves reverse-phase chromatography.

  • Column: A C18 column is commonly used and effective.[1][7] To enhance sensitivity, consider using a column with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm), which concentrates the sample and increases signal intensity.[4][8]

  • Mobile Phase: A common mobile phase composition is a gradient of water and an organic solvent (acetonitrile or methanol), both containing an acidic modifier.[1] Using 0.1% formic acid in both aqueous and organic phases is highly recommended as it aids in the protonation of Fenproporex, leading to efficient ionization in positive ESI mode.[1][9]

  • Flow Rate: The flow rate should be appropriate for the column's internal diameter. For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is typical.[10]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for Fenproporex

Q: My Fenproporex peak is very small or completely absent. What are the potential causes and how can I fix this?

A: This is a common and multifaceted issue. A systematic approach is required to identify the root cause.

Possible Causes & Solutions:

  • Sample Preparation Issues:

    • Poor Recovery: Your extraction method may not be efficient for Fenproporex in the specific sample matrix.

      • Solution: Re-evaluate your sample preparation protocol. If using LLE, optimize the pH and extraction solvent. For SPE, ensure the correct sorbent and elution solvent are being used. A method with >80% recovery is desirable.[11]

    • Analyte Degradation: Fenproporex may be unstable in the sample matrix or during processing.

      • Solution: Investigate analyte stability under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[1]

  • Chromatography Problems:

    • Poor Retention/Peak Shape: If the peak is broad, it will have a lower height (intensity).

      • Solution: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase to prevent peak distortion.[12] Confirm the mobile phase pH is appropriate for retaining Fenproporex.

  • Mass Spectrometer Settings:

    • Incorrect Mass Transitions: You may be monitoring for the wrong precursor or product ions.

      • Solution: Verify the m/z values for your transitions. Infuse a standard solution of Fenproporex directly into the mass spectrometer to optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP).[9]

    • Suboptimal Ion Source Parameters: Inefficient desolvation or ionization will drastically reduce signal.

      • Solution: Optimize ion source parameters such as gas temperatures, gas flows (nebulizer, auxiliary), and ion spray voltage.[1][9] These are interdependent and should be tuned to maximize the signal for your specific flow rate and mobile phase composition.

Issue 2: High Background Noise or Baseline Instability

Q: I am observing a high, noisy baseline in my chromatograms, which is compromising my limit of detection (LOD). What should I investigate?

A: High background noise often points to contamination in the system or suboptimal mobile phase conditions.

Possible Causes & Solutions:

  • Contamination:

    • Solvents/Additives: Using low-purity solvents or additives is a major source of background noise.

      • Solution: Always use LC-MS grade solvents (water, acetonitrile (B52724), methanol) and high-purity additives like formic acid.[2][8][13]

    • Sample Matrix: Insufficiently cleaned samples can introduce a large amount of interfering compounds.[4]

      • Solution: Improve your sample cleanup procedure. Incorporate a phospholipid removal step or switch to a more selective method like SPE.[4][6]

    • System Contamination: Contaminants can build up in the autosampler, lines, or column.

      • Solution: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water).[8] Check for carryover by injecting a blank solvent after a high-concentration sample.[13]

  • Mobile Phase Issues:

    • Precipitation: Buffers or salts from the mobile phase or sample can precipitate, especially when mixing with high percentages of organic solvent.

      • Solution: Ensure all mobile phase components are fully soluble in all gradient compositions. If switching from a buffered system, flush the system thoroughly with water.[13]

    • Microbial Growth: Aqueous mobile phases are susceptible to bacterial growth.

      • Solution: Prepare fresh mobile phases regularly and do not let aqueous phases sit on the system for extended periods.[8][12]

Quantitative Data Summary

For sensitive detection, instrument parameters must be carefully optimized. The following tables provide typical starting parameters for Fenproporex analysis which should be fine-tuned on your specific LC-MS/MS system.

Table 1: Example LC-MS/MS Parameters for Fenproporex Detection

ParameterSettingRationale / Comment
LC System
ColumnC18, 2.1 mm x 50-100 mm, < 3 µmSmaller ID columns increase sensitivity.[4]
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation for positive ESI.[1][9]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.[10]
Column Temperature40 °CHigher temperatures can improve peak shape and reduce viscosity.[10]
Injection Volume5-10 µL
MS/MS System
Ionization ModeESI PositiveFenproporex is a basic amine, suitable for positive mode.[2]
Capillary Voltage+4000 to +5500 VOptimize for maximum stable signal.[1]
Source Temperature500 - 600 °CFacilitates efficient desolvation of the mobile phase.[1]
Nebulizer Gas (GS1)40 unitsOptimize for a stable spray.[1]
Auxiliary Gas (GS2)40 unitsAids in solvent evaporation.[1]
Precursor Ion (m/z)189.1[M+H]⁺ of Fenproporex.[1]
Product Ions (m/z)91.1 (Quantifier), 118.9 (Qualifier)Common fragments providing specificity.[1]
Scan TypeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[10][14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Fenproporex from Oral Fluid

This protocol is adapted from methodologies for extracting stimulants from oral fluid and is a good starting point for achieving a clean extract.[1]

  • Sample Pre-treatment: To a 0.5 mL aliquot of oral fluid in a polypropylene (B1209903) tube, add 20 µL of an internal standard working solution. Vortex for 20 seconds.

  • pH Adjustment: Add 50 µL of a solid buffer system (e.g., Na₂CO₃/NaHCO₃, 9:1 w/w) to basify the sample. Vortex for 20 seconds to ensure mixing. This step is crucial for extracting the basic Fenproporex into an organic solvent.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). Vortex vigorously for 30-60 seconds to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Transfer: Carefully transfer a 200 µL aliquot of the upper organic layer to a clean vial for analysis.

  • Injection: Inject 10 µL of the extract into the LC-MS/MS system.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Sample Collection (e.g., Oral Fluid, Plasma) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Extraction (LLE, SPE, or PPT) Spike->Extract Centrifuge 4. Phase Separation (Centrifugation) Extract->Centrifuge Transfer 5. Transfer Supernatant or Eluate Centrifuge->Transfer Inject 6. Injection into LC Transfer->Inject Clean Extract Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Ionization (ESI+) Separate->Ionize Detect 9. MS/MS Detection (MRM Mode) Ionize->Detect Process 10. Data Processing & Quantification Detect->Process

Caption: General experimental workflow for Fenproporex analysis.

troubleshooting cluster_sample Sample Prep cluster_lc Chromatography cluster_ms Mass Spectrometer Start Problem: Low Signal Intensity CheckRecovery Check Extraction Recovery Start->CheckRecovery CheckPeak Evaluate Peak Shape & Retention Start->CheckPeak CheckTune Verify MS Tune & Calibration Start->CheckTune OptimizePrep Optimize LLE/SPE (pH, Solvents) CheckRecovery->OptimizePrep < 70%? OptimizeLC Adjust Mobile Phase or Gradient CheckPeak->OptimizeLC Poor? OptimizeSource Optimize Source (Gases, Temp, Voltage) CheckTune->OptimizeSource OK? OptimizeCompound Optimize Compound (CE, DP) OptimizeSource->OptimizeCompound

References

Technical Support Center: Stability of (+)-Fenproporex in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the stability of (+)-Fenproporex in frozen plasma samples. Due to limited direct public data on the stability of (+)-Fenproporex, this guide leverages data on its primary active metabolite, amphetamine, and general principles of small molecule stability in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of (+)-Fenproporex in plasma samples frozen at -20°C or -80°C?

A: While direct long-term stability data for (+)-Fenproporex in frozen plasma is not extensively published, studies on its major metabolite, amphetamine, and other amphetamine derivatives suggest good stability under frozen conditions. Amphetamine has been shown to be stable in frozen blood/plasma at -20°C for extended periods, with some studies indicating stability for over a year.[1][2] For long-term storage, temperatures of -80°C are generally recommended to minimize potential degradation.

Q2: How many freeze-thaw cycles can my plasma samples containing (+)-Fenproporex undergo?

A: It is best practice to minimize freeze-thaw cycles. Studies on amphetamines have shown stability for up to three freeze-thaw cycles without significant loss of the analyte.[3][4][5] However, repeated freezing and thawing can lead to precipitation of matrix components, which may affect analyte recovery.[6] It is recommended to aliquot samples into single-use volumes before freezing if multiple analyses are anticipated.

Q3: What are the primary degradation pathways for (+)-Fenproporex in plasma?

A: (+)-Fenproporex is a prodrug that is metabolized in the body to amphetamine.[7][8] In plasma samples, potential degradation could occur through enzymatic or chemical hydrolysis of the nitrile group. The stability of the molecule is influenced by factors such as pH, temperature, and the presence of enzymes.[2]

Q4: Are there any specific recommendations for collecting and processing plasma samples for (+)-Fenproporex analysis?

A: Standard procedures for plasma collection using anticoagulants like EDTA, heparin, or citrate (B86180) are generally acceptable. After collection, it is crucial to separate the plasma from whole blood by centrifugation as soon as possible to minimize enzymatic activity. Samples should be frozen promptly and stored at -20°C or preferably -80°C until analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected (+)-Fenproporex concentrations in stored samples. Sample degradation due to improper storage conditions (e.g., temperature fluctuations, prolonged storage at inappropriate temperatures).Review sample storage history. Ensure samples have been consistently stored at -20°C or -80°C. For future studies, conduct a preliminary stability assessment under your specific storage conditions.
Multiple freeze-thaw cycles.Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials before initial freezing.
Adsorption to container surfaces.Use low-binding polypropylene (B1209903) tubes for sample storage and processing.
High variability between replicate analyses of the same sample. Incomplete thawing or mixing of the sample before analysis.Ensure samples are completely thawed and thoroughly vortexed before taking an aliquot for analysis.
Matrix effects affecting analytical method performance.Re-evaluate your analytical method for potential matrix effects. The use of a stable isotope-labeled internal standard for (+)-Fenproporex can help to compensate for these effects.
Presence of amphetamine in a sample intended only for (+)-Fenproporex analysis. In vivo metabolism of (+)-Fenproporex to amphetamine prior to sample collection.This is an expected finding as (+)-Fenproporex is a prodrug of amphetamine. Your analytical method should ideally be able to quantify both compounds.[7][8][9]
Ex vivo degradation of (+)-Fenproporex to amphetamine during sample handling or storage.While less likely under proper frozen storage, minimize the time samples spend at room temperature during processing.

Data on the Stability of Amphetamine in Frozen Plasma/Blood

Since (+)-Fenproporex is a prodrug of amphetamine, the stability of amphetamine in frozen biological matrices is a key indicator. The following table summarizes findings from various studies on amphetamine stability.

AnalyteMatrixStorage TemperatureDurationFinding
AmphetamineBlood-20°C18 monthsNo signs of degradation.[2]
Amphetamine EnantiomersSerumNot specified10 monthsConcentrations were stable.[1]
AmphetaminePlasmaNot specified3 freeze/thaw cyclesStable.[3]
AmphetamineBlood-20°C3 freeze/thaw cyclesStable.[4][5]

Experimental Protocols

General Protocol for Long-Term Stability Assessment of (+)-Fenproporex in Frozen Plasma

This protocol outlines a general procedure for conducting a long-term stability study.

  • Preparation of Stability Samples:

    • Obtain a pool of blank human plasma.

    • Spike the plasma with (+)-Fenproporex at two different concentration levels (e.g., low and high quality control concentrations).

    • Aliquot the spiked plasma into a sufficient number of polypropylene tubes for all time points.

  • Storage:

    • Store the aliquots at the desired temperature (e.g., -20°C and -80°C).

  • Analysis:

    • At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of samples (typically in triplicate for each concentration level).

    • Thaw the samples completely at room temperature and vortex to ensure homogeneity.

    • Analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS) alongside freshly prepared calibration standards and quality control samples.

  • Data Evaluation:

    • The mean concentration of the stability samples at each time point is compared to the mean concentration of the samples at time zero.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 mos) cluster_eval Data Evaluation start Pool Blank Plasma spike Spike with (+)-Fenproporex (Low & High QC) start->spike aliquot Aliquot into Storage Tubes spike->aliquot storage Store at -20°C and -80°C aliquot->storage retrieve Retrieve Samples thaw Thaw & Vortex retrieve->thaw analyze Analyze via Validated Method thaw->analyze evaluate Compare to T=0 (Acceptance: ±15%) analyze->evaluate

Caption: Workflow for assessing the long-term stability of (+)-Fenproporex in frozen plasma.

References

Overcoming analytical challenges in Fenproporex metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical identification of Fenproporex and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the parent Fenproporex compound not detected in my samples, while amphetamine is present at high concentrations?

A1: This is a common finding. Fenproporex is extensively and rapidly metabolized in the body, with a large portion (60-80%) being converted to amphetamine. The parent drug, Fenproporex, may only be detectable for a few hours up to 48 hours post-administration, whereas its primary metabolite, amphetamine, can be detected for several days.[1][2] If the sample was collected a significant time after ingestion, it is likely that most of the Fenproporex has already been metabolized. This can lead to the misinterpretation of the results as illicit amphetamine use.[2]

Q2: I am observing significant signal suppression for my analytes when using LC-MS/MS. How can I mitigate this?

A2: Signal suppression in LC-MS/MS is often caused by endogenous materials in the biological matrix co-eluting with the analytes of interest and interfering with the ionization process.[3] To address this, consider the following:

  • Improve Sample Preparation: Employ more rigorous sample clean-up procedures. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[3][4]

  • Optimize Chromatography: Adjust your chromatographic method to better separate the analytes from the matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of column.[5]

  • Use a Diverter Valve: If your system has a diverter valve, you can direct the flow to waste during the elution of highly interfering components (like salts and phospholipids) and only introduce the eluent containing your analytes into the mass spectrometer.

  • Matrix-Matched Calibrators and Controls: Prepare your calibration standards and quality controls in the same biological matrix as your samples to compensate for the matrix effects.

Q3: Is derivatization necessary for the analysis of Fenproporex and its metabolites?

A3: It depends on the analytical technique you are using.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is often required to improve the volatility and thermal stability of amphetamine-type stimulants, as well as to enhance their chromatographic properties.[6][7] Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and N-methyl-bis-trifluoroacetamide (MBTFA).[1][4]

  • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Derivatization is typically not necessary.[6][7][8] LC-MS/MS methods offer the advantage of simpler sample preparation procedures.[6]

Q4: What are the expected metabolites of Fenproporex besides amphetamine?

A4: While amphetamine is the major metabolite, other minor metabolites have been identified. The metabolic pathways include:

  • N-dealkylation: This is the primary pathway that produces amphetamine.[9][2]

  • Aromatic hydroxylation and methylation: The phenyl ring of Fenproporex or its metabolites can be hydroxylated and subsequently methylated.[2]

  • Beta-hydroxylation: Amphetamine can be further metabolized to norephedrine (B3415761) through beta-hydroxylation.[9][2]

In total, besides unchanged Fenproporex and amphetamine, up to fourteen other metabolites have been identified in urine.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from analytical methods for Fenproporex and its primary metabolite, amphetamine.

Table 1: Pharmacokinetic Parameters in Oral Fluid after a Single 25 mg Oral Dose of Fenproporex [10]

AnalyteTime to Peak Concentration (Tmax)Peak Concentration (Cmax)
Fenproporex1.00 - 1.50 hours70.7 - 227.5 µg/L
Amphetamine1.50 - 4.00 hours33.0 - 150.9 µg/L

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Fenproporex and Amphetamine in Various Matrices

MatrixAnalytical MethodAnalyteLODLOQ
UrineGC-MSFenproporex50 ng/mL[2]5 ng/mL[1]
UrineGC-MSAmphetamine100 ng/mL[2]5 ng/mL[1]
Bone MarrowGC-MSFenproporex1 ng/mg[4]5 ng/mg[4]
Bone MarrowGC-MSAmphetamine1 ng/mg[4]5 ng/mg[4]
SerumLC-MS/MSDesigner Amphetamines1.0 - 5.0 ng/mL[11]Not Specified

Experimental Protocols

1. Sample Preparation for GC-MS Analysis of Fenproporex and Amphetamine in Urine (with Derivatization)

This protocol is based on methodologies described in the literature.[1]

  • Aliquot: Take a 2 mL aliquot of the urine sample.

  • Internal Standard: Add an appropriate internal standard (e.g., amphetamine-d5).

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.

  • Derivatization: Evaporate the extract to dryness. Add 50 µL of ethyl acetate (B1210297) and 50 µL of heptafluorobutyric anhydride (HFBA). Cap the vial and heat at 70°C for 20 minutes.

  • Reconstitution: Evaporate the derivatizing agent under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • Analysis: Inject an aliquot into the GC-MS system.

2. Sample Preparation for LC-MS/MS Analysis of Amphetamine-Type Stimulants in Urine

This protocol is a simplified representation based on common practices.[8]

  • Aliquot: Take a 0.5 mL aliquot of the urine sample.

  • Internal Standard: Add the internal standard solution.

  • Dilution & Acidification: Add 1 mL of 2% formic acid and vortex.

  • Centrifugation: Centrifuge the sample if it is cloudy to pellet any precipitates.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., mixed-mode polymeric) with methanol (B129727) and then with 2% formic acid.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 2% formic acid, followed by methanol.

    • Dry the cartridge under vacuum.

    • Elute the analytes with a suitable elution solvent (e.g., dichloromethane/isopropanol/ammonia mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Fenproporex_Metabolism Fenproporex Fenproporex Amphetamine Amphetamine Fenproporex->Amphetamine N-dealkylation (Major Pathway) Hydroxylated_Metabolites Aromatic Hydroxylated Metabolites Fenproporex->Hydroxylated_Metabolites Aromatic Hydroxylation Norephedrine Norephedrine Amphetamine->Norephedrine β-hydroxylation (Minor Pathway)

Caption: Major metabolic pathways of Fenproporex.

GCMS_Workflow start Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization with HFBA extraction->derivatization gc_separation Gas Chromatography Separation derivatization->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for GC-MS analysis.

LCMSMS_Workflow start Oral Fluid/Plasma/Urine Sample spe Solid-Phase Extraction (SPE) Clean-up start->spe lc_separation Liquid Chromatography Separation spe->lc_separation msms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->msms_detection data_analysis Data Analysis msms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Method Validation for the Quantification of (+)-Fenproporex in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of (+)-Fenproporex in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during the bioanalytical method validation for (+)-Fenproporex?

A1: According to regulatory guidelines, the key parameters for bioanalytical method validation include selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability of the analyte in the biological matrix.[1][2] A full validation should be performed when establishing a new method.

Q2: What is a suitable internal standard (IS) for the quantification of (+)-Fenproporex by LC-MS/MS?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Fenproporex-d5. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and analysis, which helps to compensate for matrix effects and variability in instrument response. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric properties can be used.

Q3: How can matrix effects be minimized during the analysis of (+)-Fenproporex in plasma?

A3: Matrix effects, which are the suppression or enhancement of the analyte's signal by co-eluting endogenous components, are a common challenge in bioanalysis.[3][4][5][6] Strategies to minimize matrix effects include:

  • Effective sample preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.

  • Chromatographic separation: Optimizing the HPLC or UHPLC method to achieve good separation between Fenproporex and endogenous plasma components is crucial.

  • Use of a suitable internal standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences similar signal suppression or enhancement.

  • Dilution of the sample: Diluting the plasma sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.

Q4: What are the recommended stability studies for (+)-Fenproporex in preclinical plasma samples?

A4: Stability studies are essential to ensure that the concentration of (+)-Fenproporex does not change from the time of sample collection to the time of analysis. The following stability assessments should be conducted:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after multiple cycles of freezing and thawing. Typically, three cycles are performed.[7][8][9][10][11]

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the processed samples at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Determines the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to the final analysis.

  • Autosampler Stability: Evaluates the stability of the processed samples in the autosampler for the expected duration of an analytical run.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column degradation or contamination.- Secondary interactions with residual silanols on the column.- Adjust the mobile phase pH to ensure Fenproporex is in a single ionic state.- Use a guard column and ensure proper sample clean-up.- Consider a different column chemistry or an end-capped column.
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Instrument instability.- Unstable internal standard.- Ensure consistent and reproducible pipetting and extraction procedures.- Perform system suitability tests before each run.- Verify the stability and purity of the internal standard solution.
Inaccurate Results (Poor Accuracy) - Inaccurate preparation of calibration standards and quality controls (QCs).- Significant matrix effects.- Degradation of the analyte.- Use certified reference standards and calibrated pipettes.- Re-evaluate and optimize the sample preparation method to minimize matrix effects. Use a stable isotope-labeled internal standard if possible.- Investigate analyte stability under all relevant conditions (freeze-thaw, bench-top, long-term).
Low Signal Intensity or Sensitivity - Suboptimal mass spectrometer settings.- Ion suppression due to matrix effects.- Inefficient extraction recovery.- Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of Fenproporex.- Improve sample clean-up to remove interfering substances.- Evaluate and optimize the extraction procedure to maximize recovery.
Carryover - Adsorption of the analyte to components of the LC system (injector, column).- High concentration samples injected previously.- Use a stronger needle wash solution in the autosampler.- Inject blank samples after high concentration standards or samples to check for carryover.- If carryover persists, consider using a different column or reducing the injection volume.

Experimental Protocols

Representative Bioanalytical Method Validation Protocol for (+)-Fenproporex in Rat Plasma by LC-MS/MS

This protocol is a representative example and should be optimized and fully validated for specific laboratory conditions.

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve (+)-Fenproporex HCl in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality controls.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Fenproporex-d5 in methanol.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Spike blank rat plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QCs. A typical calibration range might be 0.5-500 ng/mL.

  • Prepare QCs at a minimum of three concentration levels: low, medium, and high.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

  • Add 50 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex.

  • Add 600 µL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).

  • Vortex for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Fenproporex from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Fenproporex and its internal standard.

Quantitative Data Summary

The following tables summarize representative validation data. Actual values must be established during in-house validation.

Table 1: Linearity and Sensitivity

Parameter(+)-Fenproporex
Linearity Range 2.5 - 90 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantitation (LLOQ) 2.5 ng/mL
Data adapted from a study on Fenproporex in oral fluid, which may differ from preclinical plasma.

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)
Low (LQC) 7.5< 15%< 15%± 15%
Medium (MQC) 37.5< 15%< 15%± 15%
High (HQC) 75< 15%< 15%± 15%
Acceptance criteria based on regulatory guidelines. Data adapted from a study on Fenproporex in oral fluid.

Table 3: Stability

Stability TestConditionDurationAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw -20°C to Room Temp.3 Cycles± 15%
Short-Term (Bench-Top) Room Temperature4 hours± 15%
Long-Term -80°C30 days± 15%
Autosampler 4°C24 hours± 15%
Representative stability conditions and acceptance criteria.

Visualizations

experimental_workflow prep_solutions Prepare Stock & Working Solutions (Fenproporex & IS) prep_samples Prepare Calibration Standards & QCs in Blank Plasma prep_solutions->prep_samples extraction Sample Preparation (e.g., Liquid-Liquid Extraction) prep_samples->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing validation Method Validation (Accuracy, Precision, Stability, etc.) data_processing->validation

Caption: Experimental workflow for the bioanalytical method validation of (+)-Fenproporex.

troubleshooting_logic start Inconsistent or Inaccurate Results check_system Check System Suitability (Peak Area, Retention Time) start->check_system system_ok System OK? check_system->system_ok troubleshoot_instrument Troubleshoot Instrument (e.g., Clean Source, Check for Leaks) system_ok->troubleshoot_instrument No check_prep Review Sample Preparation Procedure system_ok->check_prep Yes prep_ok Preparation Consistent? check_prep->prep_ok retrain Retrain Analyst on Extraction Technique prep_ok->retrain No check_matrix Investigate Matrix Effects prep_ok->check_matrix Yes matrix_ok Matrix Effects Minimal? check_matrix->matrix_ok optimize_cleanup Optimize Sample Cleanup or Chromatography matrix_ok->optimize_cleanup No check_stability Evaluate Analyte Stability matrix_ok->check_stability Yes

Caption: A logical workflow for troubleshooting common issues in bioanalytical assays.

References

Reducing ion suppression in the ESI-MS analysis of Fenproporex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of Fenproporex.

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a significant challenge in ESI-MS analysis, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and resolve common issues related to ion suppression in the analysis of Fenproporex.

Problem: Low or no Fenproporex signal intensity.

Potential CauseSuggested Solution(s)
Significant Matrix Effects The sample matrix (e.g., plasma, urine, oral fluid) contains endogenous components that co-elute with Fenproporex and compete for ionization, thus suppressing its signal.[1]
1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation in reducing matrix effects.[2] For very complex matrices, consider mixed-mode SPE which can provide cleaner extracts.
2. Chromatographic Separation: Modify the LC method to achieve better separation of Fenproporex from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. This is a viable option if the analyte concentration is high enough to remain detectable after dilution.
Inappropriate ESI Polarity Fenproporex, being a basic compound, is best analyzed in positive ion mode. Operating in negative ion mode will result in a very poor signal.
Action: Ensure the mass spectrometer is set to positive electrospray ionization (ESI+) mode.
Suboptimal MS Parameters The ion source parameters may not be optimized for Fenproporex, leading to inefficient ionization and transmission.
Action: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the Fenproporex signal.

Problem: Inconsistent or irreproducible Fenproporex signal.

Potential CauseSuggested Solution(s)
Variable Matrix Effects The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression and thus, inconsistent results.
1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Fenproporex-d5) will co-elute with Fenproporex and experience the same degree of ion suppression. By using the analyte-to-IS ratio for quantification, the variability due to matrix effects can be effectively compensated.
2. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects across the analytical run.
Inconsistent Sample Preparation Variability in the sample preparation procedure can lead to inconsistent recoveries of both Fenproporex and matrix components.
Action: Ensure the sample preparation protocol is followed precisely for all samples. Automation of sample preparation can significantly improve consistency.
Instrumental Drift Changes in the performance of the LC or MS system over time can lead to signal drift.
Action: Perform regular system suitability checks and use a system conditioning sample before starting an analytical batch to ensure instrument stability.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major concern for Fenproporex analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (Fenproporex) is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis, potentially leading to underestimation of the Fenproporex concentration or even false-negative results.

Q2: How can I determine if ion suppression is affecting my Fenproporex analysis?

A2: A common method to assess ion suppression is the post-extraction spike experiment. This involves comparing the signal response of Fenproporex in a neat solution to the response of Fenproporex spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte). A significantly lower signal in the matrix extract indicates the presence of ion suppression.[3] The matrix effect can be quantitatively expressed as a percentage.

Q3: Which sample preparation technique is best for reducing ion suppression in Fenproporex analysis?

A3: While the optimal technique can depend on the specific matrix, Solid-Phase Extraction (SPE) is generally considered more effective at removing interfering matrix components compared to Liquid-Liquid Extraction (LLE) and simple Protein Precipitation (PPT).[2] SPE, particularly with mixed-mode sorbents, can provide cleaner extracts and significantly reduce ion suppression.[2]

Q4: Can changing my LC-MS instrument settings completely eliminate ion suppression?

A4: While optimizing ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) can improve the overall signal, it may not completely eliminate ion suppression caused by co-eluting matrix components. The most significant improvements in reducing ion suppression are typically achieved through more effective sample preparation and chromatographic separation.

Q5: Is it better to use a stable isotope-labeled internal standard or matrix-matched calibrants to compensate for ion suppression?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method for compensating for ion suppression. Since the SIL-IS is structurally and chemically very similar to the analyte, it experiences the same degree of ion suppression, allowing for accurate correction. Matrix-matched calibrants are a good alternative if a SIL-IS is not available, but they may not account for the variability in matrix effects between different individual samples.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the analysis of Fenproporex and related amphetamine-type stimulants, highlighting the performance of different analytical methods.

Table 1: Method Performance for Fenproporex Analysis in Oral Fluid

ParameterValueReference
Linearity Range2.5 - 90 ng/mL[1]
Correlation Coefficient (r)> 0.99[1]
Matrix Effect14-25% signal suppression[1]
RecoveryNot specified
LLOQ2.5 ng/mL[1]

Table 2: Comparison of Sample Preparation Techniques for Amphetamine-Type Stimulants

TechniqueAnalyte RecoveryMatrix Effect ReductionReference
Solid-Phase Extraction (SPE) > 85%High[2]
Liquid-Liquid Extraction (LLE) 60-80%Moderate[2]
Protein Precipitation (PPT) Variable (can be <60%)Low to Moderate[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Fenproporex in Oral Fluid

This protocol is adapted from a method for the simultaneous determination of Fenproporex, diethylpropion, and methylphenidate in oral fluid.[1]

  • Sample Pre-treatment:

    • To 0.4 mL of oral fluid supernatant, add a solid buffer system of Na₂CO₃/NaHCO₃ (9:1, w/w) to adjust the pH.

  • Extraction:

    • Add 1 mL of acetonitrile (B52724) to the sample.

    • Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 3 minutes.

  • Analysis:

    • Transfer an aliquot of the upper organic layer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Basic Drugs like Fenproporex from Urine

This is a general protocol that can be adapted for Fenproporex.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates.

    • Adjust the pH of the sample to be 2 pH units below the pKa of Fenproporex to ensure it is in its cationic form.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Wash with 1 mL of a stronger organic solvent (e.g., methanol) to remove less polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Ion_Suppression start Low or Inconsistent Fenproporex Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a suitable SIL-IS (e.g., Fenproporex-d5) check_is->use_is No optimize_sp Optimize Sample Preparation check_is->optimize_sp Yes use_is->optimize_sp optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms re_evaluate Re-evaluate Signal Performance optimize_ms->re_evaluate

Caption: A logical workflow for troubleshooting ion suppression in Fenproporex analysis.

SPE_Workflow_for_Fenproporex cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_step Final Steps sample Urine/Plasma Sample add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (if needed) add_is->hydrolysis ph_adjust Adjust pH hydrolysis->ph_adjust load Load Pre-treated Sample ph_adjust->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1 (e.g., 5% Methanol) load->wash1 wash2 Wash 2 (e.g., Methanol) wash1->wash2 elute Elute Fenproporex (e.g., 5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A detailed workflow for Solid-Phase Extraction (SPE) of Fenproporex.

References

Derivatization techniques for enhanced GC-MS detection of Fenproporex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization and GC-MS analysis of Fenproporex.

Frequently Asked Questions (FAQs)

Q1: What is derivatization, and why is it essential for the GC-MS analysis of Fenproporex?

A1: Derivatization is a chemical process that modifies an analyte to make it more suitable for analysis. For Fenproporex, which is an amphetamine-type substance, derivatization is crucial to:

  • Increase Volatility: Convert the polar amine group into a less polar, more volatile derivative, which is necessary for gas chromatography.[1][2]

  • Improve Thermal Stability: Prevent the analyte from degrading at the high temperatures of the GC injector and column.[1]

  • Enhance Chromatographic Properties: Reduce peak tailing and improve peak shape by masking active functional groups that can interact with the GC column.[1][3]

  • Improve Mass Spectral Characteristics: Produce derivatives with characteristic high molecular weight fragments, aiding in identification and quantification.[4]

Q2: What are the most common derivatization techniques for Fenproporex and other amphetamine-type stimulants?

A2: The two primary derivatization techniques are acylation and silylation.

  • Acylation: Involves reacting the amine group with an acylating agent, typically a fluorinated anhydride (B1165640) like pentafluoropropionic anhydride (PFPA), heptafluorobutyric anhydride (HFBA), or trifluoroacetic anhydride (TFAA).[3] These reagents create stable derivatives with excellent chromatographic properties.[3]

  • Silylation: Involves replacing the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA).[4] This also increases volatility and reduces polarity.

Q3: How do I choose the best derivatization reagent for my analysis?

A3: The choice depends on your specific analytical needs:

  • For General Screening and High Sensitivity: Fluorinated anhydrides like PFPA are often preferred as they can improve sensitivity.[3] Acetic anhydride has also been shown to provide excellent signal-to-noise ratios for some amphetamines.[5][6]

  • For Stable Derivatives with High Mass Fragments: Silylating agents like MTBSTFA are known to produce stable derivatives with high molecular weight fragments suitable for selected ion monitoring (SIM).[4]

  • For Chiral (Enantiomeric) Separation: To distinguish between the different enantiomers of Fenproporex's metabolite, amphetamine, a chiral derivatizing agent is required. Common choices include α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) or (1R)-(-)-menthylchloroformate.[7][8]

Q4: My analysis requires separating the enantiomers of amphetamine (a Fenproporex metabolite). How can this be achieved?

A4: Enantiomeric separation is achieved by using a chiral derivatizing agent to create diastereomers, which can then be separated on a standard achiral GC column.[1][7] Reagents like trifluoroacetyl-L-prolyl chloride (L-TPC) or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA) react with the amphetamine enantiomers to form diastereomeric derivatives with different chromatographic retention times.[7][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (e.g., Tailing)

Question: My derivatized Fenproporex peak is showing significant tailing. What are the potential causes and solutions?

Answer: Peak tailing is a common problem that can compromise resolution and integration accuracy. The primary causes and their solutions are outlined below:

  • Cause 1: Active Sites in the GC System. Free silanol (B1196071) groups in the injector liner, at the head of the column, or in the detector can interact with the analyte.[10]

    • Solution: Use deactivated glass wool liners. If the column is old, its deactivation layer may be compromised; trimming 10-20 cm from the front of the column or replacing it entirely is recommended.[11][12]

  • Cause 2: Incomplete Derivatization. If the derivatization reaction is incomplete, the remaining underivatized Fenproporex will exhibit poor chromatography.

    • Solution: Optimize the derivatization conditions. Ensure the reagent is not expired and has been stored correctly to prevent hydrolysis. Re-optimize reaction time and temperature. Ensure the sample extract is completely dry before adding the derivatization reagent, as water will destroy most acylation and silylation reagents.

  • Cause 3: Column Contamination. Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.[12]

    • Solution: Implement a regular column bake-out schedule according to the manufacturer's temperature limits. If contamination is severe, trimming the front end of the column is an effective solution.[11]

  • Cause 4: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase.[10]

    • Solution: Dilute the sample and re-inject. If high sensitivity is required, consider optimizing the split ratio instead of injecting a highly concentrated sample.

Issue 2: Low or No Signal (Poor Sensitivity)

Question: I am seeing a very weak signal, or no peak at all, for my derivatized Fenproporex. What should I investigate?

Answer: A lack of signal is a critical issue that can halt your workflow. Here are the steps to diagnose the problem:

  • Cause 1: Ineffective Derivatization. The reaction may have failed or been inefficient.

    • Solution: Prepare a mid-range concentration standard and derivatize it. If this also fails, the problem lies with the derivatization step. Check the reagent's purity and expiration date. Ensure the reaction conditions (temperature, time, solvent) are correct. For instance, acylation with PFPA or HFBA is often performed at 70°C for 30 minutes.[3]

  • Cause 2: Leaks in the GC-MS System. A leak in the carrier gas line, septum, or column fittings will reduce the amount of sample reaching the detector.[13]

    • Solution: Perform a leak check of the entire system using an electronic leak detector. Pay close attention to the injector septum, column nuts, and transfer line connection.[14]

  • Cause 3: Sample Degradation. Fenproporex or its derivative might be degrading in the injector port if the temperature is too high.

    • Solution: Try lowering the injector temperature in 10-20°C increments. Ensure the use of a deactivated inlet liner to minimize active sites that can promote degradation.[11]

  • Cause 4: MS Detector or Source Issues. The detector may not be functioning correctly, or the ion source may be dirty.

    • Solution: Check the MS tuning report to ensure the detector voltage and ion abundances are within specifications.[14] If the source is dirty, it will require cleaning as per the manufacturer's instructions. A dirty source can lead to a significant loss in sensitivity.[11]

Issue 3: Poor Reproducibility

Question: My peak areas for the same sample are highly variable between injections. How can I improve reproducibility?

Answer: Poor reproducibility can invalidate quantitative results. The issue often lies in the sample introduction or preparation steps.

  • Cause 1: Manual Injection Technique. Inconsistent injection speed and volume are common with manual injections.[15]

    • Solution: Use an autosampler for precise and repeatable injections. If manual injection is necessary, use the solvent flush technique to ensure the entire sample volume is introduced into the injector.[15]

  • Cause 2: Inconsistent Derivatization Yield. Minor variations in reaction conditions can lead to different amounts of derivative being formed.

    • Solution: Use an internal standard that is structurally similar to Fenproporex and is added before the extraction and derivatization step. This will compensate for variations in both extraction recovery and derivatization yield. Also, ensure precise control over reaction time and temperature for all samples.

  • Cause 3: Sample Adsorption. The analyte may be adsorbing to active sites within the syringe, vial, or GC system.

    • Solution: Use deactivated vials and syringes. Injecting a high-concentration standard can sometimes help to "prime" the system and passivate active sites before running samples.[16]

Quantitative Data Summary

The following table summarizes the performance of various derivatization reagents for the analysis of Fenproporex and other amphetamine-type stimulants (ATS).

Derivatization ReagentAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
MBTFA/MSTFA Fenproporex, AmphetaminePorcine Bone Marrow1 ng/mg5 ng/mg>80%[17]
PFPA, HFBA, TFAA Amphetamines, CathinonesOral Fluid-2.5 - 10 ng/mL-[3]
Acetic Anhydride (AA) ATS (MA, MDMA, MDEA)Human UrineLowest among tested acylating agents--[5][6]

Note: MBTFA = N-methyl-bis-trifluoroacetamide; MSTFA = N-methyl-N-(trimethylsilyl)trifluoroacetamide; PFPA = Pentafluoropropionic anhydride; HFBA = Heptafluorobutyric anhydride; TFAA = Trifluoroacetic anhydride.

Experimental Protocols

Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol is adapted from methods used for the analysis of amphetamine-related drugs.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., urine, oral fluid), add an appropriate internal standard.

    • Add 250 µL of a basic buffer (e.g., 10M KOH-saturated NaHCO₃, 3:17 v/v) to adjust the pH.[6]

    • Add 1.5 mL of a non-polar extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[3][6]

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[3]

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final solution into the GC-MS.

    • Use a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity, using characteristic ions of the PFP-Fenproporex derivative.

Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol is based on general procedures for silylating amines.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Follow the same extraction procedure as described in Protocol 1. Ensure the final residue is completely dry, as moisture will deactivate the MSTFA reagent.

  • Derivatization:

    • To the dry residue, add 50 µL of MSTFA (optionally with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection. No evaporation step is typically needed.

  • GC-MS Analysis:

    • Inject 1-2 µL of the solution into the GC-MS.

    • Use a standard non-polar column.

    • Operate the mass spectrometer in Scan or SIM mode to detect the TMS-Fenproporex derivative.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Urine, Oral Fluid) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (Basic pH) Spike->Extract Evaporate 4. Evaporate to Dryness Extract->Evaporate AddReagent 5. Add Derivatization Reagent (e.g., PFPA, MSTFA) Evaporate->AddReagent Heat 6. Heat Reaction Vial (e.g., 70°C for 30 min) AddReagent->Heat Cool 7. Cool to Room Temp Heat->Cool Reconstitute 8. Reconstitute in Solvent (if necessary) Cool->Reconstitute Inject 9. Inject into GC-MS Reconstitute->Inject Analyze 10. Data Acquisition (Scan or SIM mode) Inject->Analyze

Caption: General experimental workflow for the derivatization and GC-MS analysis of Fenproporex.

Troubleshooting_Tree Start Start: Inconsistent or Poor Results Problem What is the primary issue? Start->Problem NoPeak Peak visible in high concentration standard? Problem->NoPeak No Peak / Very Low Signal BadShape Is peak fronting or tailing? Problem->BadShape Poor Peak Shape LowSignal Is the baseline noisy? Problem->LowSignal Low S/N Ratio Sol_Deriv Check Derivatization: - Reagent age/purity - Reaction conditions - Sample dryness NoPeak->Sol_Deriv No Sol_Leak Check System Integrity: - Perform leak check - Check gas flows - Clean ion source NoPeak->Sol_Leak Yes Sol_ActiveSites Address Active Sites: - Use deactivated liner - Trim/replace column BadShape->Sol_ActiveSites Tailing Sol_Contam Address Contamination: - Bake out column - Check sample cleanup BadShape->Sol_Contam Both/Other Sol_Gas Improve Gas Purity: - Check/replace gas traps - Use high-purity gas LowSignal->Sol_Gas Yes Sol_Cleanup Optimize MS & Cleanup: - Clean MS source - Improve sample cleanup LowSignal->Sol_Cleanup No

References

Addressing variability in animal studies involving (+)-Fenproporex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal studies involving (+)-Fenproporex. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Fenproporex and its primary metabolite?

(+)-Fenproporex is an amphetamine-based anorectic drug. In vivo, it is rapidly and extensively metabolized to (+)-amphetamine, which is responsible for many of its pharmacological effects.[1][2][3][4][5][6] This metabolic conversion is a critical factor to consider in experimental design and data interpretation.

Q2: What are the reported behavioral effects of (+)-Fenproporex in rodents?

Studies in rats have shown that (+)-Fenproporex can induce a range of behavioral changes, including:

  • Anxiogenic-like effects: Observed in the elevated plus-maze task at doses of 6.25, 12.5, and 25 mg/kg (i.p.) after chronic administration.[7][8]

  • Memory impairment: Chronic administration of 12.5 and 25 mg/kg (i.p.) impaired performance in habituation and object recognition tasks.[7][8]

  • Increased locomotor activity: Both acute and chronic administration have been shown to increase motor activity.[2][9]

  • Stereotyped behavior: Behaviors such as sniffing, continuous licking, and false bites have been observed, particularly at higher doses and with chronic administration.[9]

Q3: Are there sex-dependent differences in the response to (+)-Fenproporex?

Yes, studies in Wistar rats have indicated significant sex-based differences. Female rats may require higher doses of (+)-Fenproporex to achieve a complete blockade of food intake compared to males.[9] Furthermore, female rats have been reported to show greater sensitivity to the motor-stimulating effects of the drug and exhibit more pronounced and prolonged stereotyped behaviors.[9] These differences suggest that sex is a critical variable to consider and control for in study design.

Q4: How does the duration of administration (acute vs. chronic) affect the outcomes?

The duration of (+)-Fenproporex administration can lead to different physiological and behavioral outcomes:

  • Acute Administration: A single injection has been shown to increase the activity of Krebs cycle enzymes, mitochondrial respiratory chain complexes, and creatine (B1669601) kinase in the brains of young rats.[3] It has also been observed to cause DNA damage in peripheral blood.[5]

  • Chronic Administration: Repeated administration over 14 days also increased brain energy metabolism.[3] However, unlike acute administration, chronic treatment did not show significant DNA damage, suggesting the activation of DNA repair mechanisms.[5] Chronic use is also associated with memory impairment and anxiogenic-like effects.[7][8]

Troubleshooting Variability in Animal Studies

Issue 1: High variability in behavioral readouts between animals.

  • Possible Cause: Inconsistent drug administration, leading to variable plasma and brain concentrations of (+)-Fenproporex and its active metabolite, amphetamine.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel are thoroughly trained on the chosen route of administration (e.g., intraperitoneal injection, oral gavage). For intraperitoneal (i.p.) injections, administer to the lower abdominal quadrants, aspirate before injecting to avoid administration into the bladder or GI tract, and alternate sides for repeated dosing.[10]

    • Vehicle and Formulation: Use a consistent and appropriate vehicle for solubilizing (+)-Fenproporex. One study successfully used 2% Tween 80 in saline.[7] Ensure the drug is fully dissolved and the formulation is homogenous before each administration.

    • Acclimatization: Ensure all animals are properly acclimatized to the housing conditions and handling procedures before the start of the experiment to minimize stress-induced variability.

Issue 2: Discrepancies in results between different studies or laboratories.

  • Possible Cause: Differences in animal models (species, strain, age, sex) and experimental conditions.

  • Troubleshooting Steps:

    • Animal Model Selection: Be aware that metabolic rates and enzyme activities can differ significantly between species (e.g., rats vs. mice) and even strains, affecting the pharmacokinetics of (+)-Fenproporex.[11][12][13] The selection of the animal model should be justified based on the research question.

    • Control for Sex and Age: As noted, sex can significantly impact behavioral responses.[9] Age can also be a factor, with studies showing effects in both young and adult rats.[5] Clearly report the sex and age of the animals used.

    • Environmental Conditions: Maintain consistent and controlled environmental conditions (e.g., light-dark cycle, temperature, housing) as these can influence animal behavior and physiology.

Issue 3: Difficulty in correlating administered dose with the observed effect.

  • Possible Cause: The primary effects may be driven by the metabolite, (+)-amphetamine, rather than the parent drug. The rate of metabolism can vary between individuals.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to measure the plasma concentrations of both (+)-Fenproporex and (+)-amphetamine over time. This will provide a clearer understanding of the exposure levels of the active compound.

    • Dose-Response Studies: Conduct thorough dose-response studies to establish a clear relationship between the administered dose and the biological effect of interest. Studies have used a range of i.p. doses in rats, from 6.25 mg/kg to 25 mg/kg.[3][5][7][8]

    • Metabolic Pathway Consideration: Acknowledge the metabolic conversion to amphetamine in the interpretation of results. The primary mechanism of action is likely related to the dopaminergic effects of amphetamine.[9]

Data Presentation

Table 1: Behavioral Effects of Chronic (+)-Fenproporex Administration in Male Wistar Rats [7][8]

Dose (mg/kg, i.p. for 14 days)Habituation Task PerformanceObject Recognition Task PerformanceElevated Plus-Maze (Anxiety-like Behavior)
Vehicle (Control)NormalNormalBaseline
6.25NormalNormalAnxiogenic-like effects observed
12.5ImpairedImpairedAnxiogenic-like effects observed
25ImpairedImpairedAnxiogenic-like effects observed

Table 2: Sex-Dependent Anorectic and Motor Effects of (+)-Fenproporex in Wistar Rats [9]

ParameterMale RatsFemale Rats
Anorectic Effect
Dose for complete food intake blockade10 mg/kg (i.p.)20 mg/kg (i.p.)
Motor Activity (Chronic Treatment)
SalineNot specifiedNot specified
(+)-Fenproporex (10 mg/kg, i.p.)908 +/- 479 (activity counts)1511 +/- 573 (activity counts)
Stereotyped Behavior Score
(+)-Fenproporex (10 mg/kg, i.p.)6.0 +/- 0.99.7 +/- 1.3

Experimental Protocols

Protocol 1: Chronic Intraperitoneal Administration and Behavioral Testing in Rats [7][8]

  • Animals: Adult male Wistar rats (250-300g).

  • Housing: Group-caged (5 per cage) with free access to food and water, maintained on a 12-h light-dark cycle at 23±1°C.

  • Drug Preparation: (+)-Fenproporex was diluted in 2% polyoxyethylenesorbitan monooleate (Tween 80) in saline (0.09% NaCl).

  • Administration: Animals received intraperitoneal (i.p.) injections of vehicle (2% Tween 80 in saline) or (+)-Fenproporex (6.25, 12.5, or 25 mg/kg) once daily for 14 days. The injection volume was 1 ml/kg.

  • Behavioral Analysis: Performed 24 hours after the last injection.

    • Habituation to Open-Field: Assesses memory through decreased exploratory activity upon re-exposure to the same environment.

    • Object Recognition Task: Evaluates recognition memory based on the differential exploration of a novel versus a familiar object.

    • Elevated Plus-Maze: Measures anxiety-like behavior by quantifying the time spent in and entries into the open and enclosed arms of the maze.

Protocol 2: Quantification of (+)-Fenproporex and Amphetamine in Biological Samples

While specific protocols for animal tissues were not detailed in the provided search results, methods for human samples can be adapted. A general approach involves:

  • Sample Collection: Collect blood, plasma, or specific brain tissues at predetermined time points after administration.

  • Sample Preparation: This is a critical step to remove interfering substances. Common techniques include:

    • Liquid-Liquid Extraction (LLE)

    • Solid-Phase Extraction (SPE)

    • Protein Precipitation [14]

  • Analytical Method: Use a validated chromatographic method for quantification.

    • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of amphetamines.[1] Derivatization (e.g., acetylation) may be required.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the simultaneous determination of multiple analytes.[15][16]

  • Method Validation: The analytical method must be fully validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible data.[15]

Visualizations

metabolic_pathway Fenproporex (+)-Fenproporex N_dealkylation Side Chain Degradation (N-dealkylation) Fenproporex->N_dealkylation Major Pathway Hydroxylation Aromatic Hydroxylation (followed by methylation) Fenproporex->Hydroxylation Overlapping Pathway Amphetamine (+)-Amphetamine N_dealkylation->Amphetamine Beta_Hydroxylation Beta-Hydroxylation Amphetamine->Beta_Hydroxylation Minor Pathway Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Norephedrine Norephedrine (Minor Metabolite) Beta_Hydroxylation->Norephedrine

Caption: Metabolic pathway of (+)-Fenproporex.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (e.g., Wistar Rats, specific age/sex) Acclimatization Acclimatization (Standard housing conditions) Animal_Selection->Acclimatization Drug_Admin Drug Administration ((+)-Fenproporex or Vehicle) Route: i.p. or gavage Duration: Acute or Chronic Acclimatization->Drug_Admin Behavioral Behavioral Testing (e.g., Open-Field, EPM) Drug_Admin->Behavioral Biochemical Biochemical/Molecular Analysis (e.g., Brain tissue, Blood samples) Drug_Admin->Biochemical Data Data Analysis & Interpretation Behavioral->Data Biochemical->Data

References

Technical Support Center: Optimization of Chromatographic Separation of Fenproporex and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the chromatographic separation of Fenproporex and its primary metabolites, amphetamine and norephedrine (B3415761). This resource is intended for researchers, scientists, and drug development professionals to assist in method development and resolve common issues encountered during analysis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the chromatographic analysis of Fenproporex and its metabolites.

Frequently Asked Questions (FAQs)

  • Q1: Why is the separation of Fenproporex from its metabolite amphetamine critical?

    • A1: Fenproporex is rapidly and extensively metabolized to amphetamine in the body.[1] Therefore, to accurately quantify Fenproporex and to avoid misinterpretation of results (attributing the presence of amphetamine solely to illicit amphetamine use), a chromatographic method with sufficient resolution to separate the parent drug from its active metabolite is essential.[2] In forensic and clinical settings, distinguishing between Fenproporex use and amphetamine abuse is crucial.

  • Q2: What are the main challenges in the chiral separation of Fenproporex and its metabolites?

    • A2: Fenproporex, amphetamine, and norephedrine are all chiral compounds, existing as enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. The primary challenge is selecting a chiral stationary phase (CSP) and mobile phase combination that provides adequate enantioselectivity for baseline or near-baseline resolution of the enantiomeric pairs.[3] Factors such as the mobile phase composition (organic modifier, additives), temperature, and flow rate can significantly impact the separation.[3][4]

  • Q3: My chromatogram shows significant peak tailing for Fenproporex and its metabolites. What are the common causes and solutions?

    • A3: Peak tailing for basic compounds like Fenproporex and its metabolites is a common issue in both HPLC and GC.

      • In HPLC: This is often due to secondary interactions between the basic amine groups of the analytes and acidic residual silanols on the silica-based stationary phase.[3] To mitigate this, you can:

        • Use a lower pH mobile phase to keep the silanols protonated and reduce interaction.

        • Add a basic modifier (e.g., diethylamine) to the mobile phase to compete for the active sites.

        • Employ a column with end-capping or a stationary phase designed for basic compounds.

      • In GC: Peak tailing can result from active sites in the inlet liner, column, or contamination.[5] Solutions include:

        • Using a deactivated inlet liner.

        • Trimming the first few centimeters of the column.

        • Ensuring proper column installation to avoid dead volume.

  • Q4: I am observing poor resolution between Fenproporex and amphetamine. How can I improve it?

    • A4: Improving resolution can be achieved by several approaches:

      • Optimize the mobile phase composition (HPLC): Adjusting the organic modifier-to-aqueous buffer ratio can significantly impact selectivity. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).

      • Adjust the temperature program (GC): A slower temperature ramp rate can improve the separation of closely eluting compounds.

      • Change the stationary phase: If optimization of mobile phase/temperature program is insufficient, switching to a column with a different selectivity may be necessary.

      • Decrease the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[3]

  • Q5: Can Fenproporex use lead to a positive result in an amphetamine immunoassay?

    • A5: Yes. Due to the extensive metabolism of Fenproporex to amphetamine, its use can result in a positive screening result for amphetamines in immunoassays.[2] Therefore, a confirmatory analysis using a more specific method like GC-MS or LC-MS/MS is mandatory to differentiate between Fenproporex use and amphetamine administration.

Data Presentation

The following tables summarize typical chromatographic parameters for the separation of Fenproporex and its metabolites. Note that these values can vary depending on the specific instrument, column, and experimental conditions.

Table 1: HPLC-UV Separation Parameters

AnalyteRetention Time (min)Resolution (Rs)Mobile PhaseColumn
Amphetamine3.5-Acetonitrile:Water:Phosphoric AcidPrimesep 200, 5 µm
Fenproporex5.2> 1.5 (vs. Amphetamine)Acetonitrile:Water:Phosphoric AcidPrimesep 200, 5 µm
NorephedrineNot specifiedNot specifiedNot specifiedNot specified

Data synthesized from available literature. Actual values are highly method-dependent.

Table 2: GC-MS Separation Parameters (as acetylated derivatives)

AnalyteRetention IndexLimit of Detection (ng/mL)
AmphetamineNot specified100
FenproporexNot specified50
NorephedrineNot specifiedNot specified

Data derived from studies on Fenproporex metabolism.[2] Retention indices are dependent on the specific GC column and temperature program.

Table 3: Chiral HPLC Separation of Amphetamine Enantiomers (as 2-naphthoyl chloride derivatives)

EnantiomerMobile PhaseColumn
d-amphetamineHexane (B92381):Isopropanol (B130326):Acetonitrile (97:3:0.5)Chiral Stationary Phase
l-amphetamineHexane:Isopropanol:Acetonitrile (97:3:0.5)Chiral Stationary Phase

This method can detect as little as 0.5% of the l-enantiomer (B50610) in d-amphetamine.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of Fenproporex and Amphetamine

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Primesep 200 (or equivalent C18 column).

    • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized for best resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (from Urine):

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the urine matrix.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the analytes based on the retention times and peak areas of reference standards.

Protocol 2: GC-MS Method for the Analysis of Fenproporex and Metabolites in Urine

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Sample Preparation and Derivatization:

    • Hydrolysis: To cleave conjugates, treat the urine sample with acid.[2]

    • Extraction: Perform a liquid-liquid extraction at an alkaline pH (e.g., pH 8-9).[2]

    • Derivatization: Evaporate the extract to dryness and acetylate the residue using a suitable agent (e.g., acetic anhydride) to improve the chromatographic properties of the analytes.[2]

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is crucial for the separation. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the compounds based on their retention times and mass spectra compared to reference standards.

Protocol 3: Chiral HPLC Method for the Separation of Amphetamine Enantiomers

  • Instrumentation:

    • HPLC system with a UV detector.

  • Derivatization (Indirect Method):

    • React the amphetamine sample with an achiral derivatizing agent, such as 2-naphthoyl chloride, to form diastereomers.[6]

  • Chromatographic Conditions:

    • Column: A standard achiral column (e.g., C18) can be used to separate the resulting diastereomers. Alternatively, for a direct method, use a chiral stationary phase (CSP) without derivatization.

    • Mobile Phase: For the separation of 2-naphthoyl chloride derivatives, a mobile phase of hexane, isopropyl alcohol, and acetonitrile (e.g., 97:3:0.5 v/v/v) can be used.[6] For direct chiral separations, the mobile phase will depend on the CSP and is often a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), sometimes with a basic or acidic additive.

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: 254 nm for the 2-naphthoyl derivatives.[6]

  • Analysis:

    • Inject the derivatized sample (or underivatized for direct methods).

    • The two diastereomers (or enantiomers) will elute at different retention times, allowing for their separation and quantification.

Visualizations

Metabolic Pathway of Fenproporex

Fenproporex_Metabolism Fenproporex Fenproporex Amphetamine Amphetamine Fenproporex->Amphetamine N-dealkylation (Major Pathway) Hydroxylated_Metabolites Hydroxylated and Methylated Metabolites Fenproporex->Hydroxylated_Metabolites Aromatic Hydroxylation and Methylation Norephedrine Norephedrine Amphetamine->Norephedrine β-hydroxylation (Minor Pathway)

Metabolic conversion of Fenproporex.

Experimental Workflow for GC-MS Analysis of Fenproporex in Urine

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction (pH 8-9) Hydrolysis->Extraction Derivatization Acetylation Extraction->Derivatization Final_Sample Reconstituted Sample Derivatization->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Workflow for Fenproporex analysis in urine by GC-MS.

References

Validation & Comparative

A Comparative Analysis of (+)-Fenproporex and Sibutramine on Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological agents (+)-Fenproporex and Sibutramine, focusing on their effects on food intake. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the nuances of these two anorectic compounds.

Executive Summary

Data Presentation: Effects on Food Intake

The following tables summarize the quantitative data from various studies on the effects of (+)-Fenproporex and Sibutramine on food intake. It is important to note that the experimental conditions, animal models, and dosages vary between studies, making direct comparisons challenging.

Table 1: Effect of (+)-Fenproporex on Food Intake in Animal Models

Animal ModelDosageDuration of TreatmentObserved Effect on Food IntakeReference
Male Wistar Rats10 mg/kg, i.p.Acute (single dose)Decreased food intake to 4.4 g (vs. 12.8 g in saline group)[1]

Table 2: Effect of Sibutramine on Food Intake in Human and Animal Models

Population/Animal ModelDosageDuration of TreatmentObserved Effect on Food IntakeReference
Obese Women10 mg/day7 days16.6% reduction in food intake compared to placebo[2]
Obese Women15 mg/day7 days22.3% reduction in food intake compared to placebo[2]
Young Male Subjects15 mgSingle doseSignificant reduction in energy (1304 kJ), protein (294 kJ), fat (414 kJ), and carbohydrate (594 kJ) intake compared to placebo[3]
Diet-Induced Obese Male Wistar Rats3 mg/kg/day, p.o.21 daysSignificant decrease in food intake throughout the treatment period[4][5]
Male and Female Wistar Rats10 mg/kgAcuteConsistent decrease in carbohydrate and fat intake

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the effects of (+)-Fenproporex and Sibutramine on food intake.

(+)-Fenproporex Administration and Food Intake Measurement in Rats

A study investigating the anorectic effects of (+)-Fenproporex in male Wistar rats involved the following protocol[1]:

  • Animals: Male Wistar rats were utilized.

  • Drug Administration: (+)-Fenproporex was administered intraperitoneally (i.p.) at a dose of 10 mg/kg. A control group received saline.

  • Food Intake Measurement: Food intake was measured in grams. The specific method of measurement (e.g., manual weighing of remaining food) and the timing of measurements post-administration were part of the experimental design.

Sibutramine Administration and Food Intake Measurement in Rats

A study on the effects of Sibutramine in diet-induced obese (DIO) male Wistar rats employed the following methodology[4][5]:

  • Animals: Male Wistar rats were made obese through a high-fat diet.

  • Drug Administration: Sibutramine was administered orally (p.o.) by gavage at a dose of 3 mg/kg/day for 21 days. The control group received deionized water.

  • Food Intake Measurement: Daily food intake was measured throughout the 21-day treatment period.

Automated Food Intake Monitoring

For more detailed analysis of feeding behavior, automated systems are often employed. These systems can continuously monitor food and water intake, allowing for the analysis of meal patterns, including meal size, duration, and frequency. Such systems typically involve specialized cages with integrated weighing sensors for food and water containers.

Signaling Pathways and Mechanisms of Action

The anorectic effects of (+)-Fenproporex and Sibutramine are mediated by different neurochemical pathways.

(+)-Fenproporex: An Amphetamine Prodrug

(+)-Fenproporex is metabolized in the body to amphetamine[6]. Amphetamine exerts its primary effects on the dopaminergic system, leading to an increase in synaptic dopamine (B1211576) levels. This is thought to reduce the rewarding value of food and suppress appetite.

Fenproporex_Pathway cluster_neuron Dopaminergic Neuron Terminal Fenproporex (+)-Fenproporex Metabolism Metabolism (in vivo) Fenproporex->Metabolism Ingestion Amphetamine Amphetamine Metabolism->Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses/Inhibits VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Synaptic_Dopamine Increased Synaptic Dopamine Amphetamine->Synaptic_Dopamine Appetite_Suppression Appetite Suppression Synaptic_Dopamine->Appetite_Suppression

Mechanism of Action of (+)-Fenproporex.
Sibutramine: A Monoamine Reuptake Inhibitor

Sibutramine functions by inhibiting the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (DA) from the synaptic cleft[7][8][9][10][11]. The increased levels of these neurotransmitters in key brain regions, such as the hypothalamus, enhance feelings of satiety and reduce appetite[7][10].

Sibutramine_Pathway cluster_transporters Monoamine Transporters Sibutramine Sibutramine SERT Serotonin Transporter (SERT) Sibutramine->SERT Inhibits NET Norepinephrine Transporter (NET) Sibutramine->NET Inhibits DAT Dopamine Transporter (DAT) Sibutramine->DAT Inhibits (less potent) Synaptic_5HT Increased Synaptic Serotonin Sibutramine->Synaptic_5HT Synaptic_NE Increased Synaptic Norepinephrine Sibutramine->Synaptic_NE Synaptic_DA Increased Synaptic Dopamine Sibutramine->Synaptic_DA Satiety Enhanced Satiety Synaptic_5HT->Satiety Synaptic_NE->Satiety Synaptic_DA->Satiety

Mechanism of Action of Sibutramine.

Experimental Workflow

The general workflow for a comparative study of anorectic agents on food intake in a rodent model is depicted below.

Experimental_Workflow start Start acclimation Animal Acclimation (Housing & Diet) start->acclimation baseline Baseline Food Intake Measurement acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: (+)-Fenproporex randomization->group2 group3 Group 3: Sibutramine randomization->group3 treatment Drug Administration group1->treatment group2->treatment group3->treatment measurement Food Intake Monitoring (Manual or Automated) treatment->measurement analysis Data Analysis (e.g., Meal Pattern Analysis) measurement->analysis end End analysis->end

General Experimental Workflow.

Conclusion and Future Directions

Both (+)-Fenproporex and Sibutramine effectively reduce food intake, contributing to their utility as weight management agents. Sibutramine achieves this through the inhibition of serotonin, norepinephrine, and dopamine reuptake, while (+)-Fenproporex's effects are mediated by its conversion to amphetamine and subsequent action on the dopaminergic system.

A significant gap in the literature is the absence of direct comparative studies that quantify the effects of these two drugs on food intake and feeding microstructure under the same experimental conditions. Such studies would be invaluable for a more nuanced understanding of their respective potencies, efficacies, and behavioral effects on appetite. Future research should aim to conduct head-to-head comparisons in validated animal models, utilizing automated feeding monitoring systems to capture detailed data on meal patterns and macronutrient selection. This would provide a clearer picture of their distinct pharmacological profiles and better inform their potential applications in research and development.

References

A Comparative Neurochemical Analysis: (+)-Fenproporex and Mazindol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct neurochemical profiles of the psychostimulants (+)-Fenproporex and Mazindol.

This guide provides a comprehensive comparison of the neurochemical differences between (+)-Fenproporex and Mazindol, focusing on their mechanisms of action at the molecular level. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Overview of Compounds

(+)-Fenproporex is a psychostimulant of the phenethylamine (B48288) and amphetamine chemical classes. It is recognized primarily as a prodrug for d-amphetamine, with its pharmacological effects largely attributed to its metabolic conversion to this more potent central nervous system stimulant.[1][2] While it has been used as an anorectic, its clinical use is limited due to its potential for abuse and amphetamine-like side effects.[3]

Mazindol is a tetracyclic sympathomimetic amine, structurally distinct from amphetamine-related compounds.[4] It acts as a monoamine reuptake inhibitor, affecting dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506) systems.[5][6] Mazindol has been investigated for the treatment of obesity and has also been explored as a potential pharmacotherapy for cocaine addiction.[4]

Primary Mechanism of Action

The neurochemical effects of (+)-Fenproporex are predominantly mediated by its active metabolite, d-amphetamine . Amphetamine is a potent releaser and reuptake inhibitor of dopamine (DA) and norepinephrine (NE).[7][8] It enters the presynaptic neuron via monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET), and disrupts the vesicular storage of these neurotransmitters, leading to a significant, non-vesicular release into the synaptic cleft.[7]

In contrast, Mazindol primarily functions as a reuptake inhibitor of norepinephrine and dopamine, with a lower affinity for the serotonin transporter (SERT).[5][6] While some evidence suggests Mazindol may also promote the release of these neurotransmitters, its primary and most well-characterized mechanism is the blockade of DAT and NET, which increases the synaptic concentration and duration of action of dopamine and norepinephrine.[5][6]

Quantitative Comparison of Neurochemical Activity

The following tables summarize the available quantitative data on the interaction of Mazindol and d-amphetamine (the active metabolite of (+)-Fenproporex) with the dopamine, norepinephrine, and serotonin transporters. It is important to note that direct binding and uptake inhibition data for (+)-Fenproporex itself are scarce in the scientific literature, reflecting its role as a prodrug.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Mazindol 27.6[9]3.2[9]153[9]
d-Amphetamine ~500 - 600[10]~70 - 100[10]~20,000 - 40,000[10]

Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Uptake Inhibition (IC50, nM)

CompoundDopamine UptakeNorepinephrine UptakeSerotonin Uptake
Mazindol 57 - 280[5]< 19[5]550 - 4100[5]
d-Amphetamine ~770[11]~420[11]~6800[11]

Lower IC50 values indicate greater potency in inhibiting neurotransmitter uptake.

Table 3: Neurotransmitter Release (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
Mazindol Weak releasing agent[5]Weak releasing agent[5]Weak releasing agent[5]
d-Amphetamine 8.0[12]-1756[12]

Lower EC50 values indicate greater potency in inducing neurotransmitter release. Data for norepinephrine release by d-amphetamine and for all three neurotransmitters by Mazindol are not consistently reported in terms of EC50 values, with studies generally indicating Mazindol is a very weak releasing agent.

Signaling Pathways and Mechanisms

The distinct mechanisms of (+)-Fenproporex (via d-amphetamine) and Mazindol lead to different modulations of monoaminergic signaling pathways.

Signaling_Pathways cluster_fenproporex (+)-Fenproporex (via d-Amphetamine) Pathway cluster_mazindol Mazindol Pathway Fenproporex (+)-Fenproporex Amphetamine d-Amphetamine Fenproporex->Amphetamine Metabolism Presynaptic_Neuron_F Presynaptic Dopaminergic/Noradrenergic Neuron Amphetamine->Presynaptic_Neuron_F Enters via DAT/NET VMAT2_F VMAT2 Amphetamine->VMAT2_F Inhibits DAT_NET_F DAT/NET Amphetamine->DAT_NET_F Induces Reverse Transport (Efflux) Dopamine_Vesicle_F Dopamine/ Norepinephrine Vesicles Presynaptic_Neuron_F->Dopamine_Vesicle_F Synaptic_Cleft_F Synaptic Cleft Presynaptic_Neuron_F->Synaptic_Cleft_F Non-vesicular Release (Efflux) Dopamine_Vesicle_F->Synaptic_Cleft_F Vesicular Release (Disrupted) Postsynaptic_Receptor_F Postsynaptic Dopamine/ Norepinephrine Receptors Synaptic_Cleft_F->Postsynaptic_Receptor_F Increased Activation Mazindol Mazindol DAT_NET_M DAT/NET Mazindol->DAT_NET_M Inhibits Reuptake Presynaptic_Neuron_M Presynaptic Dopaminergic/Noradrenergic Neuron Dopamine_Vesicle_M Dopamine/ Norepinephrine Vesicles Synaptic_Cleft_M Synaptic Cleft Dopamine_Vesicle_M->Synaptic_Cleft_M Normal Vesicular Release Synaptic_Cleft_M->DAT_NET_M Reuptake (Blocked) Postsynaptic_Receptor_M Postsynaptic Dopamine/ Norepinephrine Receptors Synaptic_Cleft_M->Postsynaptic_Receptor_M Prolonged Activation

Figure 1: Comparative Signaling Pathways. This diagram illustrates the distinct mechanisms of action of (+)-Fenproporex (via d-amphetamine) and Mazindol on presynaptic monoaminergic neurons.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized method for determining the binding affinity (Ki) of a compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing target transporter (DAT, NET, or SERT) start->prep incubation Incubate membranes, radioligand, and test compound to reach equilibrium prep->incubation radioligand Prepare radioligand solution (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT) radioligand->incubation competitor Prepare serial dilutions of test compound ((+)-Fenproporex or Mazindol) competitor->incubation filtration Rapidly filter mixture through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer to remove non-specific binding filtration->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analysis Analyze data to determine IC50 and calculate Ki values scintillation->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a specific monoamine transporter.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Reaction Mixture: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound ((+)-Fenproporex or Mazindol).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assay

This protocol describes a method to measure the inhibition of dopamine, norepinephrine, or serotonin uptake into isolated nerve terminals (synaptosomes) by a test compound.

Synaptosomal_Uptake_Workflow start Start prep Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) start->prep preincubation Pre-incubate synaptosomes with varying concentrations of test compound or vehicle prep->preincubation uptake Initiate uptake by adding radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) preincubation->uptake incubation Incubate for a short period at 37°C to measure initial uptake rate uptake->incubation filtration Terminate uptake by rapid filtration and wash to remove extracellular radiolabel incubation->filtration scintillation Measure radioactivity accumulated in synaptosomes filtration->scintillation analysis Calculate percent inhibition and determine IC50 values scintillation->analysis end End analysis->end

Figure 3: Synaptosomal Uptake Assay Workflow. This flowchart illustrates the procedure for a synaptosomal uptake inhibition assay, a functional measure of a compound's effect on monoamine transporter activity.

Detailed Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine uptake, cortex for norepinephrine and serotonin uptake) by homogenization in a sucrose (B13894) solution followed by differential centrifugation.

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound ((+)-Fenproporex or Mazindol) or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: The mixture is incubated for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

  • Scintillation Counting: The amount of radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition of specific uptake by the test compound is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Summary of Neurochemical Differences

The primary neurochemical distinction between (+)-Fenproporex and Mazindol lies in their fundamental mechanisms of action.

  • (+)-Fenproporex , through its active metabolite d-amphetamine, is a potent releaser and, to a lesser extent, a reuptake inhibitor of dopamine and norepinephrine. Its action is characterized by a rapid and substantial increase in synaptic monoamine levels, largely independent of neuronal firing.

  • Mazindol is primarily a reuptake inhibitor of norepinephrine and dopamine, with a weaker effect on serotonin reuptake. It enhances monoaminergic neurotransmission by prolonging the presence of endogenously released neurotransmitters in the synaptic cleft. While it may have some weak releasing properties, this is not its predominant mechanism.

These differences in their interaction with monoamine transporters result in distinct pharmacological profiles, which should be carefully considered in research and drug development contexts. The data and protocols provided in this guide offer a framework for the continued investigation and comparison of these and other neuroactive compounds.

References

A Comparative Guide to the Enantioselective Analysis of Fenproporex Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of Fenproporex, a psychostimulant of the phenethylamine (B48288) class, is crucial for pharmacokinetic, toxicological, and forensic studies, as enantiomers often exhibit different pharmacological and metabolic profiles. While specific, validated methods for the direct chiral separation of Fenproporex are not abundantly available in published literature, methodologies for structurally analogous compounds, particularly amphetamine and methamphetamine, provide a strong foundation for method development. This guide compares various chiral chromatography techniques and provides experimental data from these analogous separations to inform the development of robust enantioselective analytical methods for Fenproporex.

Comparison of Chiral Chromatography Techniques

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary techniques for the chiral separation of amphetamine-like compounds. The choice of technique depends on factors such as desired analysis speed, sample matrix, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.Wide variety of commercially available CSPs, versatile for different compound classes, well-established technique.Longer analysis times compared to SFC, higher consumption of organic solvents.
Chiral SFC Utilizes supercritical CO2 as the main mobile phase, often with a polar co-solvent, and a chiral stationary phase.Fast separations, reduced organic solvent consumption, lower backpressure allowing for higher flow rates.[1][2]Requires specialized instrumentation, method development can be complex.
Chiral GC-MS Typically involves derivatization of the amine group with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.High resolution and sensitivity, provides mass spectral data for confident identification.[3]Derivatization step adds complexity and potential for side reactions, not suitable for thermolabile compounds.

Data Presentation: Performance of Chiral Stationary Phases for Amphetamine Analogs

The following tables summarize quantitative data from the enantioselective separation of amphetamine and methamphetamine, which can serve as a starting point for the analysis of Fenproporex. Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most successful for this class of compounds.[4]

Table 1: Supercritical Fluid Chromatography (SFC) Data for Amphetamine and Methamphetamine Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
AmphetamineCHIRALPAK AD-H10% Isopropanol (with 0.5% cyclohexylamine) in CO25(+)-amphetamine: 3.75, (-)-amphetamine: 4.37Baseline Separation
MethamphetamineCHIRALPAK AD-H10% Isopropanol (with 0.5% cyclohexylamine) in CO25(+)-methamphetamine: 2.94, (-)-methamphetamine: 3.28Baseline Separation
AmphetamineChiralpak AD-3CO2 / 0.1% NH4OH in 2-Propanol/Methanol (50/50)Not Specified< 4 min run timeNot Specified

Data for CHIRALPAK AD-H adapted from a study by Lynam and Stringham.[1] Data for Chiralpak AD-3 adapted from a study on R/S-amphetamine in serum.[5]

Table 2: High-Performance Liquid Chromatography (HPLC) Data for Amphetamine and Methamphetamine Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
AmphetamineAgilent InfinityLab Poroshell 120 Chiral-VMethanol with 0.1% Acetic Acid and 0.02% Ammonium (B1175870) HydroxideNot Specified< 5 min run time> 1.9
MethamphetamineAgilent InfinityLab Poroshell 120 Chiral-VMethanol with 0.1% Acetic Acid and 0.02% Ammonium HydroxideNot Specified< 5 min run time> 2.0

Data adapted from an application note by Agilent Technologies.[6]

Experimental Protocols

Below are detailed methodologies for the key experiments cited. These protocols for amphetamine and methamphetamine can be adapted for the enantioselective analysis of Fenproporex.

Protocol 1: Chiral SFC Separation of Amphetamine and Methamphetamine
  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV detection.

  • Chiral Column: CHIRALPAK AD-H, 250 x 4.6 mm.

  • Mobile Phase: 10% Isopropanol (containing 0.5% v/v cyclohexylamine) in CO2.

  • Flow Rate: 5 mL/min.

  • Back Pressure: 150 bar.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase co-solvent, and inject.

This protocol is based on the work of Lynam and Stringham for the rapid separation of amphetamine and methamphetamine enantiomers.[1]

Protocol 2: Chiral HPLC-MS Separation of Amphetamine and Methamphetamine
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Chiral Column: Agilent InfinityLab Poroshell 120 Chiral-V, 2.1 x 150 mm, 2.7 µm.

  • Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide.

  • Column Temperature: 20 °C.

  • Injection Volume: Not specified.

  • Detection: Mass Spectrometry (specific parameters not detailed in the source).

  • Sample Preparation: Prepare samples in a compatible solvent. The use of LC-MS eliminates the need for derivatization.[6]

Protocol 3: Indirect Chiral GC-MS Analysis via Derivatization
  • Principle: This method involves the derivatization of the primary or secondary amine group of the analyte with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.

  • Chiral Derivatizing Reagent Example: N-trifluoroacetyl-L-prolyl chloride (TFAPC) is a common reagent for amphetamines.[4]

  • General Procedure:

    • Extract the analyte from the sample matrix.

    • Evaporate the solvent and reconstitute in a suitable solvent for derivatization.

    • Add the chiral derivatizing reagent and incubate under appropriate conditions (e.g., heating).

    • After the reaction is complete, the sample is ready for injection onto the GC-MS.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A standard, non-chiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Note: The specific GC temperature program and MS parameters need to be optimized for the derivatized Fenproporex.

Mandatory Visualization

The following diagram illustrates a general workflow for the enantioselective analysis of Fenproporex, adaptable for HPLC, SFC, or GC-based methods.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Sample Sample (e.g., Plasma, Urine) Extraction Extraction (LLE, SPE) Sample->Extraction Derivatization Derivatization (for indirect GC analysis) Extraction->Derivatization HPLC Chiral HPLC Extraction->HPLC Direct Analysis SFC Chiral SFC Extraction->SFC Direct Analysis GC GC (achiral column) Derivatization->GC Indirect Analysis Detection Detection (UV, MS, FID) HPLC->Detection SFC->Detection GC->Detection Data Data Analysis (Peak Integration, Quantification) Detection->Data

Caption: Workflow for Enantioselective Analysis of Fenproporex.

This guide provides a comparative overview and practical starting points for developing methods for the enantioselective analysis of Fenproporex. Due to the structural similarities, the detailed protocols for amphetamine and methamphetamine offer a high probability of successful adaptation for Fenproporex analysis. Researchers should perform method validation to ensure suitability for their specific application.

References

Chiral separation of (+)- and (-)-Fenproporex enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of pharmaceutical analysis and development involves the separation of enantiomers, as they can exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (+)- and (-)-Fenproporex enantiomers. Fenproporex is a stimulant drug that exists as a pair of enantiomers. The ability to separate and quantify these enantiomers is crucial for pharmacokinetic studies, metabolism research, and for ensuring the quality and safety of pharmaceutical formulations.

While specific comparative studies on Fenproporex enantioseparation are not abundant in publicly available literature, this guide extrapolates from established chiral separation principles and successful separations of structurally similar compounds. The methods presented below are based on commonly used chiral stationary phases (CSPs) that have demonstrated broad applicability for the resolution of racemic amines.

Comparison of Proposed Chiral HPLC Methods

The selection of the chiral stationary phase is the most critical parameter in developing a chiral HPLC separation method. Polysaccharide-based and protein-based CSPs are often the first choice for screening due to their versatility. The following table outlines potential starting conditions for the separation of Fenproporex enantiomers using different types of CSPs.

Parameter Method 1: Polysaccharide-Based CSP Method 2: Protein-Based CSP Method 3: Pirkle-Type CSP
Chiral Stationary Phase (CSP) Immobilized Amylose (B160209) or Cellulose Derivative (e.g., Chiralpak® AD-H, Lux® Cellulose-1)AGP (α1-acid glycoprotein) or HSA (human serum albumin)(R,R)-Whelk-O® 1 or similar brush-type CSP
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.0 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)10 mM Phosphate Buffer (pH 6.0)/Acetonitrile (90:10, v/v)n-Hexane/Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 25°C30°C25°C
Detection Wavelength 220 nm220 nm220 nm
Expected Resolution (Rs) > 1.5> 1.5> 1.5
Expected Separation Factor (α) > 1.2> 1.1> 1.2
Expected Retention Times (tR) 5 - 10 min8 - 15 min6 - 12 min

Note: The values for Rs, α, and tR are expected typical values and will require experimental optimization for the specific Fenproporex compound.

Detailed Experimental Protocols

Below is a detailed protocol for the proposed method using a polysaccharide-based chiral stationary phase. This protocol serves as a starting point for method development.

Method 1: Chiral Separation of Fenproporex using an Immobilized Polysaccharide-Based CSP

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Immobilized amylose derivative, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol, and Diethylamine.

  • Fenproporex standard (racemic mixture).

  • Sample preparation solvents (e.g., mobile phase).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The mobile phase should be freshly prepared and sonicated for 15 minutes to degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic Fenproporex in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared Fenproporex standard solution.

  • Record the chromatogram and determine the retention times for the two enantiomers.

  • Calculate the resolution (Rs), separation factor (α), and tailing factors for the enantiomeric peaks. A baseline separation is generally indicated by an Rs value ≥ 1.5.

5. Method Optimization:

  • If the resolution is not satisfactory, the ratio of n-Hexane to Isopropanol can be adjusted. Increasing the percentage of Isopropanol will generally decrease retention times but may also affect resolution.

  • The concentration of the basic additive (Diethylamine) can be optimized to improve peak shape and resolution.

  • Varying the column temperature can also influence the separation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Optimization racemate Racemic Fenproporex Sample csp_selection Select Chiral Stationary Phase (CSP) racemate->csp_selection mobile_phase_prep Prepare Mobile Phase csp_selection->mobile_phase_prep hplc_setup HPLC System Setup & Equilibration mobile_phase_prep->hplc_setup injection Inject Sample hplc_setup->injection detection Data Acquisition (Chromatogram) injection->detection peak_analysis Analyze Peaks (tR, Area) detection->peak_analysis calc_params Calculate Rs, α, Tailing peak_analysis->calc_params optimization Optimize Method? calc_params->optimization optimization->mobile_phase_prep Adjust Mobile Phase final_method Final Validated Method optimization->final_method Resolution > 1.5

Caption: Workflow for Chiral HPLC Method Development.

Logical Relationships in Chiral Separation

This diagram shows how different experimental parameters influence the outcome of the chiral separation.

G cluster_input Input Parameters cluster_interaction Interactions cluster_output Performance Metrics CSP Chiral Stationary Phase DiastereomericComplex Transient Diastereomeric Complex Formation CSP->DiastereomericComplex MobilePhase Mobile Phase Composition MobilePhase->DiastereomericComplex Temperature Column Temperature Temperature->DiastereomericComplex Efficiency Efficiency (N) Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency Retention Retention Time (tR) DiastereomericComplex->Retention Selectivity Selectivity (α) DiastereomericComplex->Selectivity Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution Efficiency->Resolution

Caption: Factors Influencing Chiral HPLC Separation.

The Analytical Challenge: Fenproporex Cross-Reactivity in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Fenproporex, a stimulant drug previously used as an appetite suppressant, presents a significant analytical challenge in the context of amphetamine drug screening. Due to its metabolic conversion to amphetamine, the use of Fenproporex can lead to positive results in urine immunoassays designed to detect amphetamines. This guide provides a comprehensive comparison of the cross-reactivity of Fenproporex and its metabolite in commonly used amphetamine immunoassays, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in accurately interpreting screening results.

Understanding the Interaction: Metabolism is Key

The primary reason for the detection of amphetamine in individuals who have consumed Fenproporex is not due to the direct cross-reactivity of the parent drug with the immunoassay, but rather its in-vivo metabolism. Fenproporex is a prodrug of amphetamine, meaning it is converted into amphetamine within the body.[1][2][3] This metabolic process results in the excretion of amphetamine in the urine, which is then readily detected by amphetamine-specific immunoassays.

dot

Caption: Metabolic conversion of Fenproporex to Amphetamine.

In-Vivo Studies: Urinary Amphetamine Concentrations

Clinical studies have demonstrated the extent of this metabolic conversion. Following the administration of Fenproporex, amphetamine is detectable in the urine for a significant period. For instance, after a single oral dose, amphetamine can be detected in urine for up to 58 hours. The concentration of the excreted amphetamine is substantial enough to trigger a positive result in standard amphetamine immunoassays. It is important to note that the parent Fenproporex compound is typically detectable for a much shorter duration.

In-Vitro Cross-Reactivity Data

While the primary cause of a positive amphetamine screen after Fenproporex use is its metabolism, the in-vitro cross-reactivity of the parent Fenproporex molecule with amphetamine immunoassays is also a factor to consider, although data is limited. The following table summarizes the available data on the cross-reactivity of Fenproporex with various amphetamine immunoassays. It is important to note that cross-reactivity can vary between different manufacturers and even between different lots of the same assay.

Immunoassay PlatformManufacturerTarget AnalyteFenproporex Cross-Reactivity (%)Reference
Not Specified Not Specified Amphetamine < 0.1 General toxicological literature

Experimental Protocols

To ensure accurate and reliable results when investigating the cross-reactivity of Fenproporex or other compounds in amphetamine immunoassays, a well-defined experimental protocol is essential.

Protocol: Determination of In-Vitro Cross-Reactivity

1. Materials:

  • Certified drug-free human urine
  • Fenproporex standard (certified reference material)
  • Amphetamine standard (certified reference material for calibrators and controls)
  • The specific amphetamine immunoassay kit to be tested (e.g., EMIT®, CEDIA®, FPIA, KIMS)
  • Calibrators and controls provided with the immunoassay kit
  • Precision pipettes and appropriate laboratory glassware
  • Immunoassay analyzer

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Fenproporex in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration.
  • Preparation of Spiked Urine Samples: Spike aliquots of certified drug-free human urine with the Fenproporex stock solution to create a series of concentrations to be tested. The concentration range should be broad enough to determine the concentration that produces a response equivalent to the assay's cutoff calibrator.
  • Immunoassay Analysis: Analyze the spiked urine samples, along with the kit calibrators and controls, according to the manufacturer's instructions for the specific immunoassay and analyzer.
  • Data Analysis: Determine the concentration of Fenproporex that produces a result equivalent to the cutoff calibrator for amphetamine.
  • Calculation of Cross-Reactivity: Calculate the percent cross-reactivity using the following formula:
  • % Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Concentration of Fenproporex Producing a Cutoff Response) x 100

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Stock Prepare Fenproporex Stock Solution Spike Spike Drug-Free Urine with Fenproporex Stock->Spike Immunoassay Run Amphetamine Immunoassay Spike->Immunoassay Data Analyze Results Immunoassay->Data Calc Calculate % Cross-Reactivity Data->Calc

References

A Comparative Guide to a Novel Animal Model of Mania: Validation of (+)-Fenproporex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel animal model of mania induced by (+)-Fenproporex against established alternatives: amphetamine-induced hyperactivity, ouabain-induced hyperactivity, and sleep deprivation-induced mania. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate model for their specific research questions in the pursuit of understanding and treating bipolar disorder.

Comparative Analysis of Behavioral and Neurochemical Data

The following tables summarize key quantitative data from studies validating these animal models of mania. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, apparatus, and animal strains.

Table 1: Locomotor Activity in Animal Models of Mania

ModelInducing Agent & Dose/DurationAnimal StrainKey Locomotor ChangesData (Mean ± SEM)
(+)-Fenproporex 5.0 mg/kg, i.p. (7 days)Wistar RatsIncreased locomotor activityFenproporex: ~1600 counts/session vs. Control: ~400 counts/session[1]
Amphetamine 1.0 mg/kg, i.p.Sprague-Dawley RatsIncreased distance traveledAmphetamine: ~12000 cm/60 min vs. Saline: ~4000 cm/60 min[1]
Ouabain 10⁻³ M, i.c.v.Wistar RatsIncreased number of crossingsOuabain (Day 7): ~150 crossings vs. aCSF: ~50 crossings[2][3]
Sleep Deprivation 72 hoursWistar RatsIncreased total distance traveledSleep Deprived: ~2500 cm/5 min vs. Control: ~1500 cm/5 min[2]

Table 2: Anxiety-Related Behavior in the Elevated Plus Maze (EPM)

ModelInducing Agent & Dose/DurationAnimal StrainKey EPM ChangesData (Mean ± SEM)
(+)-Fenproporex 6.25, 12.5, 25 mg/kg (14 days)Wistar RatsAnxiogenic-like effectsDecreased time in open arms and number of open arm entries[4]
Sleep Deprivation 72 hoursWistar RatsIncreased impulsive/risk-taking behaviorIncreased % of open-arm entries and time spent in open arms[2]
Amphetamine & Ouabain Not consistently reported as a primary endpoint for mania-like behavior.

Table 3: Neurochemical Alterations

ModelKey Neurotransmitter/Enzyme SystemBrain RegionObserved Change
(+)-Fenproporex Dopaminergic SystemStriatum, Nucleus AccumbensIncreased dopamine (B1211576) release[5]
AcetylcholinesteraseHippocampus, Posterior CortexIncreased activity[6]
Amphetamine Dopaminergic SystemStriatum, Prefrontal CortexIncreased dopamine release and synthesis[7]
Ouabain Na+/K+-ATPaseFrontal Cortex, Whole BrainDecreased activity[2]
Dopaminergic SystemStriatumDecreased dopamine uptake rate[8]
Sleep Deprivation Dopaminergic SystemGeneralInduces a hyperdopaminergic state[9]
Monoamine SystemsVariousAlterations in serotonin (B10506) and norepinephrine (B1679862) levels

Experimental Protocols

Detailed methodologies for the key behavioral assays used to validate these animal models are provided below.

Open Field Test

Purpose: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior (thigmotaxis).

Apparatus:

  • A square or circular arena with walls to prevent escape. A common size for rats is 100 cm x 100 cm with 40 cm high walls.[10]

  • The arena is typically made of a non-porous material for easy cleaning.

  • An overhead camera is used to record the session for automated or manual scoring.[4]

Procedure:

  • Habituate the animal to the testing room for at least 30-60 minutes before the test.[11]

  • Place the animal in the center of the open field arena.[12]

  • Allow the animal to explore the arena for a predetermined amount of time, typically 5-30 minutes.[13]

  • Record the session using an overhead camera connected to a video-tracking system.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each animal to remove olfactory cues.[11]

Key Parameters Measured:

  • Total distance traveled: A measure of overall locomotor activity.[1]

  • Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).[4]

  • Rearing frequency: A measure of exploratory behavior.

  • Velocity: The speed of movement.

Elevated Plus Maze (EPM)

Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[11][14]

Apparatus:

  • A plus-shaped maze elevated above the floor (typically 50-70 cm).

  • Two opposite arms are open, while the other two are enclosed by high walls.[14]

  • The dimensions of the arms for rats are typically 50 cm long and 10 cm wide.[14]

  • An overhead camera is used for recording.

Procedure:

  • Habituate the animal to the testing room for at least 30-60 minutes prior to testing.[11]

  • Place the animal in the center of the maze, facing one of the open arms.[15]

  • Allow the animal to freely explore the maze for a 5-minute session.[15][16]

  • Record the session with a video-tracking system.

  • After the session, return the animal to its home cage.

  • Clean the maze thoroughly between each animal.[11]

Key Parameters Measured:

  • Time spent in the open arms vs. closed arms: The primary measure of anxiety-like behavior.[2][16]

  • Number of entries into the open and closed arms: A measure of both anxiety and general activity.[2]

  • Total distance traveled: An indicator of overall locomotor activity.

Forced Swim Test (Porsolt Swim Test)

Purpose: Primarily used as a model of behavioral despair to screen for antidepressant efficacy, it can also be used to assess hyperactivity or a lack of behavioral despair in models of mania.

Apparatus:

  • A transparent cylindrical container (for rats, typically 40-60 cm high and 20 cm in diameter).[17]

  • The container is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.[17]

Procedure:

  • Pre-swim session (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This session is for habituation.[18]

  • Test session (Day 2): 24 hours after the pre-swim, place the animal back into the cylinder for a 5-6 minute test session.[19]

  • Record the entire session with a camera for later scoring.

  • After the test, remove the animal, dry it with a towel, and return it to its home cage.

Key Parameters Measured:

  • Immobility time: The duration the animal spends floating without making any movements other than those necessary to keep its head above water. A decrease in immobility can be interpreted as a mania-like phenotype.

  • Swimming time: The duration of active swimming movements.

  • Climbing time: The duration of active escape-oriented movements, particularly along the walls of the cylinder.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by each mania model and the general experimental workflows.

(+)-Fenproporex and Amphetamine Model: Dopaminergic Pathway

Fenproporex_Amphetamine_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fen_Amp (+)-Fenproporex / Amphetamine DAT Dopamine Transporter (DAT) Fen_Amp->DAT Inhibits Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Fen_Amp->VMAT2 Inhibits Uptake DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverses Transport DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_vesicle->DA_cyto Increases Efflux DA_synapse Increased Synaptic Dopamine DA_cyto->DA_synapse Increased Release DA_receptor Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptor Increased Binding downstream Downstream Signaling (e.g., cAMP, PKA) DA_receptor->downstream behavior Mania-like Behaviors (Hyperactivity, etc.) downstream->behavior Ouabain_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Na_intra Increased Intracellular Na+ NaK_ATPase->Na_intra NCX Na+/Ca2+ Exchanger (Reversed) Na_intra->NCX Ca_intra Increased Intracellular Ca2+ NCX->Ca_intra Glu_release Increased Glutamate Release Ca_intra->Glu_release Glu_synapse Increased Synaptic Glutamate Glu_release->Glu_synapse Glu_receptor Glutamate Receptors (NMDA, AMPA) Glu_synapse->Glu_receptor Increased Binding downstream Downstream Signaling (e.g., Ca2+ influx, ERK) Glu_receptor->downstream behavior Mania-like Behaviors (Hyperactivity, etc.) downstream->behavior Sleep_Deprivation_Pathway SD Sleep Deprivation stress Physiological Stress SD->stress circadian Circadian Rhythm Disruption SD->circadian monoamine Monoamine System Dysregulation stress->monoamine circadian->monoamine dopamine Increased Dopamine Transmission monoamine->dopamine serotonin Altered Serotonin Signaling monoamine->serotonin norepinephrine Altered Norepinephrine Signaling monoamine->norepinephrine behavior Mania-like Behaviors (Hyperactivity, Insomnia, etc.) dopamine->behavior serotonin->behavior norepinephrine->behavior Experimental_Workflow start Animal Acclimation induction Induction of Mania Model ((+)-Fenproporex, Amphetamine, Ouabain, or Sleep Deprivation) start->induction behavioral Behavioral Testing induction->behavioral neurochemical Neurochemical Analysis induction->neurochemical open_field Open Field Test behavioral->open_field epm Elevated Plus Maze behavioral->epm fst Forced Swim Test behavioral->fst data Data Analysis and Comparison open_field->data epm->data fst->data hplc HPLC (Neurotransmitters) neurochemical->hplc enzyme Enzyme Assays neurochemical->enzyme hplc->data enzyme->data

References

A Comparative Analysis of Fenproporex and Diethylpropion for Weight Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two sympathomimetic amines, Fenproporex and Diethylpropion, in weight loss models. The information is compiled from a comprehensive review of clinical trials and pharmacological studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Comparative Efficacy in Weight Loss

Both Fenproporex and Diethylpropion have demonstrated efficacy in promoting weight loss compared to placebo in various clinical trials. The following tables summarize the quantitative outcomes from key studies.

Table 1: Summary of Clinical Trial Data for Fenproporex in Weight Loss

StudyDurationDosageMean Weight Loss (Drug)Mean Weight Loss (Placebo)Additional Weight Loss vs. Placebo
Suplicy et al. (2014)52 weeks25 mg/day-7.8 ± 6.9 kg-3.1 ± 4.3 kg4.7 kg
Zaragoza et al. (2005)6 months20 mg/day (SRF)-8.9 kg-5.1 kg3.8 kg
Pinho et al. (1974)40 days22.4 mg/day-1.39 kg+0.15 kg1.54 kg
Attié Jr & Medeiros-Neto (1972)60 days33.6 mg/day-5.43 ± 2.09 kg-3.88 ± 1.92 kg1.55 kg

*SRF: Slow-Release Formulation. *Intention-to-treat analysis.[1][2]

Table 2: Summary of Clinical Trial Data for Diethylpropion in Weight Loss

StudyDurationDosageMean Weight Loss (Drug)Mean Weight Loss (Placebo)Additional Weight Loss vs. Placebo
Suplicy et al. (2014)52 weeks75 mg/day-10.0 ± 6.4 kg-3.1 ± 4.3 kg6.9 kg
Cercato et al. (2009)6 months50 mg BID9.8% of initial body weight3.2% of initial body weight6.6% of initial body weight
Study from 198112 weeksExtended-release15.9 pounds10 pounds5.9 pounds
Study from 19758 weeksNot specified11.1 pounds (6.4% of initial weight)6.2 pounds (3.6% of initial weight)4.9 pounds

[2][3]

Table 3: Head-to-Head Comparison of Fenproporex and Diethylpropion (Suplicy et al., 2014)

ParameterFenproporex (25 mg/day)Diethylpropion (75 mg/day)Placebo
Mean Weight Loss (kg)-7.8 ± 6.9-10.0 ± 6.4-3.1 ± 4.3
% of Patients Losing ≥5% Weight69%71.4%33.3%

[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key comparative study.

Suplicy et al. (2014): A Comparative Study of Five Centrally Acting Drugs
  • Study Design: A prospective, randomized, placebo-controlled study conducted at a single academic institution.[2]

  • Participants: 174 obese premenopausal women.[2]

  • Intervention: Participants were randomly assigned to receive one of the following treatments daily for 52 weeks:

    • Fenproporex (FEN): 25 mg (n=29)

    • Diethylpropion (DEP): 75 mg (n=28)

    • Mazindol (MZD): 2 mg (n=29)

    • Sibutramine (SIB): 15 mg (n=30)

    • Fluoxetine (FXT): 20 mg (n=29)

    • Placebo (PCB): (n=29)[2]

  • Concomitant Therapy: All participants were encouraged to follow a diet and engage in physical activity.[2]

  • Primary Outcome Measures:

    • Change in body weight.

    • The proportion of women who achieved at least a 5% weight loss by week 52 in the intent-to-treat population.[2]

  • Other Measurements: Anthropometry, safety, metabolic, and cardiovascular parameters were assessed.[2]

Mechanisms of Action and Signaling Pathways

Both Fenproporex and Diethylpropion are sympathomimetic amines that exert their effects on the central nervous system to suppress appetite.

Fenproporex: This drug is a stimulant of the phenethylamine (B48288) and amphetamine chemical classes.[4] A significant portion of Fenproporex is metabolized to amphetamine in the body.[5][6] Its mechanism of action involves increasing the levels of norepinephrine (B1679862), a neurotransmitter that helps regulate appetite.[7]

Diethylpropion: As a sympathomimetic amine, Diethylpropion stimulates the central nervous system.[8] Its therapeutic effect is achieved by activating the sympathetic nervous system, which leads to the release of neurotransmitters such as norepinephrine, dopamine (B1211576), and serotonin.[3] These neurotransmitters are responsible for regulating appetite. Specifically, Diethylpropion and its active metabolites are believed to cross the blood-brain barrier and increase the release of norepinephrine and dopamine from nerve terminals while inhibiting their reuptake.[8][9] This elevation in catecholamine levels suppresses hunger signals.[8]

The following diagram illustrates the proposed signaling pathway for these anorectic agents in the hypothalamus, a key brain region for appetite regulation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Hypothalamus) Fenproporex Fenproporex VMAT2 VMAT2 Fenproporex->VMAT2 Inhibit NET_DAT NE Transporter (NET) Dopamine Transporter (DAT) Fenproporex->NET_DAT Block Reuptake Diethylpropion Diethylpropion Diethylpropion->VMAT2 Inhibit Diethylpropion->NET_DAT Block Reuptake NE_Dopamine Norepinephrine (NE) Dopamine (DA) VMAT2->NE_Dopamine Vesicular Storage NE_Dopamine->NET_DAT Release Increased_NE_DA Increased Synaptic NE & DA NET_DAT->Increased_NE_DA Increased Release Receptors Adrenergic & Dopaminergic Receptors Increased_NE_DA->Receptors POMC_CART ↑ POMC/CART Neurons Receptors->POMC_CART NPY_AgRP ↓ NPY/AgRP Neurons Receptors->NPY_AgRP Appetite_Suppression Appetite Suppression & Increased Satiety POMC_CART->Appetite_Suppression NPY_AgRP->Appetite_Suppression

Proposed Signaling Pathway of Fenproporex and Diethylpropion in Appetite Regulation.

The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of a weight loss medication like Fenproporex or Diethylpropion.

G cluster_workflow Clinical Trial Workflow for Weight Loss Medication cluster_treatment Treatment Phase Start Recruitment of Obese Individuals Screening Screening & Baseline Measurements (BMI, Vitals, etc.) Start->Screening Randomization Randomization Screening->Randomization Drug_Arm Drug Administration (Fenproporex or Diethylpropion) + Diet & Exercise Randomization->Drug_Arm Group 1 Placebo_Arm Placebo Administration + Diet & Exercise Randomization->Placebo_Arm Group 2 FollowUp Regular Follow-up Visits (Weight, Side Effects, Adherence) Drug_Arm->FollowUp Placebo_Arm->FollowUp EndOfStudy End of Study Assessments (Final Weight, Biomarkers) FollowUp->EndOfStudy DataAnalysis Data Analysis (Comparison of Outcomes) EndOfStudy->DataAnalysis

Generalized Experimental Workflow for a Placebo-Controlled Weight Loss Trial.

Side Effects and Safety Profile

Both medications are associated with a range of side effects, primarily due to their stimulant properties.

Common side effects for both Fenproporex and Diethylpropion include:

  • Insomnia[1][10]

  • Dry mouth[10]

  • Irritability[1][10]

  • Anxiety[1][10]

  • Constipation[10]

In the head-to-head comparison by Suplicy et al. (2014), irritability was more frequently reported with both Fenproporex and Diethylpropion compared to placebo.[2] Constipation was more prevalent with Diethylpropion, and anxiety was also more common with Diethylpropion.[2]

It is important to note that Fenproporex has not been approved by the US Food and Drug Administration (FDA) due to concerns about its abuse potential and amphetamine-like adverse effects.[10] Diethylpropion is approved for short-term use (a few weeks) as an adjunct to a weight management plan.[10]

Conclusion

Both Fenproporex and Diethylpropion have demonstrated statistically significant efficacy in promoting weight loss in clinical trials when used as adjuncts to diet and exercise. The head-to-head comparison by Suplicy et al. (2014) suggests that Diethylpropion may lead to a greater mean weight loss than Fenproporex over a 52-week period.[2]

The mechanisms of action for both drugs are centered on their sympathomimetic properties, leading to an increase in catecholamines in the central nervous system and subsequent appetite suppression. However, their use is associated with a range of stimulant-related side effects. The regulatory status of these drugs differs, with Diethylpropion being approved for short-term use in some countries, while Fenproporex is not approved in the United States.

Researchers and drug development professionals should consider the efficacy data in conjunction with the safety profiles and regulatory landscapes when evaluating these compounds for obesity treatment. Further long-term studies with robust methodologies are needed to fully elucidate the risk-benefit profiles of these medications.

References

Cardiovascular side-effect profiling of (+)-Fenproporex versus other stimulants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular side-effect profiles of (+)-Fenproporex and other commonly prescribed stimulants: amphetamine, methylphenidate, and modafinil (B37608). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Executive Summary

Stimulant medications are widely used for the treatment of various conditions, including attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. However, their sympathomimetic properties can lead to cardiovascular adverse effects. This guide summarizes the available clinical and preclinical data on the cardiovascular safety of (+)-Fenproporex, amphetamine, methylphenidate, and modafinil. While robust data exists for amphetamine, methylphenidate, and modafinil, detailing their effects on heart rate, blood pressure, and the risk of more severe cardiovascular events, the clinical evidence for (+)-Fenproporex is notably sparse. The primary mechanism for the cardiovascular effects of these stimulants involves the modulation of norepinephrine (B1679862) and dopamine (B1211576) signaling in the central nervous system and periphery, leading to increased sympathetic tone.

Comparative Cardiovascular Side-Effect Data

The following tables summarize the quantitative cardiovascular side effects of the compared stimulants based on available clinical trial data and observational studies.

Table 1: Effects on Heart Rate and Blood Pressure

StimulantDosage RangeChange in Heart Rate (beats per minute)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Study PopulationCitation(s)
(+)-Fenproporex 20-33.6 mg/dayData not available in controlled trialsNo clear beneficial effects on blood pressure foundNo clear beneficial effects on blood pressure foundObese patients[1]
Amphetamine 20-60 mg/day (MAS XR)+2.1 (mean)+2.3 (mean)+1.3 (mean)Adults with ADHD[2]
Daily oral use+3.71 (mean)+1.93 (mean)+1.84 (mean)Children and adults[3]
10 mg (dexamphetamine)+7 (mean)+11.2 (mean)Data not availableIschemic stroke patients[4][5]
Methylphenidate 10 mg (immediate-release)Statistically significant increaseStatistically significant increaseStatistically significant increaseChildren and adolescents with ADHD[6]
Long-term use+5.7 (mean)+2.0 (mean)Data not availableAdults with ADHD[7]
Modafinil 200-400 mg/dayClinically insignificant increase in most patientsClinically insignificant changes in short-term trialsClinically insignificant changes in short-term trialsHealthy adults, patients with sleep disorders[8][9]
100 mgSeated SBP increased from 104 to 109 mmHgSeated SBP increased from 104 to 109 mmHgData not availablePatients with POTS[8]
200 mg morning, 100 mg middayMinimal overall effectSBP increased by 5.62 during ergometry and 6.19 during mental stressMean arterial pressure difference of 1.17 mmHg vs placeboMen with obstructive sleep apnea[10]

Table 2: Incidence of Cardiovascular Adverse Events

StimulantAdverse EventIncidence/RiskStudy PopulationCitation(s)
(+)-Fenproporex Precordial chest pain2.3% (vs. 0% in placebo)Obese patients[1]
Amphetamine Cardiovascular events (composite)Hazard Ratio: 1.4 (at 30 days)Older adults[7]
Ventricular arrhythmiasHazard Ratio: 3.0 (at 30 days)Older adults[7]
Stroke or TIAHazard Ratio: 1.6 (at 30 days)Older adults[7]
Methylphenidate ArrhythmiasIncidence Rate Ratio: 1.61 (overall)Children and young people with ADHD[11][12]
Myocardial InfarctionIncreased risk between days 8-56 of treatmentChildren and young people with ADHD[13][11]
Sudden death/ventricular arrhythmiaAdjusted Hazard Ratio: 1.84Adults[14]
Modafinil Cardiovascular events (composite)No increased risk for MI in a large cohort studyPatients with and without obstructive sleep apnea
StrokeAdjusted Hazard Ratio: 1.96 in patients with prior strokePatients with obstructive sleep apnea[3]
Ventricular TachycardiaCase reports of occurrence-[15]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in key studies assessing the cardiovascular side effects of stimulants.

Clinical Trial Protocol for Cardiovascular Safety Assessment (Representative Example)

This protocol is a composite based on common elements from clinical trials of stimulants like Adderall and modafinil.[16][17][18]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study is often employed to minimize bias.

  • Participant Population: Healthy adult volunteers or a specific patient population (e.g., adults with ADHD) are recruited. Exclusion criteria are critical and typically include a history of cardiovascular disease, uncontrolled hypertension, and use of medications known to affect cardiovascular function.[17][18]

  • Pre-treatment Screening: A thorough medical history, physical examination with a focus on the cardiovascular system, and a baseline 12-lead electrocardiogram (ECG) are performed.[19][20]

  • Intervention: Participants receive a single dose or a course of the stimulant medication or a matching placebo. The order of treatment is randomized. A washout period is included between treatment phases in a crossover design.

  • Cardiovascular Monitoring:

    • Blood Pressure and Heart Rate: Measured at baseline and at regular intervals post-dose (e.g., every 15-30 minutes for the first few hours, then hourly).[16] Ambulatory blood pressure monitoring (ABPM) may be used for a more comprehensive assessment over a 24-hour period.

    • Electrocardiogram (ECG): A 12-lead ECG is recorded at baseline and at specific time points post-dose to assess for changes in heart rate, rhythm, and intervals (e.g., QTc, TpTe).[6][21] Continuous Holter monitoring may be used to detect arrhythmias over an extended period.

    • Echocardiography: May be performed at baseline and at the end of the study to assess cardiac structure and function.

  • Data Analysis: Statistical methods such as repeated measures ANOVA are used to compare the cardiovascular parameters between the active treatment and placebo groups. The incidence of adverse events is also compared.[16]

Preclinical Cardiovascular Safety Pharmacology

Preclinical studies in animal models are essential for identifying potential cardiovascular liabilities before human trials.

  • In Vitro Assays: Receptor binding assays are used to determine the affinity of the drug for various receptors, including adrenergic and dopaminergic receptors, which can predict potential cardiovascular effects.[22]

  • Ex Vivo Studies: Isolated tissue preparations (e.g., Langendorff-perfused heart, isolated blood vessels) are used to assess the direct effects of the drug on cardiac contractility, heart rate, and vascular tone.

  • In Vivo Animal Studies:

    • Telemetry: Conscious, unrestrained animals (e.g., dogs, non-human primates) are instrumented with telemetry devices to continuously monitor ECG, blood pressure, and heart rate following drug administration. This allows for the assessment of cardiovascular effects without the confounding influence of anesthesia or restraint stress.

    • Dose-Response Studies: Animals are administered a range of doses, including and exceeding the expected therapeutic range, to establish a dose-response relationship for any observed cardiovascular effects.[23]

Signaling Pathways and Mechanisms of Action

The cardiovascular side effects of these stimulants are primarily driven by their interaction with the sympathetic nervous system through the modulation of catecholamine neurotransmitters, namely norepinephrine and dopamine.

Norepinephrine and Dopamine Signaling in the Cardiovascular System

Stimulant_Cardiovascular_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte, Vascular Smooth Muscle) Stimulants Stimulants ((+)-Fenproporex, Amphetamine, Methylphenidate, Modafinil) DAT_NET DAT / NET Stimulants->DAT_NET Block Reuptake NE_DA_vesicle NE/DA Vesicles Stimulants->NE_DA_vesicle Promote Release VMAT2 VMAT2 DAT_NET->NE_DA_vesicle Reuptake NE_DA_synapse NE / DA NE_DA_vesicle->NE_DA_synapse Release Adrenergic_Receptors Adrenergic Receptors (β1, α1) NE_DA_synapse->Adrenergic_Receptors Bind Dopamine_Receptors Dopamine Receptors NE_DA_synapse->Dopamine_Receptors Bind G_protein G-protein Signaling Adrenergic_Receptors->G_protein Dopamine_Receptors->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Calcium_Channels Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↑ Intracellular Ca2+ Calcium_Channels->Calcium_Influx Cardiovascular_Effects Cardiovascular Effects: - ↑ Heart Rate - ↑ Contractility - ↑ Blood Pressure Calcium_Influx->Cardiovascular_Effects

Caption: General signaling pathway for stimulant-induced cardiovascular effects.

Stimulants like amphetamine and methylphenidate increase the synaptic concentrations of norepinephrine (NE) and dopamine (DA) by blocking their reuptake via the norepinephrine transporter (NET) and dopamine transporter (DAT), and by promoting their release from presynaptic vesicles.[24] (+)-Fenproporex is structurally similar to amphetamine and is expected to have a similar mechanism of action.[1] Modafinil's mechanism is less understood but also involves the inhibition of DAT.[15][25] The increased levels of NE and DA in the synapse lead to enhanced activation of postsynaptic adrenergic and dopaminergic receptors on cardiomyocytes and vascular smooth muscle cells.

Activation of β1-adrenergic receptors in the heart increases heart rate (positive chronotropy) and contractility (positive inotropy).[26] Activation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure.[27] Dopamine can also directly stimulate adrenergic receptors and its own set of dopamine receptors, contributing to these cardiovascular effects.[28]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cardiovascular safety of a new stimulant compound.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_monitoring Cardiovascular Monitoring in_vitro In Vitro Receptor Binding Assays ex_vivo Ex Vivo Isolated Tissue Studies in_vitro->ex_vivo Informs in_vivo In Vivo Animal Studies (Telemetry) ex_vivo->in_vivo Informs phase1 Phase I Clinical Trial (Healthy Volunteers) in_vivo->phase1 Go/No-Go Decision phase2_3 Phase II/III Clinical Trials (Patient Population) phase1->phase2_3 Safety & Tolerability ecg ECG Monitoring (QTc, Arrhythmias) phase1->ecg bp_hr Blood Pressure & Heart Rate Monitoring phase1->bp_hr post_market Post-Marketing Surveillance phase2_3->post_market Efficacy & Safety phase2_3->ecg phase2_3->bp_hr echo Echocardiography phase2_3->echo post_market->ecg post_market->bp_hr

Caption: Workflow for cardiovascular safety assessment of stimulants.

Conclusion

The available evidence indicates that amphetamine, methylphenidate, and modafinil can induce modest increases in heart rate and blood pressure. In certain individuals, particularly those with pre-existing cardiovascular conditions, these effects can be more pronounced and may increase the risk of serious cardiovascular events such as arrhythmias and myocardial infarction. For (+)-Fenproporex, there is a significant lack of robust clinical trial data to definitively characterize its cardiovascular side-effect profile. The sympathomimetic actions of these stimulants, mediated through the norepinephrine and dopamine systems, are the primary drivers of their cardiovascular effects. A thorough cardiovascular risk assessment is recommended before initiating treatment with any stimulant medication. Further well-controlled clinical trials are needed to fully elucidate the cardiovascular risk profile of (+)-Fenproporex.

References

A Head-to-Head Comparison of the Anorectic Effects of Fenproporex and Phentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorectic agents Fenproporex and Phentermine, focusing on their mechanisms of action, pharmacokinetics, and available data on their efficacy in reducing food intake and body weight. This document is intended for an audience with a background in pharmacology and drug development.

Executive Summary

Fenproporex and Phentermine are sympathomimetic amines with anorectic effects, historically used in the management of obesity. A critical distinction is that Fenproporex is a prodrug, with its pharmacological activity primarily attributed to its major metabolite, amphetamine.[1][2][3][4][5][6][7][8][9][10][11][12] Phentermine, while structurally similar to amphetamine, is administered in its active form. Both drugs exert their appetite-suppressing effects by modulating central nervous system neurotransmitter levels, particularly norepinephrine (B1679862) and dopamine.[13][14][15] Direct head-to-head clinical or preclinical studies comparing the anorectic efficacy of Fenproporex and Phentermine are scarce in the available scientific literature. Therefore, this guide presents a comparison based on data from individual studies, with the caveat that experimental conditions may not be directly comparable.

Mechanism of Action and Signaling Pathways

Both Fenproporex (via its amphetamine metabolite) and Phentermine are central nervous system stimulants that suppress appetite.[9] Their primary mechanism involves increasing the synaptic concentrations of catecholamines, namely norepinephrine and dopamine, in the hypothalamus, a key brain region for appetite regulation.[13][14] Phentermine is also known to have an effect on serotonin (B10506) levels.[13] This increase in neurotransmitters leads to a sensation of satiety and a reduction in food cravings.

The proposed signaling pathway for these anorectic drugs is initiated by their action on presynaptic neurons in the hypothalamus. They are thought to inhibit the reuptake and stimulate the release of norepinephrine and dopamine. These neurotransmitters then bind to their respective postsynaptic receptors, triggering downstream signaling cascades that ultimately lead to a decrease in appetite.

Anorectic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Hypothalamic Neuron drug Fenproporex (as Amphetamine) / Phentermine vesicles Neurotransmitter Vesicles (NE, DA) drug->vesicles Stimulates Release reuptake Reuptake Transporter (NET, DAT) drug->reuptake Inhibits Reuptake neurotransmitters Increased Norepinephrine (NE) & Dopamine (DA) vesicles->neurotransmitters Release neurotransmitters->reuptake Reuptake receptors Adrenergic / Dopaminergic Receptors neurotransmitters->receptors Binding signaling Downstream Signaling Cascade receptors->signaling effect Anorectic Effect (Satiety) signaling->effect Preclinical_Anorectic_Workflow start Start acclimation Acclimation of Animals (e.g., Wistar rats) start->acclimation baseline Baseline Measurement (Food intake, Body weight) acclimation->baseline grouping Randomization into Groups (Vehicle, Test Compounds) baseline->grouping dosing Drug Administration (e.g., i.p. or oral gavage) grouping->dosing measurement Measurement of Food Intake & Body Weight at Intervals dosing->measurement analysis Data Analysis (e.g., ANOVA) measurement->analysis end End analysis->end

References

Differentiating Illicit Amphetamine Use from Therapeutic Fenproporex Administration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison to assist researchers, scientists, and drug development professionals in distinguishing between the illicit use of amphetamine and the therapeutic administration of Fenproporex, a pro-drug that metabolizes to amphetamine in the body. Misinterpretation of analytical results can have significant legal and clinical consequences, making accurate differentiation crucial.

Fenproporex is a stimulant drug used as an appetite suppressant in some countries.[1][2] Following administration, it is metabolized in the body, producing amphetamine as a metabolite.[1][3] This metabolic conversion complicates the interpretation of positive amphetamine drug tests, necessitating sophisticated analytical strategies to determine the origin of the detected amphetamine.

Metabolic Profile and Key Differentiators

The primary basis for differentiation lies in the detection of the parent drug, Fenproporex, or its other specific metabolites in addition to amphetamine. Illicit amphetamine use will typically only result in the presence of amphetamine and its direct metabolites in a biological sample. In contrast, the administration of Fenproporex will lead to the presence of both Fenproporex and amphetamine.[4][5]

Studies have shown that after the administration of Fenproporex, the parent drug can be detected in urine for a significant period.[4][6] One study found that in all urine samples containing amphetamine at a concentration of 500 ng/mL or greater, detectable amounts of Fenproporex were also present.[6][7][8] This finding is a critical tool for differentiation. After a single dose of Fenproporex, the parent drug was detectable for up to 48 hours.[5] Following multi-dose administration, amphetamine could be detected for nearly 170 hours after the last dose.[4][7]

The metabolic pathway of Fenproporex involves N-dealkylation to form amphetamine.[3] Further metabolism can occur through aromatic hydroxylation.[3]

Quantitative Analysis of Fenproporex and Amphetamine

The following table summarizes key pharmacokinetic data from studies involving the administration of Fenproporex. These values are essential for interpreting analytical results.

AnalyteBiological MatrixDosagePeak Concentration (Cmax)Time to Peak (Tmax)Detection WindowReference
Fenproporex Oral Fluid25 mg single dose70.7 - 227.5 µg/L1.00 - 1.50 hoursUp to 24 hours[9]
Amphetamine (from Fenproporex) Oral Fluid25 mg single dose33.0 - 150.9 µg/L1.50 - 4.00 hoursUp to 24 hours[9]
Amphetamine (from Fenproporex) UrineSingle dose1200 - 2100 ng/mL6 - 20 hoursUp to 119 hours[6][8]
Amphetamine (from Fenproporex) Urine10 mg/day for 7 days2850 - 4150 ng/mLNot specifiedUp to 170 hours[4][7]

Experimental Protocols

Accurate differentiation relies on robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for confirmation of amphetamines in biological samples.[3][10][11][12]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting amphetamines from urine is Liquid-Liquid Extraction.

  • Sample pH Adjustment: Adjust the pH of the urine sample to alkaline conditions (pH 8-9) to ensure the analytes are in their free base form.[3]

  • Extraction: Add an organic solvent, such as diethyl ether or a mixture of chloroform (B151607) and isopropanol, to the urine sample.[13]

  • Agitation: Vortex the mixture for several minutes to facilitate the transfer of the analytes from the aqueous phase (urine) to the organic phase.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Isolation: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for instrumental analysis.[10]

Derivatization for GC-MS Analysis

To improve the chromatographic properties and mass spectral characteristics of amphetamines, a derivatization step is often employed.

  • Reagent Addition: Add a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), to the dried extract.[5][10]

  • Incubation: Heat the mixture at a specified temperature for a set time to allow the derivatization reaction to complete.

  • Evaporation: Evaporate the excess derivatizing agent.

  • Reconstitution: Reconstitute the derivatized residue in a suitable solvent for GC-MS injection.[10]

Instrumental Analysis: GC-MS and HPLC-DAD
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[3][12]

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method separates compounds based on their polarity and interaction with a stationary phase, with detection based on their ultraviolet-visible light absorbance.[13][14]

Visualizing the Pathways and Workflows

To further clarify the metabolic and analytical processes, the following diagrams are provided.

Fenproporex_Metabolism Fenproporex Fenproporex Amphetamine Amphetamine Fenproporex->Amphetamine N-dealkylation Metabolites Further Metabolites (e.g., hydroxylated forms) Amphetamine->Metabolites Aromatic Hydroxylation

Figure 1: Metabolic Pathway of Fenproporex to Amphetamine.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Result Interpretation cluster_conclusion Conclusion Urine_Sample Urine Sample Collection LLE Liquid-Liquid Extraction Urine_Sample->LLE Derivatization Derivatization (for GC-MS) LLE->Derivatization LC_MS_MS LC-MS/MS Analysis LLE->LC_MS_MS No Derivatization Needed GC_MS GC-MS Analysis Derivatization->GC_MS Decision Fenproporex Detected? GC_MS->Decision LC_MS_MS->Decision Fenproporex_Use Fenproporex Administration Decision->Fenproporex_Use Yes Illicit_Amphetamine Illicit Amphetamine Use Decision->Illicit_Amphetamine No

Figure 2: Analytical Workflow for Differentiation.

References

Evaluating the Abuse Potential of (+)-Fenproporex: A Comparative Analysis with d-Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the abuse potential of (+)-Fenproporex in comparison to its primary active metabolite, d-amphetamine. Due to a lack of direct comparative preclinical studies on the abuse potential of (+)-Fenproporex, this analysis relies on its pharmacokinetic and metabolic profile, alongside the extensive body of research detailing the well-established abuse liability of d-amphetamine.

Executive Summary

(+)-Fenproporex, a stimulant drug previously used as an appetite suppressant, is a prodrug that is substantially metabolized to d-amphetamine in the body.[1][2] The abuse potential of (+)-Fenproporex is therefore intrinsically linked to the pharmacological effects of d-amphetamine, a potent central nervous system (CNS) stimulant with a high abuse liability. This guide will demonstrate that the significant conversion of (+)-Fenproporex to d-amphetamine strongly suggests a comparable abuse potential.

Metabolism and Pharmacokinetics

Following oral administration, (+)-Fenproporex is readily absorbed and extensively metabolized. A significant portion, estimated to be between 30% and 80%, is converted to d-amphetamine.[1][2] This metabolic conversion is a critical factor in understanding the compound's pharmacological and toxicological profile.

dot

Caption: Metabolic conversion of (+)-Fenproporex to d-amphetamine.

The pharmacokinetic profiles of (+)-Fenproporex and its metabolite d-amphetamine have been characterized in human studies. After oral administration of (+)-Fenproporex, both the parent compound and d-amphetamine can be detected in biological fluids.

Parameter(+)-Fenproporexd-Amphetamine (from Fenproporex)Reference
Time to Peak Concentration (Tmax)1.00 - 1.50 hours1.50 - 4.00 hours[3][4]
Peak Concentration (Cmax)70.7 - 227.5 µg/L33.0 - 150.9 µg/L[3][4]

Table 1: Pharmacokinetic Parameters following Oral Administration of (+)-Fenproporex.

Direct Pharmacological Effects of (+)-Fenproporex

While the primary concern regarding the abuse potential of (+)-Fenproporex stems from its conversion to d-amphetamine, some studies suggest that the parent compound may also possess intrinsic pharmacological activity. Preclinical research indicates that (+)-Fenproporex can increase locomotor activity and may have direct effects on the dopaminergic system.[5][6][7] However, the relative contribution of these direct effects to the overall abuse liability, compared to the effects of its potent metabolite d-amphetamine, remains to be fully elucidated.

Abuse Potential of d-Amphetamine: The Primary Metabolite

The abuse potential of d-amphetamine is well-documented through extensive preclinical and clinical research. It serves as a positive reinforcer in self-administration studies, produces a conditioned place preference (CPP), and generalizes to the discriminative stimulus effects of other psychostimulants.

Self-Administration

Self-administration studies are a cornerstone for assessing the reinforcing effects of a drug, which is a key indicator of its abuse potential. d-Amphetamine is readily self-administered by laboratory animals and humans.[8][9][10][11][12]

Experimental Protocol: Intravenous Self-Administration in Rats

  • Subjects: Male Wistar rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Procedure:

    • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

    • Acquisition: Rats are placed in the operant chambers and learn to press a lever to receive an intravenous infusion of d-amphetamine (e.g., 0.1 mg/kg/infusion). Each infusion is paired with a stimulus cue (e.g., light).

    • Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) are used to assess the reinforcing efficacy of the drug.

  • Data Collected: Number of infusions earned, lever presses, and breakpoint (the highest ratio completed in a progressive-ratio schedule).

Study TypeKey FindingsReference
Human Self-Administrationd-Amphetamine and methamphetamine were self-administered equally, indicating equivalent abuse potential.[9]
Human Self-AdministrationAcute pretreatment with d-amphetamine did not increase subsequent d-amphetamine self-administration.[8][10]
Animal Self-AdministrationLewis rats earned more infusions of amphetamine compared to Fischer 344 rats.[11]

Table 2: Summary of Key Findings from d-Amphetamine Self-Administration Studies.

Conditioned Place Preference (CPP)

CPP is a classical conditioning paradigm used to measure the rewarding or aversive properties of a drug. A preference for the environment previously paired with the drug indicates a rewarding effect. d-Amphetamine consistently induces a robust CPP in rodents and humans.[13][14][15][16][17]

Experimental Protocol: Conditioned Place Preference in Mice

  • Subjects: Male C57BL/6 mice.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Baseline): Mice are allowed to freely explore both compartments to determine any initial preference.

    • Conditioning: For several days, mice receive an injection of d-amphetamine (e.g., 1-5 mg/kg, i.p.) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.

    • Post-conditioning (Test): The barrier between the compartments is removed, and the time spent in each compartment is recorded in a drug-free state.

  • Data Collected: Time spent in the drug-paired compartment during the test phase compared to the baseline phase.

Study TypeKey FindingsReference
Human CPPHumans prefer a place associated with d-amphetamine administration.[15]
Animal CPP ReviewReviews of CPP studies consistently show d-amphetamine produces a conditioned place preference.[13][16][17]

Table 3: Summary of Key Findings from d-Amphetamine Conditioned Place Preference Studies.

Drug Discrimination

Drug discrimination studies assess the subjective effects of a drug by training animals to differentiate between the effects of a known drug of abuse and a vehicle. If a novel compound substitutes for the training drug, it is presumed to have similar subjective effects and, therefore, a similar abuse potential. d-Amphetamine serves as a reliable training drug, and other stimulants typically generalize to its discriminative stimulus effects.[18][19][20][21][22]

Experimental Protocol: Drug Discrimination in Rats

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training: Rats are trained to press one lever after receiving an injection of d-amphetamine (the "drug" lever) and the other lever after receiving a vehicle injection (the "vehicle" lever) to receive a food reward.

    • Testing: Once the discrimination is learned, various doses of d-amphetamine and other test compounds are administered to determine which lever the rats will press.

  • Data Collected: Percentage of responses on the drug-appropriate lever.

Study TypeKey FindingsReference
Human Drug DiscriminationMethylphenidate produced dose-related increases in d-amphetamine-appropriate responding.[18]
Animal Drug Discrimination ReviewReviews of drug discrimination studies show that other stimulants generalize to the d-amphetamine cue.[19][20][21][22]

Table 4: Summary of Key Findings from d-Amphetamine Drug Discrimination Studies.

Neurobiology of Abuse Potential: The Role of Dopamine (B1211576)

The abuse potential of stimulants like d-amphetamine is primarily mediated by their effects on the brain's reward circuitry, particularly the mesolimbic dopamine system. d-Amphetamine increases the extracellular concentration of dopamine in key brain regions like the nucleus accumbens by promoting its release from and blocking its reuptake into presynaptic terminals. This surge in dopamine is associated with the euphoric and reinforcing effects of the drug. Given that (+)-Fenproporex is a prodrug to d-amphetamine, its abuse potential is driven by the same neurobiological mechanisms.

dot

Caption: Mechanism of d-amphetamine on dopamine neurotransmission.

Conclusion

References

A Comparative Analysis of the Metabolic Pathways of Fenproporex and Other Amphetamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of Fenproporex and other key amphetamine analogues, namely amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). The information presented is supported by experimental data to aid in understanding their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological implications.

Introduction

Fenproporex is a stimulant drug of the phenethylamine (B48288) and amphetamine classes, primarily used as an appetite suppressant.[1] A significant aspect of its pharmacology is its in vivo conversion to amphetamine, which contributes to its stimulant effects.[2][3][4] Understanding the metabolic fate of Fenproporex in comparison to other widely studied amphetamine analogues is crucial for predicting its efficacy, duration of action, and potential for abuse. This guide will delve into the metabolic pathways, pharmacokinetic parameters, and the analytical methods used to study these compounds.

Comparative Metabolic Pathways

The metabolism of Fenproporex and its analogues primarily occurs in the liver and involves a series of enzymatic reactions, with the cytochrome P450 (CYP) system, particularly the CYP2D6 enzyme, playing a pivotal role.[5] The main metabolic transformations include N-dealkylation, hydroxylation, and demethylenation.

Fenproporex

The metabolism of Fenproporex is characterized by two primary, partially overlapping pathways.[6] The major pathway involves N-dealkylation to its principal active metabolite, amphetamine.[2][6] This conversion is significant, with a large portion of Fenproporex being rapidly transformed into amphetamine in the body.[2] A secondary pathway involves the degradation of the aromatic ring through one- or two-fold hydroxylation, followed by methylation.[6] A minor metabolic route for the resulting amphetamine is β-hydroxylation to form norephedrine.[2][6]

  • N-dealkylation: Fenproporex → Amphetamine

  • Aromatic Hydroxylation and Methylation: Further degradation of the molecule.

  • Beta-hydroxylation (of Amphetamine): Amphetamine → Norephedrine

dot

Fenproporex_Metabolism Fenproporex Fenproporex Amphetamine Amphetamine Fenproporex->Amphetamine N-dealkylation (Major) Hydroxylated_Metabolites Aromatic Hydroxylation & Methylation Products Fenproporex->Hydroxylated_Metabolites Ring Degradation Norephedrine Norephedrine Amphetamine->Norephedrine β-hydroxylation (Minor) Amphetamine_Metabolism Amphetamine Amphetamine p_Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination Norephedrine Norephedrine Amphetamine->Norephedrine Oxidation Benzoic_Acid Benzoic_Acid Phenylacetone->Benzoic_Acid Methamphetamine_Metabolism Methamphetamine Methamphetamine Amphetamine Amphetamine Methamphetamine->Amphetamine N-demethylation (CYP2D6) p_Hydroxymethamphetamine 4-Hydroxymethamphetamine Methamphetamine->p_Hydroxymethamphetamine Aromatic Hydroxylation (CYP2D6) Amphetamine_Metabolites Amphetamine Metabolites Amphetamine->Amphetamine_Metabolites MDMA_Metabolism MDMA MDMA HHMA HHMA MDMA->HHMA O-demethylenation (CYP2D6) MDA MDA MDMA->MDA N-dealkylation Conjugates Conjugates HHMA->Conjugates Methylation (COMT) or Conjugation GCMS_Workflow Urine_Sample Urine Sample Extraction Extraction Urine_Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis LCMSMS_Workflow Plasma_Sample Plasma/Oral Fluid Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Fenproporex: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (+)-Fenproporex in a Research Setting

This document provides comprehensive procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of Fenproporex, a Schedule IV controlled substance. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Fenproporex, a stimulant of the phenethylamine (B48288) and amphetamine chemical classes, is regulated by the Drug Enforcement Administration (DEA) in the United States.[1][2] Its disposal is governed by strict federal and state regulations that apply to all controlled substances. Laboratories must not dispose of Fenproporex as common chemical or hazardous waste.[3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling Fenproporex for any purpose, including disposal, personnel must be fully aware of the necessary safety precautions to minimize exposure risks.

  • Ventilation: Always handle Fenproporex in a well-ventilated area or within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Inspect gloves for any signs of degradation before use and employ proper removal techniques to avoid skin contact.

    • Protective Clothing: A lab coat or other suitable protective clothing is mandatory to prevent skin exposure.

    • Eye/Face Protection: Use safety glasses with side shields or a face shield to protect against splashes or aerosols.

  • Hygiene: Do not eat, drink, or smoke in areas where Fenproporex is handled. Wash hands thoroughly after handling the substance.

**Spill Management Protocol

In the event of a Fenproporex spill, immediate and appropriate action is crucial to contain the material and prevent its release.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Collection: Collect all spilled material and contaminated absorbents into a suitable, sealable, and clearly labeled container for disposal as hazardous waste.[4]

  • Decontamination: Clean the spill surface thoroughly with an appropriate solvent (e.g., ethanol, methanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Documentation: If the spillage of a controlled substance is not recoverable, the registrant must document the circumstances in their inventory records. Two individuals who witnessed the event must sign the inventory record.[5]

Step-by-Step Disposal Procedure for Fenproporex

The disposal of Fenproporex, as a controlled substance, must follow a strict, documented process, primarily involving transfer to a DEA-registered reverse distributor.

1. Segregation and Storage of Unwanted Fenproporex:

  • Expired, unwanted, or damaged containers of Fenproporex must be clearly labeled as "Expired - For Disposal."[6]

  • Segregate these materials from the active stock of controlled substances but keep them within the same secure, locked storage cabinet or safe.[6][7]

2. Initiating the Disposal Process:

  • The Principal Investigator (PI) or DEA registrant is responsible for initiating the disposal of any unwanted Fenproporex.[7]

  • Contact your institution's Environmental Health & Safety (EHS) department. They will facilitate the disposal process with a contracted and DEA-approved reverse distributor.[6][8][9] EHS is not permitted to take direct possession of the controlled substance.[5]

3. Documentation and Record-Keeping:

  • Accurate and contemporaneous records are a critical component of controlled substance disposal.

  • DEA Form 41 (Registrants Inventory of Drugs Surrendered): This form must be completed to document the substances to be destroyed.[10][11] It requires information about the registrant, an inventory of the drugs for destruction, the method of destruction, and the signatures of two authorized employees.[10]

  • Chain of Custody: When the reverse distributor takes possession of the Fenproporex, they will provide a chain of custody form. The registrant must sign this form, retain a copy, and file it with their controlled substance records.[6]

  • All disposal records must be maintained for a minimum of two years.[5][11]

4. Transfer to a Reverse Distributor:

  • The transfer of Schedule III-V controlled substances, like Fenproporex, can typically be done via an invoice.[5]

  • The reverse distributor is a third-party company authorized by the DEA to receive and destroy controlled substances.[5][6][10]

5. Disposal of "Empty" Containers:

  • Empty containers that held Fenproporex may still contain residual amounts and must be handled carefully.

  • A container is considered "RCRA empty" if all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.[12]

  • For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[13] The rinsate should be collected and managed as acutely hazardous waste.[14]

  • Once properly rinsed and deemed "empty," remove or deface the label and dispose of the container according to institutional guidelines for glass or plastic recycling or disposal.[13][14]

6. Non-Recoverable Waste ("Wasting"):

  • Residual, non-recoverable amounts of Fenproporex in used syringes or vials may be discarded in a biohazard sharps container.[6]

  • The disposal of this non-recoverable waste should be recorded on the usage log, zeroing out the container's balance.[6]

Quantitative Data Summary
PropertyValueSource
Chemical FormulaC12H16N2[1]
Molar Mass188.27 g/mol [1]
DEA ScheduleIV[1]
Record Retention PeriodMinimum 2 years[5][11]

Experimental Protocols

The standard "experimental protocol" for the disposal of Fenproporex is the regulatory-mandated procedure involving a reverse distributor. On-site destruction is generally not permitted without specific DEA approval and must render the substance "non-retrievable."[10][15]

Methodology for Transfer to a Reverse Distributor:

  • Inventory: The DEA registrant or an authorized agent conducts a precise inventory of the Fenproporex to be disposed of.

  • Documentation: Complete a DEA Form 41 and any internal institutional forms required by EHS.

  • Scheduling: Contact EHS to schedule a pickup with the designated reverse distributor.[6]

  • Packaging: Securely package the Fenproporex containers as directed by EHS or the reverse distributor.

  • Transfer: During the scheduled pickup, verify the inventory with the reverse distributor's agent and sign all required chain-of-custody documentation.

  • Record Filing: File all copies of the disposal records securely with other controlled substance records.

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways related to the proper disposal and metabolism of Fenproporex.

cluster_0 Disposal Workflow for Fenproporex A Unwanted/Expired Fenproporex Identified B Segregate and Label 'For Disposal' A->B C Store in Secure Locked Cabinet B->C D Contact Institutional EHS Office C->D E Complete DEA Form 41 & Internal Paperwork D->E F Schedule Pickup with Reverse Distributor E->F G Transfer Custody & Sign Documents F->G H File Disposal Records (Retain for 2 years) G->H

Caption: Disposal workflow for Fenproporex in a research setting.

cluster_1 Metabolic Pathway of Fenproporex Fenproporex Fenproporex (N-2-cyanoethylamphetamine) Metabolism In Vivo Cleavage of N-2-cyanoethyl substituent Fenproporex->Metabolism 60-80% conversion Amphetamine Amphetamine (Metabolite) Metabolism->Amphetamine Yields

Caption: Metabolic conversion of Fenproporex to Amphetamine.

References

Essential Safety and Operational Guidance for Handling Fenproporex, (+)-

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Fenproporex, (+)-. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.

Hazard Identification and GHS Classification

Fenproporex is a stimulant of the phenethylamine (B48288) and amphetamine chemical classes and is classified as a Schedule IV controlled substance in the United States.[1][2] It is toxic if swallowed or inhaled and harmful in contact with skin.[1] It can also cause serious eye and skin irritation.[1][3][4]

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH301: Toxic if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][5]
Acute Toxicity, InhalationH331: Toxic if inhaled[1]
H332: Harmful if inhaled[5]
Skin Corrosion/IrritationH315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][3][4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling Fenproporex. The following PPE is mandatory to minimize exposure and ensure safety.

Required PPE for Handling Fenproporex
Protection TypeSpecificationRationale
Respiratory Self-contained breathing apparatus or an approved mask/respirator.To prevent inhalation of the substance, which is toxic if inhaled.[1][6]
Eye & Face Tightly fitting safety goggles or safety glasses with side shields. A face shield is recommended for additional protection.[6][7]To protect against splashes and aerosols that can cause serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[7][8]To prevent skin contact, as the substance is harmful and can cause irritation.[1][5]
Body Protective clothing, such as a full-sleeved lab coat or apron.[6]To protect the skin from accidental contact.

Operational and Handling Protocols

Adherence to these procedural steps is crucial for the safe handling of Fenproporex in a laboratory environment.

Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a chemical fume hood is operational before starting any work.[4]

    • Notify other laboratory personnel about the work being conducted. It is advised not to work alone.[7]

    • Gather all necessary materials and equipment, including the required PPE.

    • Ensure an eyewash station and safety shower are accessible and functional.[7][8]

  • Handling :

    • All work with Fenproporex must be conducted within a chemical fume hood to avoid the generation and inhalation of vapors or aerosols.[6]

    • Use the smallest quantity of the chemical possible for the experiment.[7]

    • Avoid direct contact with the substance. Use appropriate tools for transfer.

    • Never perform pipetting by mouth.[9]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

    • Decontaminate all surfaces and equipment used during the experiment.

    • Remove and properly dispose of contaminated PPE.

    • Wash contaminated clothing before reuse.[3][8]

Safe Handling Workflow```dot

// Node Definitions prep [label="1. Preparation\n- Work in Fume Hood\n- Wear Full PPE\n- Verify Emergency Equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; handle [label="2. Handling\n- Use Smallest Quantity\n- Avoid Aerosol Generation\n- No Mouth Pipetting", fillcolor="#F1F3F4", fontcolor="#202124"]; decon [label="3. Decontamination\n- Clean Work Surfaces\n- Decontaminate Equipment\n- Wash Hands Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"]; dispose [label="4. Disposal\n- Segregate Waste\n- Use Licensed Disposal Company\n- Follow Local Regulations", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions prep -> handle [color="#4285F4"]; handle -> decon [color="#34A853"]; decon -> dispose [color="#EA4335"];

// Invisible nodes for alignment {rank=same; prep; handle; decon; dispose;} }``` Caption: Workflow for the safe handling of Fenproporex.

Emergency and Disposal Plans

Immediate and appropriate action during an emergency is critical. Follow these guidelines for spills, exposure, and disposal.

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If necessary, provide artificial respiration or oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. I[3][4]f irritation persists, seek medical attention.
Eye Contact Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.
Ingestion Make the victim drink water (two glasses at most). Do not induce vomiting. Call a physician immediately.
Spill and Leak Procedures
  • Evacuate : Evacuate non-essential personnel from the danger area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Do not let the product enter drains. 4[6]. Clean-up :

    • For small spills, absorb the substance with an inert material like sand or vermiculite. [3] * Sweep up the material and place it in a tightly closed, labeled container for disposal. [3] * Wash the spill area with plenty of water. [6] * Avoid generating dust during clean-up.

[10]#### Disposal Plan

Fenproporex and any contaminated materials should be treated as special waste.

  • Waste Collection : Collect waste in a designated, sealed, and properly labeled container.

  • Disposal Method : Arrange for disposal through a licensed disposal company. *[3][4] Regulations : Disposal must be in accordance with all national and local regulations. D[3][4]o not dispose of down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.